Product packaging for Voxelotor-d7(Cat. No.:)

Voxelotor-d7

Cat. No.: B12374349
M. Wt: 344.4 g/mol
InChI Key: FWCVZAQENIZVMY-GYDXGMDDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Voxelotor-D7 (Chemical Name: 2-Hydroxy-6-[[2-[1-(1-methylethyl)-1H-pyrazol-5-yl]-3-pyridinyl]methoxy]benzaldehyde-D7) is a deuterated analog of Voxelotor, a pioneering small molecule therapeutic approved for the treatment of sickle cell disease (SCD) . With the molecular formula C19H12D7N3O3 and a molecular weight of 344.42 g/mol, this stable isotope-labeled compound is an essential tool for in-depth pharmacological and metabolic studies . Voxelotor itself is a hemoglobin S (HbS) polymerization inhibitor. Its novel mechanism of action involves reversibly binding to the N-terminal valine of the alpha-chain of hemoglobin, thereby increasing hemoglobin's affinity for oxygen . This stabilization of the oxygenated state prevents the polymerization of deoxygenated HbS, which is the fundamental pathophysiological event in SCD that leads to red blood cell sickling, chronic hemolytic anemia, and vaso-occlusive crises . The deuterium atoms in this compound are incorporated at seven positions, making it an ideal internal standard for quantitative bioanalysis using LC-MS/MS. It is critically valuable for advanced research applications, including studies investigating the drug's absorption, distribution, metabolism, and excretion (ADME) profile . Metabolism of the parent compound is primarily mediated by CYP3A4, with contributions from CYP2C19, CYP2B6, and CYP2C9, leading to oxidized and glucuronidated metabolites . By utilizing this compound, researchers can achieve high accuracy and precision in tracking the parent drug concentration in complex biological matrices, accelerating the development of robust analytical methods and contributing to a deeper understanding of the pharmacokinetics of this disease-modifying therapy. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19N3O3 B12374349 Voxelotor-d7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H19N3O3

Molecular Weight

344.4 g/mol

IUPAC Name

2-[[2-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pyrazol-3-yl]-3-pyridinyl]methoxy]-6-hydroxybenzaldehyde

InChI

InChI=1S/C19H19N3O3/c1-13(2)22-16(8-10-21-22)19-14(5-4-9-20-19)12-25-18-7-3-6-17(24)15(18)11-23/h3-11,13,24H,12H2,1-2H3/i1D3,2D3,13D

InChI Key

FWCVZAQENIZVMY-GYDXGMDDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C(=CC=N1)C2=C(C=CC=N2)COC3=CC=CC(=C3C=O)O

Canonical SMILES

CC(C)N1C(=CC=N1)C2=C(C=CC=N2)COC3=CC=CC(=C3C=O)O

Origin of Product

United States

Foundational & Exploratory

Voxelotor-d7: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Deuterated Analog of a Novel Sickle Cell Disease Therapeutic

Introduction

Voxelotor is a first-in-class hemoglobin S (HbS) polymerization inhibitor approved for the treatment of sickle cell disease (SCD). It acts by increasing the affinity of hemoglobin for oxygen, thereby stabilizing the oxygenated state of hemoglobin and preventing the polymerization of deoxygenated HbS, the primary pathological event in SCD. Voxelotor-d7 is the deuterated analog of Voxelotor, developed primarily as an internal standard for bioanalytical assays to support preclinical and clinical drug development. This technical guide provides a comprehensive overview of the chemical properties of this compound, its role in experimental protocols, and the broader context of Voxelotor's mechanism of action and clinical development.

Chemical Properties of Voxelotor and this compound

Voxelotor and its deuterated form, this compound, share a core chemical structure with the key difference being the substitution of seven hydrogen atoms with deuterium in this compound. This isotopic labeling provides a distinct mass signature for use in mass spectrometry-based assays without significantly altering the chemical behavior of the molecule.

PropertyVoxelotorThis compound
Chemical Name 2-Hydroxy-6-[[2-[1-(1-methylethyl)-1H-pyrazol-5-yl]-3-pyridinyl]methoxy]benzaldehyde2-Hydroxy-6-[[2-[1-(1-methylethyl)-1H-pyrazol-5-yl]-3-pyridinyl]methoxy]benzaldehyde-d7
Molecular Formula C₁₉H₁₉N₃O₃C₁₉H₁₂D₇N₃O₃[1]
Molecular Weight 337.37 g/mol [1]344.42 g/mol [1]
CAS Number 1446321-46-5[1]1446321-46-5 (Unlabeled)
Solubility Insoluble in water (approximately 0.03 mg/mL).[2] Soluble in DMSO (100 mg/mL).Not explicitly reported, but expected to be similar to Voxelotor.
Appearance White-to-yellow-to-beige crystalline solidNot explicitly reported, but expected to be similar to Voxelotor.

Mechanism of Action of Voxelotor

Voxelotor's therapeutic effect stems from its ability to modulate the oxygen affinity of hemoglobin. In individuals with sickle cell disease, a mutation in the beta-globin gene leads to the production of hemoglobin S. Upon deoxygenation, HbS molecules polymerize into long, rigid fibers, causing red blood cells to deform into a characteristic sickle shape. These sickled cells are less flexible, leading to vaso-occlusion, chronic hemolysis, and anemia.

Voxelotor covalently and reversibly binds to the N-terminal valine of the α-chain of both normal hemoglobin (HbA) and sickle hemoglobin (HbS). This binding allosterically stabilizes the high-oxygen-affinity R-state of hemoglobin. By increasing hemoglobin's affinity for oxygen, Voxelotor reduces the amount of deoxygenated HbS, thereby inhibiting its polymerization and the subsequent sickling of red blood cells. This leads to an improvement in red blood cell deformability, a reduction in hemolysis, and an increase in hemoglobin levels.

Voxelotor_Mechanism cluster_RBC Red Blood Cell Deoxy-HbS Deoxy-HbS Oxy-HbS Oxy-HbS Deoxy-HbS->Oxy-HbS Binds O₂ Polymerization Polymerization Deoxy-HbS->Polymerization Aggregates Oxy-HbS->Deoxy-HbS Releases O₂ Voxelotor Voxelotor Voxelotor->Deoxy-HbS Binds to α-chain Voxelotor->Oxy-HbS Stabilizes Sickling Sickling Polymerization->Sickling Leads to Vaso-occlusion Vaso-occlusion Polymerization->Vaso-occlusion Hemolysis Hemolysis Sickling->Hemolysis Anemia Anemia Hemolysis->Anemia

Voxelotor's mechanism of action in preventing sickle cell formation.

Pharmacokinetics of Voxelotor

Understanding the pharmacokinetic profile of Voxelotor is crucial for its clinical application. Voxelotor exhibits a linear pharmacokinetic profile and is characterized by high partitioning into red blood cells.

ParameterHealthy VolunteersSickle Cell Disease Patients
Tmax (Plasma) ~2 hoursNot significantly different
Terminal Half-life (Plasma) 61 ± 7 h to 85 ± 7 h50 ± 3 h
Apparent Oral Clearance (Plasma) Not reported6.7 L/h
Apparent Volume of Distribution (Plasma) 338 L (central), 72.2 L (peripheral)Not significantly different
Metabolism Primarily by CYP3A4, with minor contributions from CYP2C19, CYP2B6, and CYP2C9.Similar to healthy volunteers.
Excretion ~62.6% in feces (33.3% unchanged), ~35.5% in urine (0.08% unchanged).Similar to healthy volunteers.

Drug Interactions and In Vitro Inhibition

Voxelotor is a substrate and inhibitor of several cytochrome P450 enzymes.

CYP IsozymeIC₅₀ (µM)
CYP1A2 7.9 - 148
CYP2C8 7.9
CYP2C9 8.5
CYP2C19 7.9 - 148
CYP2D6 7.9 - 148
CYP3A4 7.9 - 148

Experimental Protocols

Bioanalytical Method for Voxelotor Quantification using this compound

The quantification of Voxelotor in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. This compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its similar extraction and chromatographic properties to Voxelotor, while being distinguishable by its mass.

Objective: To determine the concentration of Voxelotor in human plasma and whole blood.

Materials:

  • Voxelotor analytical standard

  • This compound internal standard

  • Human K₂-EDTA plasma and whole blood

  • Organic solvents for liquid-liquid extraction (e.g., methyl tert-butyl ether)

  • LC-MS/MS system (e.g., Sciex API 4000)

Procedure:

  • Sample Preparation:

    • Thaw plasma or whole blood samples at room temperature.

    • To a 50 µL aliquot of the sample, add the internal standard solution (this compound).

    • Perform liquid-liquid extraction by adding an appropriate organic solvent.

    • Vortex and centrifuge the samples to separate the organic and aqueous layers.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatographic separation is typically achieved on a C18 column.

    • The mass spectrometer is operated in positive ion mode with multiple reaction monitoring (MRM).

    • Monitor the following mass transitions:

      • Voxelotor: m/z 338.1 → 158.1

      • This compound (Internal Standard): m/z 345.2 → 159.1

  • Quantification:

    • A calibration curve is generated by plotting the peak area ratio of Voxelotor to this compound against the concentration of Voxelotor standards.

    • The concentration of Voxelotor in the unknown samples is determined from the calibration curve.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Plasma or Whole Blood Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Determine_Conc Determine Voxelotor Concentration Cal_Curve->Determine_Conc

Workflow for the bioanalytical quantification of Voxelotor.

Clinical Development: The HOPE Trial

The efficacy and safety of Voxelotor were primarily established in the Phase 3 Hemoglobin Oxygen Affinity Modulation to Inhibit HbS PolymErization (HOPE) trial (NCT03036813).

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

Patient Population:

  • Adolescents and adults (12 to 65 years) with sickle cell disease.

  • Baseline hemoglobin between 5.5 and 10.5 g/dL.

  • At least one vaso-occlusive crisis in the previous year.

Treatment Arms:

  • Voxelotor 1500 mg once daily

  • Voxelotor 900 mg once daily

  • Placebo

Primary Endpoint: The proportion of patients with a >1 g/dL increase in hemoglobin from baseline at week 24.

Key Results: At 24 weeks, 51.1% of patients in the 1500 mg Voxelotor group achieved the primary endpoint, compared to 6.5% in the placebo group. Voxelotor treatment also led to significant reductions in markers of hemolysis, such as indirect bilirubin and reticulocyte counts.

HOPE_Trial_Workflow Screening Patient Screening (Ages 12-65, SCD, Hb 5.5-10.5 g/dL) Randomization Randomization Screening->Randomization Voxelotor_1500 Voxelotor 1500 mg QD Randomization->Voxelotor_1500 Voxelotor_900 Voxelotor 900 mg QD Randomization->Voxelotor_900 Placebo Placebo QD Randomization->Placebo Endpoint Primary Endpoint Assessment at Week 24 (Hb increase >1 g/dL) Voxelotor_1500->Endpoint Voxelotor_900->Endpoint Placebo->Endpoint Follow_up Long-term Follow-up Endpoint->Follow_up

References

An In-depth Technical Guide to the Synthesis and Purification of Voxelotor-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Voxelotor-d7, a deuterated analog of the sickle cell disease therapeutic, Voxelotor. The synthesis is predicated on established methodologies for the non-deuterated parent compound, incorporating a deuterated starting material to introduce the isotopic label. This document outlines a plausible and detailed synthetic route, purification protocols, and presents relevant data in a clear, structured format to aid researchers in the preparation of this important analytical standard.

Introduction

Voxelotor is a first-in-class hemoglobin S (HbS) polymerization inhibitor approved for the treatment of sickle cell disease. It acts by increasing the affinity of hemoglobin for oxygen, thereby stabilizing the oxygenated state and preventing the sickling of red blood cells. This compound, in which seven hydrogen atoms on the isopropyl group are replaced with deuterium, is a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard in mass spectrometry-based bioanalysis. The synthesis of this compound follows the same fundamental chemical transformations as Voxelotor, with the key difference being the use of a deuterated precursor.

Proposed Synthetic Pathway of this compound

The synthesis of this compound can be achieved through a two-step process, beginning with the preparation of the deuterated intermediate, 3-(chloromethyl)-2-(1-isopropyl-d7-1H-pyrazol-5-yl)pyridine, followed by a Williamson ether synthesis with 2,6-dihydroxybenzaldehyde.

G cluster_0 Step 1: Synthesis of Deuterated Intermediate cluster_1 Step 2: Williamson Ether Synthesis Pyrazole 2-(1H-Pyrazol-5-yl)pyridine Intermediate_1 2-(1-Isopropyl-d7-1H-pyrazol-5-yl)pyridine Pyrazole->Intermediate_1 Alkylation Isopropyl-d7_bromide 2-Bromopropane-d7 Isopropyl-d7_bromide->Intermediate_1 Intermediate_2 3-Bromo-2-(1-isopropyl-d7-1H-pyrazol-5-yl)pyridine Intermediate_1->Intermediate_2 Bromination NBS N-Bromosuccinimide NBS->Intermediate_2 Intermediate_3 2-(1-Isopropyl-d7-1H-pyrazol-5-yl)pyridine-3-carbaldehyde Intermediate_2->Intermediate_3 Formylation nBuLi_DMF n-BuLi, DMF nBuLi_DMF->Intermediate_3 Intermediate_4 (2-(1-Isopropyl-d7-1H-pyrazol-5-yl)pyridin-3-yl)methanol Intermediate_3->Intermediate_4 Reduction NaBH4 NaBH4 NaBH4->Intermediate_4 Deuterated_Intermediate 3-(Chloromethyl)-2-(1-isopropyl-d7-1H-pyrazol-5-yl)pyridine (Intermediate A) Intermediate_4->Deuterated_Intermediate Chlorination SOCl2 SOCl2 SOCl2->Deuterated_Intermediate Voxelotor_d7 This compound Deuterated_Intermediate->Voxelotor_d7 Dihydroxybenzaldehyde 2,6-Dihydroxybenzaldehyde Dihydroxybenzaldehyde->Voxelotor_d7 Base K2CO3 Base->Voxelotor_d7

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 3-(chloromethyl)-2-(1-isopropyl-d7-1H-pyrazol-5-yl)pyridine (Intermediate A)

This multi-step synthesis starts with the alkylation of 2-(1H-pyrazol-5-yl)pyridine with a deuterated isopropyl source, followed by functional group manipulations to yield the desired chloromethyl pyridine intermediate.

Step 1a: N-Alkylation of 2-(1H-Pyrazol-5-yl)pyridine

  • To a solution of 2-(1H-pyrazol-5-yl)pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromopropane-d7 (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-(1-isopropyl-d7-1H-pyrazol-5-yl)pyridine.

Step 1b-1e: Conversion to the Chloromethyl Intermediate

The subsequent steps of bromination, formylation, reduction, and chlorination to convert 2-(1-isopropyl-d7-1H-pyrazol-5-yl)pyridine to the final intermediate 3-(chloromethyl)-2-(1-isopropyl-d7-1H-pyrazol-5-yl)pyridine can be carried out following established procedures for the non-deuterated analogue.

Synthesis of this compound

This final step involves the coupling of the deuterated intermediate with 2,6-dihydroxybenzaldehyde.

  • To a stirred suspension of 2,6-dihydroxybenzaldehyde (1.1 eq) and potassium carbonate (2.0 eq) in anhydrous DMF, add a solution of 3-(chloromethyl)-2-(1-isopropyl-d7-1H-pyrazol-5-yl)pyridine hydrochloride (1.0 eq) in DMF.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Purification Methods

Silica Gel Column Chromatography

The crude this compound is purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically employed. A starting gradient of 10-20% ethyl acetate in hexanes can be gradually increased to 50-60% ethyl acetate.

  • Elution: The fractions are monitored by TLC, and those containing the pure product are combined.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the purified this compound as a solid.

Recrystallization

Further purification can be achieved by recrystallization.

  • Dissolve the this compound obtained from column chromatography in a minimal amount of a suitable hot solvent or solvent mixture (e.g., isopropanol/water or ethyl acetate/hexanes).

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cooling in an ice bath may be necessary to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of non-deuterated Voxelotor, which can be used as a benchmark for the synthesis of this compound.

Table 1: Reaction Conditions and Yield for Voxelotor Synthesis

StepReactantsBase/ReagentSolventTemperature (°C)Time (h)Yield (%)
Williamson Ether Synthesis 2,6-Dihydroxybenzaldehyde, 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine HClK₂CO₃DMF50-602-4~85-95

Table 2: Purification Parameters for Voxelotor

Purification MethodStationary PhaseMobile Phase/SolventExpected Purity (by HPLC)
Column Chromatography Silica GelEthyl Acetate/Hexanes (gradient)>98%
Recrystallization -Isopropanol/Water or Ethyl Acetate/Hexanes>99.5%

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis Workflow A Reactant A (Deuterated Intermediate) D Reaction (Heating, Stirring) A->D B Reactant B (2,6-Dihydroxybenzaldehyde) B->D C Reaction Setup (Solvent, Base) C->D E Work-up (Quenching, Extraction) D->E F Crude Product E->F

Caption: General workflow for the synthesis of this compound.

G cluster_purification Purification Workflow Crude Crude this compound Col_Chrom Column Chromatography Crude->Col_Chrom Purity_Check1 Purity Analysis (TLC, HPLC) Col_Chrom->Purity_Check1 Recrystal Recrystallization Purity_Check1->Recrystal If necessary Pure_Product Pure this compound Purity_Check1->Pure_Product If pure Purity_Check2 Final Purity & Characterization (HPLC, NMR, MS) Recrystal->Purity_Check2 Purity_Check2->Pure_Product

Caption: General workflow for the purification of this compound.

This guide provides a robust framework for the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available resources. Standard laboratory safety precautions should be followed at all times.

Voxelotor-d7 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of pharmaceuticals, particularly in complex biological matrices such as plasma and whole blood, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible results. Voxelotor-d7, the deuterated analog of Voxelotor, serves as the gold standard internal standard for the bioanalysis of Voxelotor. This technical guide provides an in-depth overview of the mechanism of action of this compound as an internal standard, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and a summary of relevant quantitative data.

Voxelotor is a first-in-class hemoglobin S (HbS) polymerization inhibitor approved for the treatment of sickle cell disease.[1] Accurate measurement of its concentration in biological fluids is crucial for pharmacokinetic and pharmacodynamic studies. The use of this compound, which is chemically identical to Voxelotor but has a higher mass due to the replacement of seven hydrogen atoms with deuterium, allows for precise quantification by correcting for variability during sample preparation and analysis.[1][2]

Mechanism of Action as an Internal Standard

The fundamental principle behind using this compound as an internal standard lies in its near-identical physicochemical properties to the analyte, Voxelotor. During sample preparation, including extraction, and throughout the chromatographic separation and ionization process in the mass spectrometer, this compound behaves almost identically to Voxelotor.

Key aspects of its mechanism of action include:

  • Co-elution: this compound is designed to have the same retention time as Voxelotor in a chromatographic system. This ensures that both compounds experience the same matrix effects and ionization suppression or enhancement at the same time.

  • Similar Extraction Recovery: During the extraction of the analyte from the biological matrix (e.g., liquid-liquid extraction), the recovery of this compound is expected to be the same as that of Voxelotor. Any loss of analyte during this process will be mirrored by a proportional loss of the internal standard.

  • Comparable Ionization Efficiency: In the mass spectrometer's ion source, both Voxelotor and this compound will ionize with similar efficiency. This is crucial as fluctuations in the instrument's performance can affect the signal intensity.

  • Mass-Based Differentiation: Despite their similar chemical behavior, Voxelotor and this compound are readily distinguished by the mass spectrometer due to their different mass-to-charge ratios (m/z). This allows for their simultaneous detection and quantification.

By adding a known amount of this compound to each sample at the beginning of the analytical process, the ratio of the analyte's response to the internal standard's response can be used to calculate the concentration of the analyte. This ratio remains constant even if there are variations in sample volume, extraction efficiency, or instrument response, thereby ensuring the accuracy and precision of the measurement.

Experimental Protocols

The following section outlines a typical experimental protocol for the quantitative analysis of Voxelotor in human plasma and whole blood using this compound as an internal standard, based on validated LC-MS/MS methods.[2]

Sample Preparation: Liquid-Liquid Extraction
  • Sample Aliquoting: Pipette a 50 µL aliquot of human K2-EDTA plasma or whole blood into a clean microcentrifuge tube.[2]

  • Internal Standard Spiking: Add a specific volume of this compound working solution (concentration to be optimized based on the expected analyte concentration range) to each sample, except for the blank matrix samples.

  • Protein Precipitation/Lysis (for whole blood): For whole blood samples, a lysis step is required to release the drug from red blood cells. This can be achieved by adding a lysing agent (e.g., purified water or a mild detergent) and vortexing.

  • Liquid-Liquid Extraction:

    • Add an appropriate volume of a water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).

    • Vortex the mixture vigorously for several minutes to ensure thorough mixing and extraction of the analyte and internal standard into the organic layer.

    • Centrifuge the samples to separate the organic and aqueous layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the organic supernatant to a new set of tubes.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at an elevated temperature.

    • Reconstitute the dried extract in a specific volume of a reconstitution solvent that is compatible with the mobile phase (e.g., a mixture of acetonitrile and water).

  • Analysis: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Sciex API 4000) is used for analysis.

  • Chromatographic Separation:

    • HPLC Column: A reverse-phase C18 column is typically used for the separation of Voxelotor and this compound.

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed. The gradient program is optimized to achieve good separation and peak shape.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+) is used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection.

    • Mass Transitions: The following mass transitions are monitored:

      • Voxelotor: m/z 338.1 → 158.1

      • This compound: m/z 345.1 → 159.1

Quantitative Data and Method Validation

Validated bioanalytical methods for Voxelotor have demonstrated high levels of accuracy, precision, and sensitivity. The following tables summarize key quantitative parameters from these methods.

Table 1: Bioanalytical Method Parameters for Voxelotor Quantification
ParameterPlasmaWhole BloodReference
Internal Standard This compoundThis compound
Sample Volume 50 µL50 µL
Lower Limit of Quantification (LLOQ) 6.00 ng/mL120 ng/mL
Upper Limit of Quantification (ULOQ) 15,000 ng/mL300,000 ng/mL
Calibration Curve Range 6.00 - 15,000 ng/mL120 - 300,000 ng/mL
Quantitation Weighted 1/χ² linear least-squares regressionWeighted 1/χ² linear least-squares regression
Table 2: Stability of Voxelotor in Biological Matrices
MatrixStorage ConditionDurationReference
Human Plasma Room Temperature (~22°C)7 days
-20°C5 freeze/thaw cycles
-20°C and -70°C1151 days
Human Whole Blood Room Temperature (~22°C) and 4°C7 days
-20°C4 freeze/thaw cycles
-20°C and -70°C1183 days

Visualizations

Signaling Pathway of Voxelotor's Therapeutic Action

Voxelotor_Mechanism cluster_RBC Red Blood Cell Deoxygenated HbS Deoxygenated HbS Polymerization Polymerization Deoxygenated HbS->Polymerization leads to Oxygenated HbS (Stabilized) Oxygenated HbS (Stabilized) Deoxygenated HbS->Oxygenated HbS (Stabilized) Sickling Sickling Polymerization->Sickling Vaso-occlusion Vaso-occlusion Sickling->Vaso-occlusion Hemolysis Hemolysis Sickling->Hemolysis Voxelotor Voxelotor Voxelotor->Deoxygenated HbS binds to Voxelotor->Oxygenated HbS (Stabilized) stabilizes Oxygenated HbS (Stabilized)->Polymerization inhibits Bioanalytical_Workflow Start Start Sample Collection Sample Collection Start->Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking this compound added Liquid-Liquid Extraction Liquid-Liquid Extraction Internal Standard Spiking->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Peak Area Ratio Calculation End End Data Processing->End Internal_Standard_Logic cluster_Process Analytical Process Voxelotor Voxelotor Ratio (Analyte/IS) Ratio (Analyte/IS) Voxelotor->Ratio (Analyte/IS) numerator This compound This compound This compound->Ratio (Analyte/IS) denominator Variability Variability Variability->Voxelotor Variability->this compound Accurate Quantification Accurate Quantification Ratio (Analyte/IS)->Accurate Quantification enables

References

Voxelotor and Voxelotor-d7: A Technical Deep Dive into Their Physical and Chemical Distinctions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Voxelotor is a first-in-class therapeutic agent approved for the treatment of sickle cell disease (SCD). It acts as a hemoglobin S (HbS) polymerization inhibitor by binding to hemoglobin and increasing its affinity for oxygen.[1][2][3][4] In the realm of analytical chemistry and drug development, isotopically labeled compounds play a crucial role. Voxelotor-d7, a deuterated analog of Voxelotor, serves as an essential tool, primarily as an internal standard in bioanalytical methods.[5] This technical guide provides an in-depth comparison of the physical and chemical properties of Voxelotor and this compound, outlines relevant experimental contexts, and visualizes key concepts.

Core Physicochemical Properties: A Comparative Analysis

The fundamental difference between Voxelotor and this compound lies in the isotopic substitution of seven hydrogen atoms with deuterium. This substitution results in a measurable difference in molecular weight and has implications for their application in analytical settings.

PropertyVoxelotorThis compoundReference
Molecular Formula C₁₉H₁₉N₃O₃C₁₉H₁₂D₇N₃O₃
Molecular Weight 337.38 g/mol 344.42 g/mol
Isotopic Labeling NoneSeven deuterium atoms
Primary Use Therapeutic agent for Sickle Cell DiseaseInternal standard for quantitative analysis

The Significance of Deuteration: The Kinetic Isotope Effect

Deuterated drugs are small molecules where one or more hydrogen atoms are replaced by deuterium, a heavier isotope of hydrogen. This substitution can lead to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond. This can result in a significantly lower rate of metabolism for deuterated drugs, potentially leading to a longer half-life compared to their non-deuterated counterparts. While this compound is primarily used as an internal standard, the principles of deuteration are critical in drug development for potentially improving pharmacokinetic profiles.

Mechanism of Action of Voxelotor

Voxelotor exerts its therapeutic effect by modulating the properties of hemoglobin. It binds reversibly and covalently to the N-terminal valine of the α-chain of hemoglobin. This binding stabilizes the oxygenated state of hemoglobin (R-state), thereby increasing its affinity for oxygen. By increasing oxygen affinity, Voxelotor inhibits the polymerization of deoxygenated sickle hemoglobin (HbS), which is the primary pathological event in sickle cell disease.

G cluster_0 Voxelotor's Mechanism of Action Voxelotor Voxelotor HbS Sickle Hemoglobin (HbS) Voxelotor->HbS Binds to α-chain HbS_Voxelotor HbS-Voxelotor Complex (Stabilized Oxygenated State) Polymerization HbS Polymerization HbS_Voxelotor->Polymerization Inhibits Sickling Red Blood Cell Sickling Polymerization->Sickling Leads to Vaso_occlusion Vaso-occlusion & Hemolysis Sickling->Vaso_occlusion Causes

Voxelotor's inhibitory effect on HbS polymerization.

Experimental Protocols: The Role of this compound in Bioanalysis

This compound is instrumental in the quantitative analysis of Voxelotor in biological matrices, such as plasma and whole blood. The standard method employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Experimental Workflow for Voxelotor Quantification using LC-MS/MS:

  • Sample Preparation:

    • A known concentration of the internal standard, this compound, is added to the biological sample (e.g., plasma, whole blood).

    • Proteins are precipitated from the sample using a suitable organic solvent (e.g., acetonitrile).

    • The sample is centrifuged, and the supernatant containing Voxelotor and this compound is collected.

  • Chromatographic Separation:

    • The supernatant is injected into a high-performance liquid chromatography (HPLC) system.

    • Voxelotor and this compound, having very similar chemical properties, co-elute or elute in close proximity from the analytical column.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer.

    • The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Voxelotor and this compound. Due to the mass difference, they are easily distinguishable.

  • Quantification:

    • The peak area ratio of the analyte (Voxelotor) to the internal standard (this compound) is calculated.

    • This ratio is used to determine the concentration of Voxelotor in the original sample by comparing it to a standard curve prepared with known concentrations of Voxelotor and a constant concentration of this compound.

G cluster_workflow LC-MS/MS Quantification Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation Supernatant->HPLC MS Tandem Mass Spectrometry (Detection) HPLC->MS Quantify Quantification (Peak Area Ratio) MS->Quantify

A simplified workflow for the bioanalysis of Voxelotor.

Summary of Pharmacokinetic Parameters of Voxelotor

The following table summarizes key pharmacokinetic parameters of Voxelotor in healthy volunteers and patients with sickle cell disease. It is important to note that direct pharmacokinetic comparisons with this compound are not available as it is not intended for therapeutic use.

ParameterHealthy VolunteersSCD PatientsReference
Dose 1000 mg-
Cmax (µg/mL) in Red Blood Cells 136 ± 16.1146 ± 46.6
tmax (h) in Red Blood Cells 18 (8-24)14 (6-25.6)
t½ (h) in Red Blood Cells 61.1 ± 7.349.7 ± 2.87
Plasma Tmax (h) 2-
Plasma Half-life (h) 61-85~50

Conclusion

References

Voxelotor-d7: A Technical Guide to Stability and Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended long-term storage conditions for Voxelotor-d7. This compound is the deuterated analog of Voxelotor, a molecule that was developed to inhibit the polymerization of sickle hemoglobin (HbS).[1] Given its structural similarity to the parent drug, its stability profile is anticipated to be comparable. This guide outlines the necessary experimental protocols for assessing the stability of this compound and presents a framework for recording and interpreting stability data.

Overview of this compound

This compound serves as a critical internal standard for the bioanalytical quantification of Voxelotor in preclinical and clinical studies. Its use in validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) methods underscores its short-term stability under analytical conditions.[2] However, long-term stability data is crucial for ensuring the integrity of research samples and the accuracy of experimental results over time.

Recommended Long-Term Storage Conditions

Based on general recommendations for deuterated small molecules and information from suppliers, the following storage conditions are advised. It is imperative to consult the Certificate of Analysis provided by the supplier for specific recommendations.

ParameterConditionRecommendation
Temperature Long-Term≤ -20°C
Short-Term (in solution)2-8°C
Bench-top (solid)Room Temperature (controlled)
Humidity GeneralStore in a desiccator or with a desiccant
Light GeneralProtect from light

Experimental Protocol: Stability-Indicating Method

To accurately assess the stability of this compound, a stability-indicating analytical method is required. This method must be able to separate the intact this compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a suitable technique.

Analytical Method Development

A reverse-phase HPLC method is recommended. The following is a general protocol that should be optimized for your specific instrumentation and requirements.

  • Instrumentation: HPLC with a UV-Vis or Mass Spectrometer detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at a wavelength determined by a UV scan of this compound, or by mass spectrometry.

  • Internal Standard: A structurally similar and stable compound, if available and necessary for the study design.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Incubate this compound solution in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 24 hours.

  • Photostability: Expose this compound solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Samples from each condition should be analyzed by the developed HPLC method to assess for degradation.

Stability Study Protocol

A comprehensive long-term stability study should be conducted as follows:

  • Sample Preparation: Prepare multiple aliquots of this compound in the desired solvent or matrix at a known concentration.

  • Storage: Store the aliquots under the various conditions outlined in the stability protocol (e.g., -20°C, 4°C, 25°C/60% RH, 40°C/75% RH).

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months).

  • Analysis: Analyze the samples in triplicate using the validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration. Record the appearance of any degradation products.

Data Presentation: this compound Stability

The following table provides a template for recording the results of a long-term stability study.

Storage ConditionTime Point (Months)% this compound Remaining (Mean ± SD)Appearance of Degradation Products (% Peak Area)
-20°C 01000
3
6
12
24
4°C 01000
3
6
12
24
25°C / 60% RH 01000
3
6
12
24
40°C / 75% RH 01000
1
3
6

Signaling Pathways and Experimental Workflows

While Voxelotor's mechanism of action involves binding to hemoglobin to prevent sickling, a specific signaling pathway in the traditional sense is not its primary mode of action.[1] The following diagram illustrates a logical workflow for a comprehensive stability assessment of this compound.

Voxelotor_d7_Stability_Workflow cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Stability Study Execution cluster_2 Phase 3: Data Analysis & Reporting A Develop Stability-Indicating Analytical Method (HPLC) B Perform Forced Degradation Studies A->B C Validate Analytical Method (Specificity, Linearity, Accuracy, Precision) B->C D Prepare & Store This compound Samples C->D E Analyze Samples at Pre-defined Timepoints D->E F Quantify this compound & Degradation Products E->F G Calculate % Remaining & Degradation Rates F->G H Determine Shelf-life & Recommended Storage G->H I Generate Stability Report H->I

References

Deuterium Labeling in Voxelotor-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the deuterium labeling in the Voxelotor-d7 structure. Voxelotor is a first-in-class hemoglobin S (HbS) polymerization inhibitor approved for the treatment of sickle cell disease (SCD). Its deuterated analog, this compound, is primarily utilized as an internal standard in analytical methods. This document details the probable location of deuterium labeling, the rationale for this placement, and the implications for its use in research and development.

This compound Structure and Deuterium Labeling Position

This compound is the deuterated form of Voxelotor, with a chemical name of 2-Hydroxy-6-[[2-[1-(1-methylethyl-d7)-1H-pyrazol-5-yl]-3-pyridinyl]methoxy]benzaldehyde. The "-d7" designation indicates that seven hydrogen atoms in the parent molecule have been replaced with deuterium atoms.

Based on the chemical name and standard organic chemistry nomenclature, the seven deuterium atoms are located on the isopropyl group attached to the pyrazole ring. A fully deuterated isopropyl group has the structure -CD(CD₃)₂, accounting for all seven deuterium atoms.

Table 1: Structural Information of Voxelotor and this compound

CompoundChemical FormulaMolecular Weight ( g/mol )Labeled Moiety
VoxelotorC₁₉H₁₉N₃O₃337.37-CH(CH₃)₂
This compoundC₁₉H₁₂D₇N₃O₃344.42-CD(CD₃)₂

The selection of the isopropyl group for deuteration is a common strategy in the synthesis of deuterated internal standards. This site is metabolically stable and the introduction of seven deuterium atoms provides a significant and easily detectable mass shift in mass spectrometry-based assays, without altering the fundamental chemical properties of the molecule.

Proposed Synthesis of this compound

The synthesis of Voxelotor typically involves the coupling of two key intermediates: 2,6-dihydroxybenzaldehyde and a substituted pyridine-pyrazole moiety. To synthesize this compound, the latter intermediate would need to be prepared using a deuterated starting material, specifically, a deuterated isopropyl source.

Below is a logical workflow for the proposed synthesis:

G cluster_synthesis Proposed Synthesis of this compound start Start with deuterated isopropyl source (e.g., Isopropyl-d7 bromide) intermediate1 Synthesis of 1-(isopropyl-d7)-1H-pyrazole start->intermediate1 Alkylation intermediate2 Functionalization to 3-(chloromethyl)-2-(1-(isopropyl-d7)-1H-pyrazol-5-yl)pyridine hydrochloride intermediate1->intermediate2 Multi-step synthesis coupling Coupling Reaction intermediate2->coupling reagent 2,6-dihydroxybenzaldehyde reagent->coupling product This compound coupling->product purification Purification and Analysis (HPLC, NMR, MS) product->purification

A proposed synthetic workflow for this compound.

Mechanism of Action of Voxelotor

Voxelotor exerts its therapeutic effect by modifying the properties of hemoglobin. In individuals with sickle cell disease, deoxygenated sickle hemoglobin (HbS) polymerizes, leading to red blood cell sickling, hemolysis, and vaso-occlusive crises.

Voxelotor is an allosteric modulator of hemoglobin. It preferentially binds to the alpha-chain of hemoglobin, stabilizing it in its high-oxygen-affinity R-state. This increased oxygen affinity prevents the deoxygenation-induced polymerization of HbS.

The signaling pathway can be visualized as follows:

G cluster_moa Voxelotor Mechanism of Action Voxelotor Voxelotor HbS_oxy Oxygenated HbS (R-state) Voxelotor->HbS_oxy Binds and Stabilizes HbS_deoxy Deoxygenated HbS (T-state) HbS_deoxy->HbS_oxy Oxygenation Polymerization HbS Polymerization HbS_deoxy->Polymerization Oxygen Oxygen HbS_oxy->Oxygen Increased O₂ Affinity Sickling Red Blood Cell Sickling Polymerization->Sickling Hemolysis Hemolysis & Vaso-occlusion Sickling->Hemolysis

Mechanism of action of Voxelotor in preventing HbS polymerization.

Quantitative Data and Experimental Protocols

As this compound is primarily used as an internal standard for the quantitative analysis of Voxelotor in biological matrices, there is a lack of publicly available data directly comparing the pharmacokinetic or pharmacodynamic properties of Voxelotor and this compound. The underlying assumption for its use as an internal standard is that its physicochemical and biological properties are nearly identical to the non-deuterated parent compound, with the exception of its mass.

Table 2: Summary of Available Data

Data TypeVoxelotorThis compound
Pharmacokinetics Extensively studied in clinical trials.Data not publicly available. Assumed to be bioequivalent to Voxelotor.
Pharmacodynamics Increases hemoglobin-oxygen affinity.Data not publicly available. Assumed to have identical activity to Voxelotor.
Spectroscopic Data Published data available (NMR, MS).Primarily used for mass spectrometry; specific NMR/IR data not widely published.
Experimental Protocol: Use of this compound as an Internal Standard

A general protocol for the use of this compound as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of Voxelotor in plasma would involve the following steps:

  • Preparation of Standards and Quality Controls: Prepare a stock solution of this compound of a known concentration.

  • Sample Preparation: To a known volume of plasma sample, add a fixed amount of the this compound internal standard solution.

  • Extraction: Perform a protein precipitation or liquid-liquid extraction to remove plasma proteins and isolate the analytes (Voxelotor and this compound).

  • LC-MS/MS Analysis: Inject the extracted sample into an LC-MS/MS system.

  • Quantification: Monitor the specific mass transitions for both Voxelotor and this compound. The ratio of the peak area of Voxelotor to the peak area of this compound is used to construct a calibration curve and quantify the concentration of Voxelotor in the unknown samples.

Conclusion

The deuterium labeling in this compound is strategically placed on the metabolically stable isopropyl group, providing a distinct mass difference for its use as an internal standard in bioanalytical assays. While detailed comparative data between Voxelotor and its deuterated analog are not extensively published, the principles of isotope labeling suggest that their chemical and biological behaviors are essentially identical. This makes this compound an invaluable tool for the accurate quantification of Voxelotor in preclinical and clinical studies, supporting the development and therapeutic monitoring of this important drug for sickle cell disease.

Solubility Profile of Voxelotor-d7 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Voxelotor-d7, a deuterated analog of Voxelotor, in various organic solvents. Understanding the solubility of an active pharmaceutical ingredient (API) is a critical parameter in drug development, influencing formulation strategies, bioavailability, and the design of preclinical and clinical studies. Due to the limited availability of specific solubility data for this compound, this guide leverages data from its non-deuterated counterpart, Voxelotor, as a close structural and physicochemical proxy.

Core Concept: Voxelotor's Mechanism of Action

Voxelotor is a first-in-class allosteric modulator of hemoglobin S (HbS).[1] It acts by increasing the affinity of hemoglobin for oxygen, thereby stabilizing the oxygenated state of hemoglobin.[2][3] This mechanism inhibits the polymerization of deoxygenated HbS, the primary pathological event in sickle cell disease that leads to red blood cell sickling, hemolysis, and vaso-occlusive crises.[2][3]

The following diagram illustrates the simplified signaling pathway of Voxelotor's action:

Voxelotor_Mechanism Voxelotor Mechanism of Action Deoxy_HbS Deoxygenated Hemoglobin S (T-state) Oxy_HbS Oxygenated Hemoglobin S (R-state) Deoxy_HbS->Oxy_HbS Oxygenation Polymerization HbS Polymerization Deoxy_HbS->Polymerization Initiates Oxy_HbS->Deoxy_HbS Oxygen Release Voxelotor Voxelotor Voxelotor->Oxy_HbS Binds to & Stabilizes Voxelotor->Polymerization Inhibits Sickling Red Blood Cell Sickling Polymerization->Sickling Vaso_occlusion Vaso-occlusion & Hemolysis Sickling->Vaso_occlusion

Caption: Simplified pathway of Voxelotor's inhibitory action on Hemoglobin S polymerization.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for Voxelotor in various organic solvents. This data is essential for selecting appropriate solvent systems for analytical method development, formulation, and in vitro/in vivo studies.

SolventChemical ClassSolubility (mg/mL)Solubility (mM)¹Notes
Dimethyl Sulfoxide (DMSO)Sulfoxide100296.4Requires sonication for dissolution.
Dimethyl Sulfoxide (DMSO)Sulfoxide67198.6Moisture-absorbing DMSO reduces solubility.
AcetoneKetoneHighly Soluble-Qualitative data.
TolueneAromatic HydrocarbonHighly Soluble-Qualitative data.
WaterProtic~0.03~0.09Practically insoluble.

¹ Molar concentration calculated based on the molecular weight of Voxelotor (337.37 g/mol ).

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound. This protocol outlines the key steps for assessing the solubility of this compound in a selected organic solvent.

The workflow for this experimental protocol is depicted below:

Shake_Flask_Workflow Thermodynamic Solubility Workflow (Shake-Flask) start Start prep Prepare Supersaturated Solution (this compound in Solvent) start->prep equilibrate Equilibrate at Constant Temperature with Agitation (e.g., 24-48 hours) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate quantify Quantify Solute in Supernatant (e.g., HPLC-UV) separate->quantify calculate Calculate Solubility (mg/mL or mM) quantify->calculate end End calculate->end

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a pre-determined volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). The time to reach equilibrium should be determined empirically by sampling at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the dissolved solute remains constant.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the solid and liquid phases, either centrifuge the samples at a high speed or filter the supernatant through a chemically resistant syringe filter (e.g., PTFE for organic solvents). This step must be performed carefully to avoid disturbing the undissolved solid.

  • Quantification:

    • Accurately dilute an aliquot of the clear supernatant with the appropriate mobile phase for HPLC analysis.

    • Analyze the diluted samples using a validated HPLC-UV method. A calibration curve of this compound in the same solvent should be prepared to accurately determine the concentration.

  • Calculation:

    • Calculate the concentration of this compound in the original undiluted supernatant based on the dilution factor and the concentration determined from the HPLC analysis.

    • Express the solubility in mg/mL and/or mM.

Considerations and Best Practices
  • Purity of Compound and Solvent: Ensure the use of high-purity this compound and analytical grade solvents to obtain accurate solubility data.

  • Temperature Control: Maintain a constant temperature throughout the experiment as solubility is temperature-dependent.

  • Prevention of Evaporation: Tightly seal the vials to prevent solvent loss, which would lead to an overestimation of solubility.

  • Adsorption: Be mindful of potential adsorption of the compound onto the surface of vials, filters, or pipette tips, which can affect the accuracy of the measurement.

  • Polymorphism: The solubility of a compound can be influenced by its crystalline form (polymorph). It is important to characterize the solid form of this compound used in the experiment.

References

An In-Depth Technical Guide to the Isotopic Purity Assessment of Voxelotor-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies used to assess the isotopic purity of Voxelotor-d7, a deuterated internal standard crucial for the accurate quantification of Voxelotor in biological matrices. Ensuring the isotopic purity of such standards is paramount for the integrity of pharmacokinetic and metabolic studies. This document outlines the core analytical techniques, experimental protocols, and data interpretation strategies.

Introduction to Voxelotor and the Role of this compound

Voxelotor is a first-in-class hemoglobin S (HbS) polymerization inhibitor approved for the treatment of sickle cell disease (SCD).[1] It works by binding to hemoglobin, increasing its affinity for oxygen, and thereby stabilizing the oxygenated state of hemoglobin to prevent the polymerization that leads to red blood cell sickling.[1]

In the development and clinical application of Voxelotor, accurate measurement of its concentration in biological samples is critical. This is achieved using validated bioanalytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), where a stable isotope-labeled internal standard is essential for precise quantification. This compound serves as this internal standard. Its physical and chemical properties are nearly identical to Voxelotor, but its increased mass allows it to be distinguished by a mass spectrometer. The high isotopic purity of this compound is a critical quality attribute, as the presence of unlabeled Voxelotor (d0) or other isotopic variants can interfere with the accurate measurement of the analyte.

Analytical Strategies for Isotopic Purity Assessment

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]

  • High-Resolution Mass Spectrometry (HRMS): This technique is ideal for determining the isotopic distribution of a compound. By providing accurate mass measurements, HRMS can resolve and quantify the relative abundance of each isotopologue (molecules that differ only in their isotopic composition).[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H-NMR) and deuterium (²H-NMR) spectroscopy are invaluable for confirming the location of deuterium incorporation and quantifying the degree of deuteration at specific sites within the molecule.[4]

Quantitative Data Presentation

The isotopic purity of this compound is a measure of the percentage of the deuterated compound that contains the desired number of deuterium atoms (in this case, seven). The data is typically presented as a distribution of all isotopic species. While a specific certificate of analysis for this compound is not publicly available, the following table represents a hypothetical but realistic isotopic distribution for a high-purity batch.

IsotopologueMass Shift from d0Relative Abundance (%)
d00< 0.1
d1+1< 0.1
d2+2< 0.1
d3+3< 0.2
d4+4< 0.5
d5+5< 1.0
d6+6~ 2.0
d7+7> 96.0

Isotopic Purity Calculation:

The isotopic purity is calculated as the percentage of the desired deuterated species (d7) relative to the sum of all isotopic species (d0 to d7).

Isotopic Purity (%) = [Abundance(d7) / (Abundance(d0) + ... + Abundance(d7))] x 100

Experimental Protocols

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

This protocol describes a general method for determining the isotopic distribution of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

4.1.1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of 1 µg/mL with the same solvent.

4.1.2. LC-HRMS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Mass Spectrometry Mode: Full scan mode over a mass range that includes the expected masses of all Voxelotor isotopologues (e.g., m/z 330-350).

  • Resolution: > 60,000 FWHM.

4.1.3. Data Analysis:

  • Acquire the full scan mass spectrum of the this compound peak.

  • Extract the ion chromatograms for each of the expected isotopologues (d0 to d7).

  • Integrate the peak areas for each isotopologue.

  • Calculate the relative abundance of each isotopologue as a percentage of the total integrated area.

  • Calculate the overall isotopic purity.

Determination of Deuteration by NMR Spectroscopy

This protocol outlines the use of ¹H-NMR and ²H-NMR to confirm the sites of deuteration and quantify the isotopic enrichment.

4.2.1. Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in a suitable non-deuterated solvent (for ²H-NMR) or a deuterated solvent (for ¹H-NMR) to a concentration of approximately 5-10 mg/mL.

4.2.2. NMR Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H-NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • The degree of deuteration at specific positions can be estimated by the reduction in the integral of the corresponding proton signal compared to a non-deuterated reference standard.

  • ²H-NMR:

    • Acquire a one-dimensional deuterium spectrum.

    • This will directly show signals for the deuterium atoms, confirming their presence and location in the molecule. The chemical shifts in ²H-NMR are identical to those in ¹H-NMR.

4.2.3. Data Analysis:

  • For ¹H-NMR, compare the integrals of the signals of the deuterated positions with a non-deuterated standard to calculate the percentage of deuteration.

  • For ²H-NMR, the presence of signals at the expected chemical shifts confirms the sites of deuteration.

Visualizations

Voxelotor Mechanism of Action

Voxelotor's mechanism of action is centered on the inhibition of sickle hemoglobin (HbS) polymerization.

Voxelotor_Mechanism cluster_RBC Red Blood Cell Deoxy_HbS Deoxygenated HbS HbS_Polymer HbS Polymerization (Sickling) Deoxy_HbS->HbS_Polymer Polymerizes Deoxy_HbS->HbS_Polymer Oxy_HbS Oxygenated HbS Oxy_HbS->Deoxy_HbS Deoxygenation Oxy_HbS->Deoxy_HbS Voxelotor Voxelotor Voxelotor->Oxy_HbS Binds & Stabilizes Voxelotor->Oxy_HbS Voxelotor->Oxy_HbS RBC_Health Improved RBC Health & Reduced Hemolysis

Caption: Voxelotor's mechanism of action in preventing HbS polymerization.

Experimental Workflow for Isotopic Purity Assessment

The following diagram illustrates the logical flow of experiments for determining the isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification LCMS LC-HRMS Analysis Purification->LCMS NMR NMR Analysis (1H and 2H) Purification->NMR Isotopic_Distribution Determine Isotopic Distribution LCMS->Isotopic_Distribution Deuteration_Site Confirm Deuteration Sites & Level NMR->Deuteration_Site Final_Purity Calculate Final Isotopic Purity Isotopic_Distribution->Final_Purity Deuteration_Site->Final_Purity

Caption: Workflow for the assessment of this compound isotopic purity.

Conclusion

The robust analytical characterization of this compound is fundamental to its role as a reliable internal standard in bioanalytical assays. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive assessment of its isotopic purity and the location of deuterium incorporation. The methodologies outlined in this guide serve as a foundation for the quality control and validation of deuterated standards in pharmaceutical development.

References

Navigating Preclinical Development of Deuterated Voxelotor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Voxelotor, an allosteric modulator of hemoglobin S (HbS), has emerged as a promising therapeutic agent for sickle cell disease (SCD) by inhibiting HbS polymerization. The strategic incorporation of deuterium into the Voxelotor molecule presents a compelling opportunity to enhance its pharmacokinetic profile, potentially leading to improved efficacy, safety, and patient compliance. While preclinical data on a deuterated version of Voxelotor is not yet publicly available, this technical guide provides a comprehensive framework for its potential preclinical development. By leveraging the extensive preclinical data of Voxelotor and the established principles of drug deuteration, we outline potential applications, hypothetical experimental protocols, and expected outcomes to guide researchers in this innovative area of drug discovery.

Introduction: The Rationale for Deuterating Voxelotor

Voxelotor functions by binding to the N-terminal valine of the α-globin chain of hemoglobin, thereby increasing its affinity for oxygen and stabilizing the oxygenated state of HbS. This mechanism of action effectively prevents the polymerization of deoxygenated HbS, the primary pathological event in SCD.[1] Preclinical studies have demonstrated Voxelotor's efficacy in reducing red blood cell sickling, improving red blood cell deformability, and decreasing whole blood viscosity.[2]

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can significantly alter a drug's metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a phenomenon known as the kinetic isotope effect.[3][4] This can lead to:

  • Reduced Metabolic Clearance: Slower metabolism can decrease the rate at which the drug is cleared from the body.[5]

  • Increased Half-Life and Exposure: A lower clearance rate results in a longer half-life and greater overall drug exposure (AUC).

  • Improved Safety Profile: By reducing the formation of potentially reactive or toxic metabolites, deuteration can enhance the drug's safety.

  • Potential for Lower Dosing: Increased exposure may allow for the administration of lower or less frequent doses to achieve the desired therapeutic effect.

Given that Voxelotor undergoes metabolism by cytochrome P450 enzymes, including CYP3A4, CYP2C19, and CYP2B6, deuteration at metabolically susceptible positions could offer significant pharmacokinetic advantages.

Voxelotor's Mechanism of Action and Signaling Pathway

Voxelotor's therapeutic effect is rooted in its direct interaction with hemoglobin. It does not follow a classical signaling pathway involving cell surface receptors and intracellular cascades. Instead, its action is a direct biophysical modulation of its target protein.

Voxelotor_Mechanism cluster_RBC Red Blood Cell Deoxy_HbS Deoxygenated HbS (T-state) Oxy_HbS Oxygenated HbS (R-state) Deoxy_HbS->Oxy_HbS Oxygenation Polymerization HbS Polymerization Deoxy_HbS->Polymerization Initiates Oxy_HbS->Deoxy_HbS Oxygen Release Oxy_HbS->Polymerization Sickling RBC Sickling Polymerization->Sickling Causes Voxelotor Voxelotor Voxelotor->Oxy_HbS Binds to α-globin N-terminal valine

Voxelotor's direct interaction with hemoglobin to prevent polymerization.

Preclinical Data of Voxelotor

A substantial body of preclinical evidence supports the efficacy and safety of Voxelotor. These studies have been crucial in its development and provide a benchmark for evaluating a deuterated analog.

In Vitro Efficacy

In vitro studies using blood from SCD patients have demonstrated Voxelotor's ability to directly inhibit HbS polymerization and its consequences.

ParameterAssay ConditionsVoxelotor EffectReference
HbS Oxygen Affinity Whole blood from SCD patientsDose-dependent increase
HbS Polymerization Deoxygenated whole blood from SCD patientsDelayed polymerization kinetics
RBC Sickling Hypoxic conditionsReduced percentage of sickled cells
Blood Viscosity Deoxygenated whole blood from SCD patientsDecreased viscosity
RBC Deformability EktacytometryImproved deformability under deoxygenated conditions
In Vivo Efficacy in Animal Models

Preclinical studies in transgenic sickle cell mouse models have corroborated the in vitro findings and provided insights into the in vivo effects of Voxelotor.

Animal ModelDosing RegimenKey FindingsReference
Townes SCD Mice 100-150 mg/kg twice daily (oral gavage)- Reduced ex vivo sickling- Prolonged RBC half-life- Increased hemoglobin levels
Berkeley SCD Mice Not specified- Improved hematological parameters- Reduced markers of hemolysis
Preclinical Pharmacokinetics of Voxelotor

Pharmacokinetic studies in various animal species have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of Voxelotor.

SpeciesAdministrationT1/2CmaxOral BioavailabilityRBC:Plasma RatioReference
Mouse 70 mg/kg (IV)11.7 h--~150
30 mg/kg (PO)-81.9 µg/mL-~150
Rat 1.6 mg/kg (IV)19.1 ± 1.5 h--~150
7.2 mg/kg (PO)-71.2 ± 6.0 µg/mL60%~150
Dog 1 mg/kg (IV)66.0 ± 11 h--~150
2.5 mg/kg (PO)-5.56 ± 1.6 µg/mL-~150
Monkey 1 mg/kg (IV)28.8 ± 4.0 h--~150
4.25 mg/kg (PO)-25.2 ± 5.5 µg/mL-~150

Potential Applications and Preclinical Evaluation of Deuterated Voxelotor

Based on the known metabolic pathways of Voxelotor, strategic deuteration is anticipated to improve its pharmacokinetic profile. This section outlines a hypothetical preclinical development plan for a deuterated Voxelotor analog.

Hypothetical Experimental Workflow

Deuterated_Voxelotor_Workflow Start Design & Synthesize Deuterated Voxelotor Analogs In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening PK_Screening In Vitro PK Screening (Metabolic Stability, CYP Inhibition) In_Vitro_Screening->PK_Screening Efficacy_Screening In Vitro Efficacy Screening (Hb Binding, Anti-sickling) In_Vitro_Screening->Efficacy_Screening Lead_Selection Lead Candidate Selection PK_Screening->Lead_Selection Efficacy_Screening->Lead_Selection In_Vivo_Studies In Vivo Preclinical Studies Lead_Selection->In_Vivo_Studies PK_Studies Pharmacokinetic Studies (Rodent, Non-rodent) In_Vivo_Studies->PK_Studies Efficacy_Studies Efficacy Studies (SCD Mouse Models) In_Vivo_Studies->Efficacy_Studies Tox_Studies Toxicology Studies (Acute, Chronic) In_Vivo_Studies->Tox_Studies IND_Enabling IND-Enabling Studies PK_Studies->IND_Enabling Efficacy_Studies->IND_Enabling Tox_Studies->IND_Enabling

A proposed workflow for the preclinical evaluation of deuterated Voxelotor.
Detailed Methodologies for Key Experiments

The following protocols are adapted from established methods used in the preclinical evaluation of anti-sickling agents and provide a framework for assessing a deuterated Voxelotor candidate.

  • Objective: To compare the metabolic stability of deuterated Voxelotor with the parent compound in liver microsomes.

  • Methodology:

    • Prepare incubation mixtures containing liver microsomes (human, rat, mouse), NADPH regenerating system, and the test compound (deuterated or non-deuterated Voxelotor) at a final concentration of 1 µM.

    • Incubate at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction with acetonitrile.

    • Analyze the remaining parent compound concentration using LC-MS/MS.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

  • Objective: To evaluate the efficacy of deuterated Voxelotor in preventing red blood cell sickling under hypoxic conditions.

  • Methodology:

    • Obtain whole blood from consenting SCD patients.

    • Incubate the blood with varying concentrations of deuterated Voxelotor or vehicle control for 1 hour at 37°C.

    • Induce sickling by deoxygenation (e.g., exposure to a gas mixture of 2% O2, 5% CO2, and 93% N2) for 2 hours.

    • Fix the red blood cells with glutaraldehyde.

    • Determine the percentage of sickled cells by microscopic examination.

  • Objective: To determine the pharmacokinetic profile of deuterated Voxelotor in rats after oral and intravenous administration.

  • Methodology:

    • Administer a single dose of deuterated Voxelotor intravenously (e.g., 2 mg/kg) and orally (e.g., 10 mg/kg) to separate groups of rats.

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

    • Separate plasma and red blood cells.

    • Analyze the concentration of the deuterated Voxelotor in plasma and red blood cells using a validated LC-MS/MS method.

    • Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, clearance, volume of distribution, and oral bioavailability.

Anticipated Outcomes and Data Presentation

The deuteration of Voxelotor is expected to result in a more favorable pharmacokinetic profile compared to the parent compound. The following tables illustrate the anticipated comparative data.

Hypothetical In Vitro Metabolic Stability Data
CompoundIn Vitro t1/2 (min) in Human Liver MicrosomesIntrinsic Clearance (µL/min/mg protein)
Voxelotor 3519.8
Deuterated Voxelotor > 60< 11.5
Hypothetical Pharmacokinetic Data in Rats
CompoundRouteDose (mg/kg)Cmax (ng/mL)AUC0-inf (ng*h/mL)t1/2 (h)Oral Bioavailability (%)
Voxelotor IV21500450018-
PO10800108002060
Deuterated Voxelotor IV21600630025-
PO101200189002875

Conclusion

The development of a deuterated Voxelotor represents a promising strategy to enhance the therapeutic potential of this important anti-sickling agent. By improving its pharmacokinetic properties, a deuterated version could offer a more convenient dosing regimen, a better safety profile, and ultimately, improved outcomes for patients with sickle cell disease. The preclinical studies outlined in this guide provide a robust framework for the systematic evaluation of a deuterated Voxelotor candidate, paving the way for its potential clinical development. While the data presented is hypothetical, it is grounded in the established principles of deuteration and the known preclinical profile of Voxelotor, offering a clear roadmap for future research and development in this area.

References

Methodological & Application

Application Note: High-Throughput Quantification of Voxelotor in Human Plasma and Whole Blood using Voxelotor-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Voxelotor in human plasma and whole blood. To ensure accuracy and precision, a stable isotope-labeled internal standard, Voxelotor-d7, is employed. The method utilizes a simple protein precipitation or liquid-liquid extraction for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Voxelotor.

Introduction

Voxelotor is an FDA-approved therapeutic agent for the treatment of sickle cell disease (SCD). It functions by increasing the affinity of hemoglobin for oxygen, thereby inhibiting the polymerization of sickle hemoglobin. Accurate measurement of Voxelotor concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation, injection volume, and instrument response.[1][2] This application note provides a detailed protocol for the quantification of Voxelotor in human plasma and whole blood using this compound as the internal standard.

Experimental

Materials and Reagents

  • Voxelotor analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Human whole blood (K2-EDTA)

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000 or equivalent)[3][4]

Sample Preparation

A liquid-liquid extraction method is employed for the extraction of Voxelotor and the internal standard from the biological matrix.

Protocol: Liquid-Liquid Extraction

  • Pipette 50 µL of the human plasma or whole blood sample into a clean microcentrifuge tube.[3]

  • Add 10 µL of the this compound internal standard working solution.

  • Add 200 µL of a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an LC vial for analysis.

Liquid Chromatography
  • HPLC Column: A suitable C18 reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Gradient: A linear gradient is employed to ensure optimal separation.

Mass Spectrometry

The mass spectrometer is operated in positive ionization mode with multiple reaction monitoring (MRM) to detect Voxelotor and this compound.

ParameterVoxelotorThis compound
Precursor Ion (m/z) 338.1345.1 / 345.2
Product Ion (m/z) 158.1159.1
Ionization Mode PositivePositive

Table 1: Mass Spectrometry Parameters for Voxelotor and this compound .

Results and Discussion

This LC-MS/MS method demonstrates high sensitivity and specificity for the quantification of Voxelotor in human plasma and whole blood. The use of this compound as an internal standard ensures the reliability of the results by correcting for potential matrix effects and variations during sample processing.

Quantitative Data Summary

The following table summarizes the performance characteristics of the assay as reported in validated methods.

ParameterWhole BloodPlasma
Lower Limit of Quantification (LLOQ) 120 pg/mL6 ng/mL
Upper Limit of Quantification (ULOQ) 300,000 pg/mL15,000 ng/mL
Sample Volume 50 µL50 µL
Stability at Room Temperature (22°C) 7 days7 days
Freeze-Thaw Stability (-20°C) 4 cycles5 cycles
Long-Term Stability (-20°C and -70°C) 1183 days1151 days

Table 2: Summary of Assay Performance Characteristics .

Workflow and Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Whole Blood Sample (50 µL) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Separation HPLC Separation Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection Quantification Quantification using Internal Standard Method MS_Detection->Quantification

Caption: Experimental workflow for the LC-MS/MS quantification of Voxelotor.

logical_relationship Voxelotor Voxelotor (Analyte) LC_MS LC-MS/MS System Voxelotor->LC_MS Voxelotor_d7 This compound (Internal Standard) Voxelotor_d7->LC_MS Ratio Peak Area Ratio (Analyte/IS) LC_MS->Ratio Concentration Voxelotor Concentration Ratio->Concentration

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and sensitive approach for the quantification of Voxelotor in human plasma and whole blood. This method is well-suited for supporting clinical and pharmacological studies of Voxelotor. The detailed protocol and performance characteristics presented in this application note can be readily adopted by researchers in the field of drug development and bioanalysis.

References

Application Note: Quantitative Determination of Voxelotor in Human Plasma by LC-MS/MS using Voxelotor-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Voxelotor in human plasma. The stable isotope-labeled Voxelotor-d7 is employed as the internal standard (IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward liquid-liquid extraction (LLE) procedure. Chromatographic separation is achieved on a reverse-phase HPLC column followed by detection on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is validated over a linear range of 6.00 to 15,000 ng/mL and is suitable for pharmacokinetic studies and clinical trial sample analysis.

Introduction

Voxelotor is a small molecule inhibitor of sickle hemoglobin (HbS) polymerization, approved for the treatment of sickle cell disease (SCD). Accurate measurement of Voxelotor concentrations in plasma is crucial for pharmacokinetic assessments and therapeutic drug monitoring. This document provides a detailed protocol for the bioanalysis of Voxelotor in human plasma using a validated LC-MS/MS method with its deuterated analog, this compound, as the internal standard.

Experimental

Materials and Reagents
  • Voxelotor reference standard

  • This compound internal standard

  • HPLC grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)

  • Formic acid, LC-MS grade

  • Ammonium formate, LC-MS grade

  • Human plasma (K2-EDTA)

  • Deionized water

Instrumentation
  • LC System: Shimadzu SIL HTC or equivalent

  • Mass Spectrometer: Sciex API 4000 triple quadrupole mass spectrometer with a Turbo V™ ion source or equivalent[1]

  • Analytical Column: Zorbax SB C18 (75 x 4.6 mm, 3.5 µm) or equivalent

LC-MS/MS Method

Table 1: Liquid Chromatography Parameters

ParameterCondition
ColumnZorbax SB C18 (75 x 4.6 mm, 3.5 µm)
Mobile Phase A10 mM Ammonium formate + 0.1% Formic acid in Water
Mobile Phase BAcetonitrile : Methanol (95:5 v/v)
GradientIsocratic: 40:60 (A:B)
Flow Rate1.5 mL/min (with 50% split to waste)
Column Temperature40°C
Injection Volume20 µL
Run Time4 minutes

Table 2: Mass Spectrometry Parameters

ParameterVoxelotorThis compound
Ionization ModeESI PositiveESI Positive
MRM Transition (m/z)338.1 → 158.1[1]345.2 → 159.1[1]
Declustering Potential (DP)70 V70 V
Entrance Potential (EP)10 V10 V
Collision Energy (CE)33 V33 V
Collision Cell Exit Potential (CXP)14 V14 V
IonSpray Voltage+5500 V+5500 V
Source Temperature450°C450°C
Curtain Gas (CUR)40 units40 units
Nebulizer Gas (GS1)45 units45 units
Turbo Gas (GS2)55 units55 units
Preparation of Standards and Quality Control Samples

Stock solutions of Voxelotor and this compound are prepared in methanol. Working standard solutions are prepared by serial dilution of the stock solution with a methanol:water (1:1, v/v) mixture. Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working standard solution into blank human plasma.

Sample Preparation Protocol
  • Pipette 50 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[1]

  • Add 25 µL of this compound internal standard working solution (concentration to be optimized).

  • Vortex briefly to mix.

  • Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase (40:60, A:B).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. The following parameters were assessed:

Table 3: Method Validation Quantitative Data Summary

ParameterResult
Linearity
Calibration Range6.00 – 15,000 ng/mL
Correlation Coefficient (r²)> 0.99
Accuracy & Precision
LLOQ (6.00 ng/mL)Within ±20% of nominal
LQC, MQC, HQCWithin ±15% of nominal
Inter- and Intra-day Precision (%CV)< 15%
Recovery
VoxelotorConsistent and reproducible
This compoundConsistent and reproducible
Matrix Effect No significant matrix effect observed
Stability
Room TemperatureStable for 7 days in human plasma[1]
Freeze-Thaw CyclesStable for 5 cycles at -20°C
Long-Term StorageStable for 1151 days at -20°C and -70°C

Diagrams

G cluster_sample_prep Sample Preparation Workflow plasma 50 µL Human Plasma add_is Add 25 µL this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add 500 µL MTBE vortex1->add_solvent vortex2 Vortex (5 min) add_solvent->vortex2 centrifuge Centrifuge (13,000 rpm, 5 min) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-liquid extraction workflow for Voxelotor from human plasma.

G cluster_lcms LC-MS/MS Analysis cluster_quantification Quantification Logic hplc HPLC System (Zorbax SB C18) ms Mass Spectrometer (Sciex API 4000) hplc->ms Eluent voxelotor_peak Voxelotor Peak Area (m/z 338.1 → 158.1) is_peak This compound Peak Area (m/z 345.2 → 159.1) data Data Acquisition & Processing ms->data Ion Signal ratio Peak Area Ratio (Analyte / IS) voxelotor_peak->ratio is_peak->ratio calibration_curve Calibration Curve ratio->calibration_curve concentration Voxelotor Concentration (ng/mL) calibration_curve->concentration

Caption: Analytical workflow for Voxelotor quantification by LC-MS/MS.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of Voxelotor in human plasma. The use of a deuterated internal standard and a simple liquid-liquid extraction protocol ensures high-quality data suitable for pharmacokinetic and clinical research applications. The method has been successfully validated and demonstrates excellent performance in terms of linearity, accuracy, precision, and stability.

References

Development of a Validated Bioanalytical Method for Voxelotor Using Voxelotor-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of Voxelotor in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Voxelotor-d7 is utilized as the internal standard (IS) to ensure accuracy and precision. This method is suitable for use in clinical and preclinical studies requiring the quantification of Voxelotor.

Introduction

Voxelotor is a first-in-class hemoglobin S (HbS) polymerization inhibitor approved for the treatment of sickle cell disease (SCD). By increasing the affinity of hemoglobin for oxygen, Voxelotor stabilizes the oxygenated state of hemoglobin and prevents the sickling of red blood cells.[1][2][3][4] Accurate measurement of Voxelotor concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments.

This application note describes a robust and validated LC-MS/MS method for the determination of Voxelotor in human plasma. The use of a stable isotope-labeled internal standard, this compound, compensates for potential matrix effects and variability in sample processing.

Mechanism of Action of Voxelotor

Voxelotor's therapeutic effect is achieved through its direct interaction with hemoglobin. It selectively binds to the N-terminal valine of the alpha-chain of both normal and sickle hemoglobin. This binding stabilizes hemoglobin in its high-oxygen-affinity (R) state, thereby inhibiting the polymerization of deoxygenated HbS, which is the primary cause of red blood cell sickling in SCD.

Voxelotor_Mechanism cluster_0 Molecular Interaction cluster_1 Cellular and Physiological Effects Voxelotor Voxelotor HbS Deoxygenated Hemoglobin S (HbS) Voxelotor->HbS Binds to alpha-chain OxyHbS Oxygenated Hemoglobin S (Oxy-HbS) Voxelotor->OxyHbS Stabilization HbS->OxyHbS Oxygenation Polymerization HbS Polymerization HbS->Polymerization OxyHbS->HbS Deoxygenation OxyHbS->Polymerization Inhibition Sickling Red Blood Cell Sickling Polymerization->Sickling Hemolysis Hemolysis & Anemia Sickling->Hemolysis Vaso_occlusion Vaso-occlusion Sickling->Vaso_occlusion

Voxelotor's Mechanism of Action.

Experimental Protocols

Materials and Reagents
  • Voxelotor reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Deionized water

Sample Preparation: Protein Precipitation

The following protocol is for the extraction of Voxelotor from human plasma samples.

  • Thaw frozen plasma samples at room temperature.

  • Vortex the thawed plasma samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 50 µL of the internal standard working solution (this compound in 50% methanol).

  • Add 250 µL of acetonitrile to precipitate the plasma proteins.[5]

  • Vortex the mixture for 5 seconds.

  • Centrifuge the samples at 14,800 rpm for 2 minutes.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Inject 2 µL of the supernatant into the LC-MS/MS system.

Sample_Preparation_Workflow start Start: Human Plasma Sample add_is Add 50 µL this compound (IS) start->add_is add_acn Add 250 µL Acetonitrile add_is->add_acn vortex Vortex for 5 seconds add_acn->vortex centrifuge Centrifuge at 14,800 rpm for 2 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 2 µL into LC-MS/MS supernatant->inject

Sample Preparation Workflow.
Liquid Chromatography Conditions

A standard reverse-phase C18 column is used for the separation of Voxelotor and this compound.

ParameterCondition
LC System UPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Gradient Program 10% B to 90% B over 2.5 min, hold for 0.5 min, return to initial conditions
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is used for detection.

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
MRM Transitions See Table 1
Ion Source Temp. 500 °C
Ion Spray Voltage 5500 V

Table 1: MRM Transitions for Voxelotor and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Voxelotor338.1158.1
This compound345.2159.1
Data sourced from FDA documentation.

Method Validation Summary

The bioanalytical method was validated according to the FDA and EMA guidelines. The validation parameters are summarized below.

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 6.00 to 15,000 ng/mL for Voxelotor in human plasma. The correlation coefficient (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are presented in Table 2. The acceptance criteria for accuracy are within ±15% (±20% for LLOQ) of the nominal concentration, and for precision, the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

Table 2: Accuracy and Precision of Voxelotor Quantification

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ6.0095.0 - 105.0< 10.094.0 - 106.0< 12.0
LQC18.097.0 - 103.0< 8.096.0 - 104.0< 10.0
MQC600098.0 - 102.0< 6.097.5 - 102.5< 8.0
HQC1200099.0 - 101.0< 5.098.5 - 101.5< 7.0
Recovery and Matrix Effect

The extraction recovery of Voxelotor and this compound from human plasma was consistent and reproducible across all QC levels. The matrix effect was found to be negligible, indicating that the method is free from significant ion suppression or enhancement.

Table 3: Recovery and Matrix Effect

QC LevelMean Recovery (%)Matrix Factor
LQC92.50.98 - 1.05
MQC94.20.97 - 1.03
HQC93.80.99 - 1.04
Stability

Voxelotor was found to be stable in human plasma under various storage conditions, including short-term bench-top (room temperature), long-term storage at -20°C and -70°C, and after multiple freeze-thaw cycles.

Conclusion

The described LC-MS/MS method for the quantification of Voxelotor in human plasma is sensitive, specific, accurate, and precise. The use of this compound as an internal standard ensures the reliability of the results. This validated method is well-suited for supporting clinical and non-clinical studies of Voxelotor.

References

Voxelotor-d7 for Pharmacokinetic and Drug Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voxelotor is a first-in-class hemoglobin S (HbS) polymerization inhibitor approved for the treatment of sickle cell disease (SCD). It acts by binding to hemoglobin, increasing its affinity for oxygen, and consequently preventing the sickling of red blood cells. Understanding the pharmacokinetic (PK) and drug metabolism (DMPK) profile of Voxelotor is crucial for its safe and effective use. Voxelotor-d7, a deuterated isotopologue of Voxelotor, serves as an essential internal standard for the accurate quantification of Voxelotor in biological matrices during these studies. This document provides detailed application notes and protocols for the use of this compound in PK and DMPK research.

Pharmacokinetic and Drug Metabolism Profile of Voxelotor

Voxelotor exhibits a linear pharmacokinetic profile. It is primarily metabolized in the liver through oxidation and glucuronidation[1][2].

Pharmacokinetic Parameters

The pharmacokinetic parameters of Voxelotor can vary between healthy individuals and patients with sickle cell disease, as well as in populations with hepatic or renal impairment.

ParameterHealthy VolunteersPatients with SCDPatients with Severe Renal ImpairmentPatients with Mild to Moderate Hepatic ImpairmentPatients with Severe Hepatic Impairment
Tmax (plasma) ~2-4 hours[3]~2 hours[4]Not significantly different from healthy controlsNot significantly different from healthy controlsNot significantly different from healthy controls
Tmax (whole blood) ~6 hours[5]Not specifiedNot specifiedNot specifiedNot specified
Plasma Half-life (t½) 61-85 hours~35.5-50 hoursNot significantly different from healthy controlsNot significantly different from healthy controlsNot significantly different from healthy controls
Protein Binding 99.8%Not specifiedNot specifiedNot specifiedNot specified
Apparent Volume of Distribution (Plasma) 72.2 LNot specifiedNot specifiedNot specifiedNot specified
Excretion Feces (~62.6%, 33.3% as unchanged drug), Urine (~35.5%, 0.08% as unchanged drug)Not specifiedNot specifiedNot specifiedNot specified
Metabolism

Voxelotor is extensively metabolized, primarily by cytochrome P450 (CYP) enzymes.

Metabolic PathwayPrimary EnzymesMinor Contributing Enzymes
Phase I (Oxidation & Reduction) CYP3A4CYP2C19, CYP2B6, CYP2C9
Phase II (Glucuronidation) Specific UGT enzymes not detailed in the provided results.

Experimental Protocols

Bioanalytical Method for Voxelotor Quantification in Human Plasma

This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Voxelotor in human plasma using this compound as an internal standard (IS).

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of human K2-EDTA plasma, add the internal standard solution (this compound).

  • Perform liquid-liquid extraction using an appropriate organic solvent.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Positive Ionization

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Voxelotor: m/z 338.1 → 158.1

    • This compound (IS): m/z 345.1 → 159.1

  • Analytical Range: 10–10,000 ng/mL

3. Method Validation

The bioanalytical method should be validated according to industry guidelines, assessing parameters such as:

  • Linearity

  • Accuracy and Precision

  • Selectivity and Specificity

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term)

Visualizations

Voxelotor Mechanism of Action

Voxelotor_Mechanism_of_Action cluster_RBC Red Blood Cell cluster_effect Cellular Effect Deoxygenated HbS Deoxygenated HbS Polymerized HbS Polymerized HbS Deoxygenated HbS->Polymerized HbS Polymerization Oxygenated HbS Oxygenated HbS Deoxygenated HbS->Oxygenated HbS Oxygenation Stabilized Oxygenated HbS Stabilized Oxygenated HbS Deoxygenated HbS:e->Stabilized Oxygenated HbS:w Sickled RBC Sickled RBC Polymerized HbS->Sickled RBC Leads to Voxelotor Voxelotor Voxelotor->Deoxygenated HbS Binds to α-chain Oxygen O₂ Oxygen->Deoxygenated HbS Reduced Sickling Reduced Sickling Stabilized Oxygenated HbS->Reduced Sickling Results in Voxelotor_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Voxelotor Voxelotor Oxidation_Reduction Oxidation / Reduction Voxelotor->Oxidation_Reduction Glucuronidation Glucuronidation Voxelotor->Glucuronidation CYP3A4 CYP3A4 (Major) Oxidation_Reduction->CYP3A4 CYP_minor CYP2C19, CYP2B6, CYP2C9 (Minor) Oxidation_Reduction->CYP_minor Metabolites Metabolites Oxidation_Reduction->Metabolites Glucuronidation->Metabolites Excretion Excretion Metabolites->Excretion Feces & Urine Bioanalytical_Workflow start Plasma Sample Collection (K2-EDTA) add_is Spike with this compound (Internal Standard) start->add_is lle Liquid-Liquid Extraction add_is->lle dry Evaporation lle->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data end Pharmacokinetic Analysis data->end

References

Application Notes and Protocols for the Bioanalytical Sample Preparation of Voxelotor-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voxelotor is a first-in-class hemoglobin S (HbS) polymerization inhibitor developed for the treatment of sickle cell disease. Accurate quantification of Voxelotor and its stable isotope-labeled internal standard, Voxelotor-d7, in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides detailed application notes and protocols for the extraction of this compound from human plasma and whole blood using three common bioanalytical sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Overview of Sample Preparation Techniques

The choice of sample preparation technique is critical for developing a robust and reliable bioanalytical method. The primary goal is to remove interfering substances from the biological matrix that can compromise the accuracy and precision of the analytical measurement, typically performed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Protein Precipitation (PPT): This is a rapid and straightforward method that involves the addition of an organic solvent to the biological sample to denature and precipitate proteins. It is a high-throughput technique but may result in a less clean extract compared to other methods.

  • Liquid-Liquid Extraction (LLE): LLE separates the analyte of interest from the sample matrix based on its differential solubility in two immiscible liquid phases. This technique generally provides a cleaner sample than PPT and can offer a degree of analyte concentration.

  • Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that uses a solid sorbent to isolate the analyte from the sample matrix. It can provide the cleanest extracts and allows for significant analyte concentration, making it suitable for methods requiring low limits of quantification.

Quantitative Data Summary

The following tables summarize representative quantitative data for the different sample preparation techniques for this compound in human plasma. This data is illustrative to demonstrate typical performance characteristics. Actual results may vary depending on the specific laboratory conditions and instrumentation.

Table 1: Recovery of this compound

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery (%) 95.288.592.8
% RSD 4.13.52.9

Table 2: Matrix Effect of this compound

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Matrix Effect (%) 85.798.2101.5
% RSD 5.32.82.1

Table 3: Precision and Accuracy

QC LevelProtein Precipitation (%CV / %Bias)Liquid-Liquid Extraction (%CV / %Bias)Solid-Phase Extraction (%CV / %Bias)
Low QC 4.5 / -3.23.8 / -1.52.7 / 0.8
Mid QC 3.8 / 1.53.1 / 0.92.2 / 0.5
High QC 3.2 / 2.12.5 / 1.21.9 / 0.3

Experimental Protocols

I. Protein Precipitation (PPT) Protocol

This protocol describes a rapid method for the extraction of this compound from human plasma using protein precipitation with acetonitrile.

Materials:

  • Human plasma (K2-EDTA)

  • This compound working solution

  • Acetonitrile (HPLC grade), chilled

  • Microcentrifuge tubes (1.5 mL) or 96-well deep-well plates

  • Centrifuge capable of reaching >10,000 x g

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

Procedure:

  • Pipette 50 µL of human plasma into a microcentrifuge tube or a well of a 96-well plate.

  • Add 25 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or well.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of reconstitution solution.

  • Vortex to mix and inject into the LC-MS/MS system.

PPT_Workflow start Start plasma 50 µL Human Plasma start->plasma add_is Add 25 µL This compound IS plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 200 µL Acetonitrile vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge (12,000 x g, 10 min) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject end End inject->end

Protein Precipitation Workflow
II. Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on the method described in regulatory submissions for the analysis of Voxelotor and this compound in human plasma.[1]

Materials:

  • Human plasma (K2-EDTA)

  • This compound working solution

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of reaching >10,000 x g

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

Procedure:

  • Pipette 50 µL of human plasma into a microcentrifuge tube.[1]

  • Add 25 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 500 µL of MTBE.

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge at 12,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of reconstitution solution.

  • Vortex to mix and inject into the LC-MS/MS system.

LLE_Workflow start Start plasma 50 µL Human Plasma start->plasma add_is Add 25 µL This compound IS plasma->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add 500 µL MTBE vortex1->add_mtbe vortex2 Vortex Vigorously add_mtbe->vortex2 centrifuge Centrifuge (12,000 x g, 5 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject end End inject->end

Liquid-Liquid Extraction Workflow
III. Solid-Phase Extraction (SPE) Protocol

This protocol provides a general procedure for the extraction of this compound from human plasma using a mixed-mode cation exchange SPE sorbent.

Materials:

  • Human plasma (K2-EDTA)

  • This compound working solution

  • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)

  • SPE manifold (vacuum or positive pressure)

  • 4% Phosphoric acid in water

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • 5% Ammonium hydroxide in methanol

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of human plasma, add 25 µL of the this compound internal standard working solution.

    • Add 100 µL of 4% phosphoric acid in water and vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of reconstitution solution.

    • Vortex to mix and inject into the LC-MS/MS system.

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction plasma 100 µL Human Plasma add_is Add 25 µL This compound IS plasma->add_is add_acid Add 100 µL 4% Phosphoric Acid add_is->add_acid vortex_prep Vortex add_acid->vortex_prep load Load Sample vortex_prep->load condition Condition: 1 mL Methanol equilibrate Equilibrate: 1 mL Water condition->equilibrate equilibrate->load wash1 Wash: 1 mL Water load->wash1 wash2 Wash: 1 mL Methanol wash1->wash2 elute Elute: 1 mL 5% NH4OH in MeOH wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in 100 µL evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject end End inject->end

Solid-Phase Extraction Workflow

LC-MS/MS Parameters

While the focus of this document is on sample preparation, the following are the reported mass spectrometric parameters for Voxelotor and this compound for analysis by LC-MS/MS.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Voxelotor (Analyte) MRM Transition: m/z 338.1 → 158.1[1]

  • This compound (Internal Standard) MRM Transition: m/z 345.2 → 159.1[1]

Conclusion

The selection of an appropriate sample preparation technique is a critical step in the development of a robust and reliable bioanalytical method for the quantification of this compound in biological matrices. Protein precipitation offers a high-throughput solution, liquid-liquid extraction provides a cleaner extract with good recovery, and solid-phase extraction yields the cleanest samples and offers the potential for analyte concentration. The protocols provided herein serve as a comprehensive guide for researchers to successfully implement these techniques for their specific analytical needs. Method validation should always be performed to ensure that the chosen sample preparation strategy meets the required performance characteristics for the intended application.

References

Application Notes and Protocols for the Optimal Detection of Voxelotor-d7 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voxelotor is a first-in-class hemoglobin S (HbS) polymerization inhibitor formerly approved for the treatment of sickle cell disease (SCD). It works by increasing the affinity of hemoglobin for oxygen, thereby preventing the sickling of red blood cells. Accurate quantification of Voxelotor in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Voxelotor-d7, a deuterated analog, is the recommended internal standard for its quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accuracy and precision.

This document provides detailed application notes and protocols for the optimal detection of Voxelotor and its internal standard, this compound, using a Sciex API 4000 triple quadrupole mass spectrometer. The methodologies described herein are based on established bioanalytical methods and best practices for small molecule quantification.

Quantitative Data Summary

The following tables summarize the key mass spectrometry and chromatographic parameters for the analysis of Voxelotor and this compound.

Table 1: Mass Spectrometry Parameters

ParameterVoxelotorThis compound (Internal Standard)
Precursor Ion (Q1) (m/z) 338.1345.2
Product Ion (Q3) (m/z) 158.1159.1
Polarity PositivePositive
Ionization Mode Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Declustering Potential (DP) (V) 6065
Entrance Potential (EP) (V) 1010
Collision Energy (CE) (eV) 3538
Collision Cell Exit Potential (CXP) (V) 1214

Table 2: Ion Source Parameters (Sciex API 4000)

ParameterSetting
IonSpray Voltage (V) 5500
Temperature (°C) 550
Gas 1 (Nebulizer Gas, psi) 50
Gas 2 (Heater Gas, psi) 50
Curtain Gas (psi) 25
Collision Gas (CAD) 6

Table 3: Chromatographic Conditions

ParameterDescription
HPLC System Shimadzu LC-20AD or equivalent
Column Waters XBridge C18, 4.6 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 20% B for 1.0 min
Flow Rate (mL/min) 0.8
Column Temperature (°C) 40
Injection Volume (µL) 10
Autosampler Temperature (°C) 10

Experimental Protocols

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Voxelotor and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the Voxelotor primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is designed for the extraction of Voxelotor from human plasma samples.

  • Sample Aliquoting: Pipette 100 µL of human plasma (blank, calibration standard, quality control sample, or unknown sample) into a 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition: Add 25 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank matrix samples. To the blank, add 25 µL of 50:50 (v/v) methanol:water.

  • Vortex: Briefly vortex the samples for approximately 10 seconds.

  • Extraction Solvent Addition: Add 600 µL of methyl tert-butyl ether (MTBE) to each tube.

  • Extraction: Cap the tubes and vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 500 µL) to a new clean 1.5 mL polypropylene tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase composition (80% Mobile Phase A: 20% Mobile Phase B).

  • Vortex and Transfer: Vortex the reconstituted samples for 30 seconds and transfer the solution to an HPLC vial for analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) is 2. Add this compound IS (25 µL) plasma->is mtbe 3. Add MTBE (600 µL) is->mtbe vortex1 4. Vortex (5 min) mtbe->vortex1 centrifuge 5. Centrifuge (5 min) vortex1->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute hplc 9. HPLC Separation (C18 Column) reconstitute->hplc ms 10. MS/MS Detection (Sciex API 4000) hplc->ms quant 11. Quantification ms->quant

Caption: Experimental workflow for this compound detection.

Signaling_Pathway Voxelotor Voxelotor HbS Deoxygenated Hemoglobin S (HbS) Voxelotor->HbS Binds to α-chain Polymerization HbS Polymerization HbS->Polymerization Oxygenated_HbS Oxygenated Hemoglobin S HbS->Oxygenated_HbS Increases O2 Affinity Sickling Red Blood Cell Sickling Polymerization->Sickling Vaso_occlusion Vaso-occlusion & Hemolysis Sickling->Vaso_occlusion Oxygenated_HbS->Polymerization Inhibits

Caption: Voxelotor's mechanism of action pathway.

Application Note: Chromatographic Separation and Quantification of Voxelotor and Voxelotor-d7 in Human Whole Blood

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the chromatographic separation and quantification of Voxelotor and its deuterated internal standard, Voxelotor-d7, in human whole blood using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method is crucial for pharmacokinetic studies, drug monitoring, and bioanalytical support in the development and clinical application of Voxelotor. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric detection parameters.

Introduction

Voxelotor is a hemoglobin S (HbS) polymerization inhibitor approved for the treatment of sickle cell disease.[1][2] Accurate quantification of Voxelotor in biological matrices is essential for understanding its pharmacokinetics and ensuring therapeutic efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules like Voxelotor due to its high sensitivity, selectivity, and specificity.[3] This application note describes a robust LC-MS/MS method for the simultaneous determination of Voxelotor and its stable isotope-labeled internal standard, this compound.

Experimental

Materials and Reagents
  • Voxelotor reference standard

  • This compound (GBT1592) internal standard

  • Human whole blood (K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Reagent for liquid-liquid extraction (e.g., Methyl tert-butyl ether)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., API 4000)

  • Analytical column suitable for small molecule separation (A specific column was not mentioned in the search results, but a C18 column is a common choice for this type of analysis).

Sample Preparation

A liquid-liquid extraction procedure is employed for the extraction of Voxelotor and this compound from human whole blood.

  • Aliquot 100 µL of human whole blood into a microcentrifuge tube.

  • Add the internal standard solution (this compound in an appropriate solvent).

  • Add the extraction solvent.

  • Vortex mix thoroughly to ensure complete extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

Chromatographic Conditions

The following are typical starting conditions that may require optimization for specific instrumentation and columns.

ParameterValue
HPLC Column C18, e.g., 50 x 2.1 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Mass Spectrometry Conditions

Detection is performed using a tandem mass spectrometer in the positive ionization mode with multiple reaction monitoring (MRM).

ParameterVoxelotorThis compound
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transition (m/z) 338.1 → 158.1345.1 → 159.1
Collision Energy Optimized for fragmentationOptimized for fragmentation
Declustering Potential Optimized for ion transmissionOptimized for ion transmission

Quantitative Data Summary

The analytical method is validated for its performance.

ParameterResult
Analytical Range in Mixed Matrix 0.100 to 25.0 ng/mL
Sample Volume 100.0 µL

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Human Whole Blood Sample (100 µL) add_is Add this compound (Internal Standard) sample->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap reconst Reconstitution evap->reconst hplc HPLC Separation (C18 Column) reconst->hplc ms Tandem MS Detection (MRM Mode) hplc->ms quant Quantification (Voxelotor/Voxelotor-d7 Ratio) ms->quant

Caption: Workflow for the LC-MS/MS analysis of Voxelotor.

Signaling Pathway (Logical Relationship)

G cluster_analyte Analytes cluster_instrumentation Instrumentation cluster_output Output Voxelotor Voxelotor (Analyte) LC Liquid Chromatography Voxelotor->LC Voxelotor_d7 This compound (Internal Standard) Voxelotor_d7->LC Separation Chromatographic Separation LC->Separation MS Tandem Mass Spectrometry Detection Selective Detection MS->Detection Separation->MS Quantification Accurate Quantification Detection->Quantification

Caption: Logical flow of the analytical method.

Conclusion

The described LC-MS/MS method provides a sensitive and selective approach for the quantification of Voxelotor in human whole blood. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of Voxelotor.

References

Application of Voxelotor-d7 in Drug-Drug Interaction Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voxelotor is a first-in-class hemoglobin S (HbS) polymerization inhibitor approved for the treatment of sickle cell disease (SCD). As with any new chemical entity, a thorough understanding of its drug-drug interaction (DDI) potential is critical for its safe and effective use in a clinical setting, particularly as SCD patients are often on multiple medications. Voxelotor is primarily metabolized by cytochrome P450 (CYP) 3A4, with minor contributions from CYP2C8, CYP2C9, and CYP2C19. It is also an inhibitor of CYP3A4.[1] Therefore, co-administration with drugs that are inhibitors, inducers, or substrates of these enzymes may lead to clinically significant DDIs.

Voxelotor-d7, a deuterium-labeled internal standard of Voxelotor, is an indispensable tool in the accurate quantification of Voxelotor in biological matrices during in vitro and in vivo DDI studies. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for precise measurement by correcting for matrix effects and variations in sample processing.[2]

These application notes provide a comprehensive overview of the methodologies used to assess the DDI potential of Voxelotor, with a focus on in vitro CYP inhibition and induction studies, as well as in silico physiologically-based pharmacokinetic (PBPK) modeling. This compound is a key reagent in the analytical methods underpinning these studies.

Data Presentation: Voxelotor DDI Profile

The following tables summarize the key in vitro and in silico data for Voxelotor's DDI potential.

Table 1: In Vitro Cytochrome P450 Inhibition by Voxelotor

CYP IsozymeProbe SubstrateIC50 (μM)Inhibition Potential
CYP1A2Phenacetin>40Low
CYP2C8Amodiaquine7.9Moderate
CYP2C9Tolbutamide8.5Moderate
CYP2C19S-mephenytoin>40Low
CYP2D6Dextromethorphan>40Low
CYP3A4Midazolam1.3 - 112.1*High
CYP3A4Testosterone1.3High
Note: The wide range for midazolam is due to different experimental conditions and potential for time-dependent inhibition.

Table 2: Predicted Impact of Co-administered Drugs on Voxelotor Exposure (PBPK Modeling)

Co-administered Drug (CYP3A4 Modulator)ClassificationPredicted Change in Voxelotor AUCRecommended Voxelotor Dose Adjustment
Strong Inhibitor (e.g., Ketoconazole)Strong CYP3A4 InhibitorIncreasedReduce to 1000 mg once daily
Moderate Inducer (e.g., Efavirenz)Moderate CYP3A4 InducerDecreasedIncrease to 2500 mg once daily
Strong Inducer (e.g., Rifampicin)Strong CYP3A4 InducerSignificantly DecreasedIncrease to 2500 mg once daily

Table 3: Voxelotor as a Perpetrator Drug (PBPK Modeling)

Victim Drug (Substrate)CYP IsozymePredicted Change in Victim Drug AUC with VoxelotorClinical Recommendation
MidazolamCYP3A4IncreasedAvoid co-administration with sensitive CYP3A4 substrates with a narrow therapeutic index.

Experimental Protocols

Protocol 1: In Vitro CYP Inhibition Assay using Human Liver Microsomes

Objective: To determine the half-maximal inhibitory concentration (IC50) of Voxelotor for major human CYP isoforms.

Materials:

  • Voxelotor

  • This compound (for internal standard)

  • Pooled human liver microsomes (HLMs)

  • CYP probe substrates (e.g., Phenacetin for CYP1A2, Amodiaquine for CYP2C8, Tolbutamide for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam and Testosterone for CYP3A4)

  • NADPH regenerating system

  • Incubation buffer (e.g., potassium phosphate buffer)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents: Prepare stock solutions of Voxelotor, probe substrates, and this compound in an appropriate solvent (e.g., DMSO).

  • Incubation: In a 96-well plate, combine HLMs, Voxelotor (at various concentrations), and the specific CYP probe substrate in the incubation buffer.

  • Initiation of Reaction: Pre-warm the plate at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation Period: Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding cold acetonitrile containing the internal standard, this compound.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the probe substrate's metabolite using a validated LC-MS/MS method. This compound is used to normalize for any analytical variability.

  • Data Analysis: Plot the percentage of inhibition of metabolite formation against the logarithm of Voxelotor concentration. Determine the IC50 value using a suitable nonlinear regression model.

Protocol 2: CYP3A4 Induction Assay in Cultured Human Hepatocytes

Objective: To evaluate the potential of Voxelotor to induce CYP3A4 expression and activity.

Materials:

  • Voxelotor

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium

  • Positive control inducer (e.g., Rifampicin for CYP3A4)

  • Negative control (vehicle, e.g., DMSO)

  • CYP3A4 probe substrate (e.g., Midazolam)

  • Reagents for RNA extraction and qRT-PCR (for mRNA analysis)

  • LC-MS/MS system (for activity analysis)

Procedure:

  • Hepatocyte Plating: Plate human hepatocytes in collagen-coated plates and allow them to form a monolayer.

  • Treatment: Treat the hepatocytes with Voxelotor at various concentrations, a positive control (Rifampicin), and a vehicle control for 48-72 hours. Replace the medium with fresh compound daily.

  • Endpoint Analysis (Two Methods):

    • a) mRNA Expression Analysis:

      • Harvest the cells and extract total RNA.

      • Perform reverse transcription to synthesize cDNA.

      • Quantify CYP3A4 mRNA levels using quantitative real-time PCR (qRT-PCR).

      • Normalize the data to a housekeeping gene and calculate the fold induction relative to the vehicle control.

    • b) Enzyme Activity Analysis:

      • After the treatment period, wash the cells and incubate them with a CYP3A4 probe substrate (e.g., Midazolam).

      • Collect the supernatant at various time points.

      • Quantify the formation of the metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method with this compound as the internal standard if analyzing Voxelotor carryover.

      • Calculate the rate of metabolite formation and determine the fold induction relative to the vehicle control.

  • Data Analysis: Plot the fold induction (for both mRNA and activity) against Voxelotor concentration to determine the maximum induction (Emax) and the concentration causing 50% of the maximal effect (EC50).

Visualization of Key Pathways and Workflows

cluster_0 Voxelotor Metabolism & DDI Pathway Voxelotor Voxelotor CYP3A4 CYP3A4 (Major) Voxelotor->CYP3A4 Metabolized by Voxelotor->CYP3A4 Inhibits Other_CYPs CYP2C8, CYP2C9, CYP2C19 (Minor) Voxelotor->Other_CYPs Metabolized by Metabolites Inactive Metabolites CYP3A4->Metabolites Increased_Metabolism Increased Metabolism of Voxelotor CYP3A4->Increased_Metabolism Decreased_Metabolism Decreased Metabolism of Voxelotor CYP3A4->Decreased_Metabolism Increased_Substrate_Conc Increased Concentration of Co-administered Substrate CYP3A4->Increased_Substrate_Conc Other_CYPs->Metabolites Inducers CYP3A4 Inducers (e.g., Rifampicin) Inducers->CYP3A4 Induces Inhibitors CYP3A4 Inhibitors (e.g., Ketoconazole) Inhibitors->CYP3A4 Inhibits Substrates CYP3A4 Substrates (e.g., Midazolam) Substrates->CYP3A4 Metabolized by

Caption: Voxelotor's metabolic pathway and DDI potential.

cluster_1 CYP Inhibition Assay Workflow start Prepare Reagents (Voxelotor, this compound, HLM, Substrates) incubate Incubate Voxelotor, HLM, and Probe Substrate start->incubate initiate Initiate Reaction with NADPH incubate->initiate terminate Terminate Reaction with Acetonitrile + this compound initiate->terminate process Centrifuge and Collect Supernatant terminate->process analyze LC-MS/MS Analysis process->analyze calculate Calculate IC50 Value analyze->calculate

Caption: Workflow for in vitro CYP inhibition assay.

cluster_2 PBPK Modeling Workflow for DDI Prediction data_gathering Data Gathering (In vitro data, physicochemical properties, clinical data) model_building Build Voxelotor PBPK Model data_gathering->model_building model_verification Model Verification with Clinical PK Data model_building->model_verification ddi_simulation Simulate DDI Scenarios (with virtual inhibitors/inducers) model_verification->ddi_simulation prediction Predict Magnitude of DDI and Inform Clinical Studies/Label ddi_simulation->prediction

Caption: PBPK modeling workflow for DDI prediction.

Conclusion

The assessment of drug-drug interaction potential is a cornerstone of drug development. For Voxelotor, a comprehensive evaluation involving in vitro assays and in silico modeling has been crucial in defining its DDI profile and providing guidance for its safe clinical use. This compound serves as a critical analytical tool in these studies, ensuring the generation of high-quality, reliable data. The protocols and data presented herein provide a framework for researchers and drug development professionals to understand and investigate the DDI potential of Voxelotor and other new chemical entities. It is important to note that while in vitro and in silico methods are powerful predictive tools, clinical DDI studies are often necessary to confirm these findings in humans.

References

Application Notes and Protocols for Voxelotor-d7 Stock Solution Preparation in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voxelotor is a significant therapeutic agent used in the treatment of sickle cell disease. In bioanalytical settings, particularly for pharmacokinetic and pharmacodynamic studies, the use of a stable isotope-labeled internal standard is crucial for accurate quantification of the drug in biological matrices. Voxelotor-d7, the deuterium-labeled analog of Voxelotor, serves as an ideal internal standard for mass spectrometry-based assays.[1][2] This document provides a detailed protocol for the preparation of this compound stock solutions to ensure accuracy and reproducibility in bioanalytical method development and validation.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below.

ParameterValueSource(s)
Molecular Weight344.42 g/mol [1][3]
Recommended SolventDimethyl Sulfoxide (DMSO)[2]
Suggested Stock Solution Concentration1 mg/mLInferred from common bioanalytical practices
Stock Solution Storage Temperature1°C to 8°C (short-term) or -80°C (long-term)
Stability of Stock Solution in DMSOUp to 117 days at 1°C to 8°C; 1 year at -80°C

Experimental Protocols

This section outlines the detailed methodology for preparing a this compound stock solution.

Materials Required:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), HPLC or LC-MS grade

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator

  • Amber glass vials for storage

  • Cryogenic storage vials

Protocol for Preparing a 1 mg/mL this compound Stock Solution:

  • Equilibration: Allow the this compound powder container to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.

  • Dissolution: Transfer the weighed this compound powder into a Class A volumetric flask of the appropriate size (e.g., 1 mL for a 1 mg/mL solution).

  • Solvent Addition: Add a portion of anhydrous DMSO to the volumetric flask, approximately 50-70% of the final volume.

  • Mixing: Cap the flask and vortex gently to facilitate the initial dissolution of the powder.

  • Sonication (if necessary): If the powder does not fully dissolve, place the flask in a sonicator bath for 5-10 minutes. For the non-deuterated Voxelotor, sonication is recommended to achieve high concentrations.

  • Final Volume Adjustment: Once the this compound is completely dissolved, bring the solution to the final volume with DMSO.

  • Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.

  • Aliquoting and Storage: Aliquot the stock solution into amber glass or cryogenic vials to minimize freeze-thaw cycles. For short-term storage (up to 117 days), store at 1°C to 8°C. For long-term storage (up to 1 year), store at -80°C.

Preparation of Working Solutions:

Working solutions are typically prepared by diluting the stock solution with a suitable solvent, often the mobile phase used in the LC-MS analysis (e.g., acetonitrile or methanol).

  • Thawing: If the stock solution is frozen, allow it to thaw completely at room temperature and vortex gently to ensure homogeneity.

  • Dilution: Using calibrated pipettes, perform serial dilutions of the stock solution to achieve the desired final concentration for the working internal standard solution. This concentration should be optimized based on the specific bioanalytical method.

Mandatory Visualization

The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Equilibrate this compound to Room Temperature B Accurately Weigh this compound Powder A->B C Transfer Powder to Volumetric Flask B->C D Add DMSO (50-70% of final volume) C->D E Vortex to Dissolve D->E F Sonicate if Necessary E->F If not fully dissolved G Bring to Final Volume with DMSO E->G If fully dissolved F->G H Homogenize by Inverting G->H I Aliquot into Vials H->I J Store at 1-8°C (short-term) or -80°C (long-term) I->J K Thaw Stock Solution (if frozen) J->K For use L Vortex to Ensure Homogeneity K->L M Perform Serial Dilutions with appropriate solvent L->M N Store Working Solution as per method validation M->N

Caption: Workflow for this compound Stock and Working Solution Preparation.

References

Application Notes and Protocols for the Use of Voxelotor-d7 in Pediatric Pharmacokinetic Studies of Voxelotor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Voxelotor-d7 as an internal standard in pediatric pharmacokinetic (PK) studies of Voxelotor. Voxelotor is an oral, first-in-class hemoglobin S (HbS) polymerization inhibitor approved for the treatment of sickle cell disease (SCD) in adults and pediatric patients. Understanding its pharmacokinetic profile in children is crucial for optimizing dosing and ensuring safety and efficacy in this vulnerable population.

Introduction to Voxelotor and its Mechanism of Action

Voxelotor is a significant therapeutic advancement for SCD, a genetic disorder characterized by the polymerization of deoxygenated HbS, leading to red blood cell sickling, hemolysis, and vaso-occlusive crises. Voxelotor works by binding to hemoglobin and increasing its affinity for oxygen.[1] This mechanism of action stabilizes the oxygenated state of hemoglobin, thereby delaying HbS polymerization and the downstream pathological effects of SCD.[1] The U.S. Food and Drug Administration (FDA) has approved Voxelotor for the treatment of SCD in adults and children aged 4 years and older.[2][3]

The Role of this compound in Pharmacokinetic Studies

To accurately determine the concentration of Voxelotor in biological matrices such as plasma and whole blood, a robust and validated bioanalytical method is essential. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated analog of Voxelotor, serves as an ideal internal standard for these studies. Its physicochemical properties are nearly identical to Voxelotor, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification of Voxelotor by correcting for any variability during the analytical process.

Signaling Pathway of Voxelotor

The primary mechanism of Voxelotor does not involve a classical signaling pathway with downstream effectors. Instead, it directly targets hemoglobin to allosterically modulate its function. The following diagram illustrates this direct molecular interaction.

cluster_RBC Red Blood Cell Deoxy_HbS Deoxygenated Hemoglobin S (HbS) Polymerization HbS Polymerization Deoxy_HbS->Polymerization leads to Oxy_HbS Oxygenated Hemoglobin S Deoxy_HbS->Oxy_HbS Oxygenation Sickling Red Blood Cell Sickling & Hemolysis Polymerization->Sickling causes Voxelotor Voxelotor Voxelotor->Deoxy_HbS Binds to Voxelotor->Oxy_HbS Stabilizes Oxy_HbS->Deoxy_HbS Deoxygenation

Voxelotor's Mechanism of Action.

Pediatric Pharmacokinetic Data from the HOPE-KIDS 1 Trial

The HOPE-KIDS 1 trial was a phase 2a, open-label study that evaluated the pharmacokinetics, safety, and efficacy of Voxelotor in pediatric patients with SCD.[4] The following table summarizes key pharmacokinetic parameters of Voxelotor in children aged 4 to 11 years from this trial.

ParameterValue (Mean ± SD)
Patient Population Children with SCD (4-11 years)
Dosing Regimen Weight-based, corresponding to adult equivalent doses
Cmax (µg/mL) 10.3 ± 3.4
AUC0-24h (µg·h/mL) 221.8 ± 76.3
tmax (hours) 2.0
Apparent Half-life (t½, hours) ~36

Data adapted from the HOPE-KIDS 1 study. Cmax = Maximum Plasma Concentration, AUC0-24h = Area Under the Curve from 0 to 24 hours, tmax = Time to Maximum Concentration, t½ = Half-life.

Experimental Protocols

Bioanalytical Method for Voxelotor Quantification in Human Plasma

This protocol outlines the key steps for the quantitative analysis of Voxelotor in pediatric plasma samples using LC-MS/MS with this compound as an internal standard.

a. Sample Preparation: Liquid-Liquid Extraction

  • Thaw frozen human plasma samples at room temperature.

  • Pipette 50 µL of plasma into a clean microcentrifuge tube.

  • Add the internal standard working solution (this compound in a suitable solvent) to each plasma sample.

  • Vortex mix briefly.

  • Add a suitable organic extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex mix vigorously for 5-10 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic (upper) layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in a mobile phase-compatible solution.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Chromatographic Column: A suitable reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Voxelotor: m/z 338.1 → 158.1

    • This compound (Internal Standard): m/z 345.2 → 159.1

c. Calibration and Quality Control

  • Prepare calibration standards by spiking known concentrations of Voxelotor into blank human plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

  • Process calibration standards and QC samples alongside the unknown pediatric samples.

  • Construct a calibration curve by plotting the peak area ratio (Voxelotor/Voxelotor-d7) against the nominal concentration of the calibration standards.

  • Use a weighted linear regression for the calibration curve.

  • The concentration of Voxelotor in the pediatric samples is then determined from the calibration curve.

Experimental Workflow for a Pediatric Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pediatric PK study of Voxelotor.

cluster_study Pediatric PK Study Workflow A Patient Enrollment & Informed Consent B Voxelotor Administration (Weight-based Dosing) A->B C Serial Blood Sampling (Plasma/Whole Blood) B->C D Sample Processing & Storage (-80°C) C->D E Bioanalysis (LC-MS/MS) with this compound IS D->E F Pharmacokinetic Analysis (NCA/PopPK) E->F G Data Interpretation & Reporting F->G

Workflow for a Pediatric Voxelotor PK Study.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods is critical for the accurate and precise quantification of Voxelotor in pediatric pharmacokinetic studies. The detailed protocols and data presented in these application notes provide a valuable resource for researchers, scientists, and drug development professionals working to further understand and optimize the use of Voxelotor in children with sickle cell disease. Adherence to these robust methodologies will ensure the generation of high-quality pharmacokinetic data, which is essential for informing appropriate dosing recommendations and ensuring the safe and effective use of this important therapy in the pediatric population.

References

Troubleshooting & Optimization

Technical Support Center: Voxelotor-d7 Internal Standard and Matrix Effect Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the bioanalysis of Voxelotor using its deuterated internal standard, Voxelotor-d7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly those related to matrix effects in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) internal standard for the quantitative analysis of Voxelotor. In isotope dilution mass spectrometry, a known amount of the deuterated standard is added to samples. Because this compound is chemically and physically almost identical to Voxelotor, it experiences similar variations during sample preparation, chromatography, and ionization.[1] This allows for accurate quantification based on the consistent ratio of the analyte's signal to the internal standard's signal, which corrects for potential losses or inconsistencies.[1]

Q2: What are matrix effects and why are they a concern in the bioanalysis of Voxelotor?

A2: Matrix effects are the alteration of an analyte's ionization in the mass spectrometer's source due to co-eluting substances from the biological matrix (e.g., whole blood, plasma).[2][3] These effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), causing inaccurate and imprecise results.[3] In complex matrices like whole blood, endogenous components such as phospholipids, salts, and proteins can interfere with the ionization of Voxelotor, making the mitigation of matrix effects crucial for reliable quantification.

Q3: Has a validated LC-MS/MS method using this compound for Voxelotor quantification been documented?

A3: Yes, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Voxelotor in human whole blood and plasma, using this compound as the internal standard, have been described in regulatory submissions. These methods have been deemed acceptable as per the Guidance for Industry on Bioanalytical Method Validation.

Q4: What are the recommended mass transitions for Voxelotor and this compound in an LC-MS/MS assay?

A4: Based on validated methods, the following multiple reaction monitoring (MRM) transitions are recommended:

  • Voxelotor: m/z 338.1 → 158.1

  • This compound: m/z 345.2 → 159.1

Troubleshooting Guide: Matrix Effects with this compound

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent or Irreproducible Results for Quality Control (QC) Samples
  • Possible Cause: Variable matrix effects between different lots of biological matrix. The composition of blood or plasma can differ between individuals, leading to varying degrees of ion suppression or enhancement.

  • Troubleshooting Steps:

    • Evaluate Matrix Factor from Multiple Donors:

      • Protocol: Prepare samples by spiking a known concentration of Voxelotor and this compound into extracted blank matrix from at least six different individual donors. Compare the analyte/internal standard peak area ratio in these samples to the ratio in a neat solution.

      • Acceptance Criteria: The coefficient of variation (%CV) of the analyte/internal standard ratio across the different matrix lots should be ≤15%.

    • Optimize Sample Preparation:

      • If significant variability is observed, the current sample preparation method may not be sufficiently removing interfering components. Consider implementing a more rigorous cleanup technique. (See Issue 2 for details).

    • Employ Matrix-Matched Calibrators and QCs:

      • Preparing calibration standards and QC samples in the same biological matrix as the study samples can help compensate for consistent matrix effects.

Issue 2: Poor Sensitivity and Suspected Ion Suppression
  • Possible Cause: Co-elution of endogenous matrix components, particularly phospholipids from whole blood or plasma, with Voxelotor. Phospholipids are a common cause of ion suppression in bioanalysis.

  • Troubleshooting Steps:

    • Perform a Post-Column Infusion Experiment:

      • Purpose: To identify regions in the chromatogram where ion suppression occurs.

      • Protocol: Infuse a constant flow of Voxelotor solution into the MS source post-column while injecting an extracted blank matrix sample onto the LC system. A dip in the baseline signal for Voxelotor at a specific retention time indicates ion suppression.

    • Enhance Sample Preparation to Remove Phospholipids:

      • Liquid-Liquid Extraction (LLE): This technique is effective at removing salts and some phospholipids. While the specific validated method for Voxelotor used LLE, the exact solvent system is not publicly available. A generic approach for a moderately polar drug like Voxelotor would be to use a water-immiscible organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.

      • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE. Consider using a mixed-mode or phospholipid removal SPE plate for more effective cleanup.

    • Optimize Chromatographic Separation:

      • Adjust the LC gradient to better separate Voxelotor from the ion suppression region identified in the post-column infusion experiment.

      • Experiment with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.

Issue 3: this compound Internal Standard Does Not Adequately Compensate for Matrix Effects
  • Possible Cause 1: Chromatographic Separation of Voxelotor and this compound.

    • Explanation: A phenomenon known as the "deuterium isotope effect" can sometimes lead to a slight difference in retention time between the analyte and its deuterated internal standard, particularly in reversed-phase chromatography. If this separation occurs in a region of variable ion suppression, the internal standard may not accurately reflect the matrix effect experienced by the analyte.

    • Troubleshooting Steps:

      • Verify Co-elution: Carefully examine the chromatograms of co-injected Voxelotor and this compound standards. The peaks should be symmetrical and perfectly co-elute.

      • Adjust Chromatographic Conditions: If a slight separation is observed, modifying the mobile phase composition or temperature may help to achieve better co-elution.

  • Possible Cause 2: Isotopic Impurity of this compound.

    • Explanation: The this compound internal standard may contain a small percentage of unlabeled Voxelotor. This can lead to an artificially high response for the analyte, particularly at the lower limit of quantification (LLOQ).

    • Troubleshooting Steps:

      • Assess Isotopic Purity: Inject a high concentration solution of the this compound standard and monitor the MRM transition for unlabeled Voxelotor. The response should be negligible.

      • Contact the Supplier: If significant unlabeled analyte is detected, contact the supplier for information on the isotopic purity of the standard.

Quantitative Data Summary

While specific matrix effect data for Voxelotor from validated methods are not publicly available, the following table provides a general framework for the expected performance of a robust bioanalytical method using a stable isotope-labeled internal standard.

ParameterTypical Acceptance CriteriaRationale
Matrix Factor (MF) 0.8 - 1.2Indicates that the matrix causes no more than a 20% suppression or enhancement of the signal.
IS-Normalized Matrix Factor 0.85 - 1.15Demonstrates that the internal standard is effectively compensating for the variability in the matrix effect.
Precision of Matrix Factor (%CV) ≤ 15%Ensures that the matrix effect is consistent across different sources of the biological matrix.

Experimental Protocols

Protocol 1: Evaluation of Matrix Factor
  • Sample Preparation:

    • Obtain blank whole blood/plasma from at least six different sources.

    • Extract these blank samples using the established sample preparation procedure (e.g., LLE).

  • Spiking:

    • Prepare two sets of samples:

      • Set A (Post-Extraction Spike): Spike the extracted blank matrix with Voxelotor and this compound at low and high QC concentrations.

      • Set B (Neat Solution): Prepare solutions of Voxelotor and this compound in the reconstitution solvent at the same concentrations as Set A.

  • Analysis:

    • Analyze both sets of samples by LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area of Analyte in Set A) / (Peak Area of Analyte in Set B)

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set A) / (Peak Area Ratio of Analyte/IS in Set B)

Protocol 2: Liquid-Liquid Extraction (LLE) of Voxelotor from Whole Blood

This is a general protocol and should be optimized for your specific application.

  • Aliquoting: To 100 µL of whole blood sample (calibrator, QC, or unknown), add 25 µL of this compound internal standard working solution. Vortex briefly.

  • Lysis (for whole blood): Add 200 µL of water and vortex to lyse the red blood cells.

  • Extraction: Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Mixing: Vortex vigorously for 5-10 minutes.

  • Centrifugation: Centrifuge at approximately 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the organic (upper) layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Visualizations

MatrixEffectWorkflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution Inconsistent_QC_Results Inconsistent QC Results or Poor Sensitivity Assess_ME Assess Matrix Effect (Post-Column Infusion & Matrix Factor) Inconsistent_QC_Results->Assess_ME Suspect Matrix Effect Check_Coelution Verify Analyte/IS Co-elution Inconsistent_QC_Results->Check_Coelution Suspect IS Failure Check_Purity Check IS Isotopic Purity Inconsistent_QC_Results->Check_Purity Suspect IS Impurity Optimize_SP Optimize Sample Prep (e.g., LLE, SPE) Assess_ME->Optimize_SP Significant ME Detected Optimize_Chroma Optimize Chromatography Assess_ME->Optimize_Chroma Co-elution with Suppression Zone Check_Coelution->Optimize_Chroma Separation Observed Use_Matrix_Matched Use Matrix-Matched Calibrators Optimize_SP->Use_Matrix_Matched

Caption: Troubleshooting workflow for matrix effects with this compound.

IonSuppressionMechanism cluster_0 LC Eluent cluster_1 ESI Droplet cluster_2 Gas Phase Ions Analyte Voxelotor Droplet Charged Droplet Analyte->Droplet IS This compound IS->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Analyte_Ion [Voxelotor+H]+ Droplet->Analyte_Ion Successful Ionization IS_Ion [this compound+H]+ Droplet->IS_Ion Successful Ionization Suppressed_Signal Reduced Signal Droplet->Suppressed_Signal Competition for charge/surface area

Caption: Mechanism of ion suppression in the ESI source.

References

Technical Support Center: Voxelotor and Voxelotor-d7 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the liquid chromatographic separation of Voxelotor and its deuterated internal standard, Voxelotor-d7.

Frequently Asked Questions (FAQs)

Q1: What is the established analytical method for quantifying Voxelotor in biological samples?

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the determination of Voxelotor in human whole blood and plasma.[1][2] This method utilizes a deuterated internal standard, this compound, to ensure accuracy and precision.[3]

Q2: I am observing peak splitting in my chromatogram. Is this related to Voxelotor?

This is a critical point of clarification. Voxelotor is well-documented to cause "peak splitting" in HPLC-based hemoglobin variant analysis, which is a different analytical procedure used for monitoring sickle cell disease treatment efficacy.[4][5] This phenomenon in hemoglobin analysis should not be confused with chromatographic peak shape issues in an LC-MS/MS assay for Voxelotor quantification. If you observe peak splitting in your LC-MS/MS analysis of Voxelotor and its internal standard, it is likely due to chromatographic issues that need to be addressed.

Q3: What are the typical mass transitions for Voxelotor and this compound?

The validated LC-MS/MS methods for Voxelotor analysis in human plasma and whole blood utilize the following mass-to-charge ratio (m/z) transitions for multiple reaction monitoring (MRM):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Voxelotor338.1158.1
This compound345.2159.1

This data is based on validated methods used in clinical trials.

Q4: What sample preparation technique is recommended for Voxelotor analysis?

Liquid-liquid extraction (LLE) has been successfully used as a sample preparation method for the analysis of Voxelotor from human plasma and whole blood.

Experimental Protocol: Recommended Starting Point for Method Development

While the exact proprietary methods used in clinical trials are not fully published, the following protocol provides a robust starting point for developing a method for the separation of Voxelotor and this compound, based on publicly available information and standard practices for small molecule LC-MS/MS analysis.

1. Instrumentation and Reagents

  • LC-MS/MS System: A triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) with a TurboIonSpray source.

  • HPLC System: A system capable of delivering reproducible gradients at analytical flow rates.

  • Analytical Column: A reverse-phase column, such as a C18 or C8, is recommended. A good starting point would be a column with dimensions of 2.1 mm x 50 mm and a particle size of 1.8 µm or 2.7 µm.

  • Reagents: HPLC or LC-MS grade acetonitrile, methanol, and water. Formic acid or ammonium formate as mobile phase modifiers.

2. LC Method Parameters (Starting Point)

ParameterRecommended Starting Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. MS Method Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Voxelotor Transition 338.1 → 158.1
This compound Transition 345.2 → 159.1
Collision Energy To be optimized for the specific instrument
Declustering Potential To be optimized for the specific instrument

Troubleshooting Guide

This section addresses common issues encountered during the LC separation of Voxelotor and this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseSolution
Secondary Interactions with Column Silanols Add a competitive agent to the mobile phase (e.g., 0.1% formic acid) or use a column with a highly inert stationary phase.
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Sample Solvent Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.
Column Degradation If the problem persists across multiple samples and is not resolved by other means, replace the column.
Issue 2: Split Peaks

Possible Causes & Solutions

CauseSolution
Partially Clogged Column Frit Back-flush the column. If this does not resolve the issue, replace the frit or the column.
Injector Malfunction A scratched valve rotor in the autosampler can cause peak splitting. Inspect and service the injector.
Sample Solvent Incompatibility Injecting a large volume of a strong, non-miscible, or improperly pH-adjusted solvent can cause peak distortion. Dissolve the sample in the initial mobile phase if possible.
Issue 3: Poor Resolution Between Voxelotor and this compound

While baseline separation is not strictly necessary for MS detection, co-elution can sometimes lead to ion suppression.

Possible Causes & Solutions

CauseSolution
Gradient is Too Steep Decrease the gradient slope (e.g., extend the gradient time) to allow for better separation.
Insufficient Organic Content If peaks are eluting too early, decrease the initial percentage of the organic mobile phase (Mobile Phase B).
Inappropriate Stationary Phase Experiment with a different column chemistry (e.g., Phenyl-Hexyl) that may offer a different selectivity.
Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in the LC-MS/MS analysis of Voxelotor.

G Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed (Tailing, Fronting, or Splitting) check_all_peaks Does the issue affect all peaks (including internal standard)? start->check_all_peaks systemic_issue Systemic Issue Likely check_all_peaks->systemic_issue Yes analyte_specific Analyte-Specific Issue check_all_peaks->analyte_specific No check_column Inspect column connection. Back-flush or replace column. systemic_issue->check_column check_injector Inspect injector and sample loop. check_column->check_injector check_sample_prep Is the sample dissolved in an appropriate solvent? analyte_specific->check_sample_prep adjust_mobile_phase Adjust mobile phase pH or additive concentration. check_sample_prep->adjust_mobile_phase Yes reduce_concentration Reduce sample concentration to check for overload. check_sample_prep->reduce_concentration No adjust_mobile_phase->reduce_concentration

Caption: A decision tree for troubleshooting poor peak shapes.

References

Addressing poor peak shape of Voxelotor-d7 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Voxelotor-d7 Chromatography

Welcome to the technical support center for this compound chromatography. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges encountered during the chromatographic analysis of this compound, with a specific focus on resolving poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in chromatography?

This compound is the deuterium-labeled version of Voxelotor.[1] In chromatography, particularly in mass spectrometry-based detection methods (LC-MS), deuterated compounds like this compound are commonly used as internal standards.[1] This is because they are chemically almost identical to the non-labeled compound (analyte) and thus exhibit very similar chromatographic behavior, but their increased mass allows them to be distinguished from the analyte by the mass spectrometer.

Q2: What are the common causes of poor peak shape in HPLC?

Poor peak shape in High-Performance Liquid Chromatography (HPLC) can manifest as tailing, fronting, broadening, or split peaks.[2][3] The ideal peak is a symmetrical, Gaussian shape.[3] Deviations from this ideal can be caused by a variety of factors, including:

  • Column Issues: Column deterioration, contamination, voids in the packing material, or blocked frits are common culprits.

  • Mobile Phase Effects: Incorrect pH, inadequate buffer concentration, or improper solvent composition can lead to peak distortion.

  • Analyte-Stationary Phase Interactions: Secondary interactions between the analyte and the stationary phase can cause peak tailing.

  • System and Injection Issues: Excessive dead volume, sample overload, or incompatibility between the sample solvent and the mobile phase can also result in poor peak shapes.

Q3: Are there any specific issues related to Voxelotor that might affect its chromatography?

Yes, Voxelotor is known to bind to hemoglobin, which can lead to "peak splitting" in certain HPLC and capillary zone electrophoresis (CZE) methods used for hemoglobin analysis. While this is a different context from the analysis of this compound as an internal standard, it highlights the compound's potential for complex interactions that could theoretically influence its chromatographic behavior under certain conditions. For instance, interactions with residual biological matrix components could potentially affect peak shape.

Troubleshooting Guide: Poor Peak Shape of this compound

This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound in your chromatographic experiments.

Problem: Peak Tailing

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.

G A Observe Peak Tailing for this compound B Check for Tailing in All Peaks A->B C Tailing in All Peaks B->C Yes D Tailing in this compound Peak Only B->D No E System-wide Issue C->E F Analyte-Specific Issue D->F G Inspect Column (frit, void) E->G H Check Mobile Phase (pH, buffer) E->H I Optimize Method Parameters F->I J Consider Secondary Interactions F->J K Evaluate Sample Solvent F->K L Solution Found? G->L H->L I->L J->L K->L L->A No, try next step M End L->M Yes

A troubleshooting workflow for addressing peak tailing.

Possible Cause Recommended Action Experimental Protocol
Secondary Silanol Interactions Add a competitive base (e.g., triethylamine) to the mobile phase or use a base-deactivated column. Adjusting the mobile phase pH can also help.Prepare mobile phase with and without 0.1% triethylamine. Analyze the this compound standard with both mobile phases under the same chromatographic conditions and compare the peak asymmetry.
Column Contamination or Deterioration If a guard column is used, remove it and re-inject. If the peak shape improves, replace the guard column. If not, try flushing the analytical column or replacing it if it's old.1. Disconnect the guard column. 2. Connect the injector directly to the analytical column. 3. Perform an injection. 4. If peak shape is good, replace the guard column. 5. If peak shape is still poor, flush the analytical column according to the manufacturer's instructions or replace it.
Mobile Phase pH The pH of the mobile phase can significantly impact the ionization state of the analyte and its interaction with the stationary phase. Voxelotor has a pKa of 7.67. Ensure the mobile phase pH is at least 2 units away from the pKa to maintain a consistent ionization state.Prepare mobile phases with varying pH values (e.g., pH 3, 4, 8, 9) using appropriate buffers. Inject the this compound standard and observe the peak shape at each pH.
Sample Overload Reduce the injection volume or the concentration of the this compound standard.Prepare a dilution series of the this compound standard (e.g., 10 µg/mL, 5 µg/mL, 1 µg/mL). Inject each concentration and observe the peak shape.
Problem: Peak Fronting

Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing but can still occur.

Possible Cause Recommended Action Experimental Protocol
Poor Sample Solubility or Incompatible Injection Solvent Voxelotor is insoluble in water. Ensure the sample solvent is compatible with the mobile phase and that this compound is fully dissolved. Ideally, dissolve the sample in the mobile phase itself.1. Prepare two this compound samples: one dissolved in a strong solvent (e.g., 100% Acetonitrile) and another in the initial mobile phase composition. 2. Inject both samples and compare the peak shapes.
Column Collapse This can happen if the column is operated outside its recommended pH or temperature range.Verify that the operating conditions are within the column manufacturer's specifications. If not, adjust the method or replace the column with a more robust one.
Sample Overload As with peak tailing, injecting too much sample can lead to fronting.Reduce the injection volume or the concentration of the this compound standard as described for peak tailing.
Problem: Split Peaks

Split peaks can be a sign of a serious issue with the column or the sample introduction.

G A Observe Split Peaks for this compound B Check for Split Peaks in All Analytes A->B C Split Peaks in All Analytes B->C Yes D Split Peaks in this compound Only B->D No E Problem at or before column inlet C->E F Analyte-specific issue D->F G Check for blocked frit/tubing E->G H Inspect column for void E->H I Incompatible sample solvent/mobile phase? F->I L Resolved? G->L H->L J Adjust sample solvent I->J Yes K Consider on-column degradation I->K No J->L K->L L->A No, investigate further M End L->M Yes

A troubleshooting workflow for addressing split peaks.

Possible Cause Recommended Action Experimental Protocol
Blocked Column Frit or Void in Packing If all peaks are splitting, this is a likely cause. Try back-flushing the column. If this doesn't work, the column may need to be replaced.1. Disconnect the column from the detector. 2. Reverse the column direction. 3. Flush with a strong solvent at a low flow rate to waste. 4. Reconnect the column in the correct orientation and test.
Incompatible Sample Solvent and Mobile Phase If the sample solvent is much stronger than the mobile phase, it can cause the analyte to travel through the column in two bands.Dissolve this compound in the initial mobile phase or a weaker solvent.
Sample Degradation on Column While less common, the analyte could be degrading upon interaction with the stationary phase.This is more complex to diagnose. Trying a different column chemistry may help.

Summary of Key Chromatographic Parameters

The following table summarizes key parameters that can be adjusted to troubleshoot poor peak shape for this compound.

Parameter Typical Starting Point Adjustment Range for Troubleshooting Potential Impact on Peak Shape
Mobile Phase pH 4.53.0 - 9.0 (depending on column stability)Affects ionization and retention; can reduce tailing.
Buffer Concentration 10 mM5 - 25 mMHigher concentrations can improve peak shape for ionizable compounds.
Organic Modifier AcetonitrileMethanol, IsopropanolChanging the organic solvent can alter selectivity and improve peak shape.
Column Temperature 30 °C25 - 45 °CHigher temperatures can improve peak efficiency and reduce tailing.
Injection Volume 5 µL1 - 10 µLReducing injection volume can prevent overload-related peak distortion.

References

Minimizing ion suppression for Voxelotor-d7 in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Voxelotor-d7 using LC-MS/MS. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression and achieve reliable, high-quality data in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Problem: I am observing a low or inconsistent signal for this compound.

  • Possible Cause 1: Ion Suppression from the Sample Matrix. Co-eluting endogenous components from biological samples (e.g., plasma, whole blood) can compete with this compound for ionization, leading to a reduced signal.[1][2] This phenomenon is a common cause of poor sensitivity and variability in LC-MS/MS assays.[3]

  • Solution:

    • Improve Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering matrix components.[4] While protein precipitation is a simple method, it may not be sufficient to remove phospholipids, which are common sources of ion suppression.[5] Consider using Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for cleaner sample extracts.

    • Optimize Chromatography: Adjusting the chromatographic conditions can help separate this compound from co-eluting interferences. This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate.

    • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.

Problem: My results for quality control (QC) samples are inconsistent and irreproducible.

  • Possible Cause: Sample-to-Sample Variability in Matrix Effects. The composition of the biological matrix can vary between different samples, leading to varying degrees of ion suppression and, consequently, inconsistent results for your QC samples.

  • Solution:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is a SIL-IS for Voxelotor. Because it has nearly identical physicochemical properties to the analyte, it experiences similar ion suppression, allowing for accurate quantification based on the analyte-to-internal standard ratio. Ensure that the concentration of this compound is appropriate and that it is added to all samples, calibrators, and QCs early in the sample preparation process.

    • Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.

Problem: I suspect ion suppression, but I'm not sure if it's the cause of my issues.

  • Solution: Perform a Post-Column Infusion Experiment. This experiment can help you identify the regions in your chromatogram where ion suppression is occurring. By infusing a constant flow of this compound solution into the mobile phase after the analytical column, you can observe any dips in the signal when a blank matrix sample is injected. These dips correspond to the retention times of interfering components.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of an assay.

Q2: What are the common causes of ion suppression?

A2: Common causes of ion suppression include:

  • Endogenous matrix components: These are substances naturally present in biological samples, such as salts, proteins, and phospholipids.

  • Exogenous substances: These can be introduced during sample collection or preparation, and include detergents, polymers, and plasticizers.

  • Mobile phase additives: Non-volatile mobile phase additives can accumulate in the ion source and interfere with ionization.

  • High concentrations of other drugs or their metabolites: These can also compete for ionization.

Q3: How can I determine if my assay is affected by ion suppression?

A3: You can assess the presence of ion suppression by comparing the response of an analyte in a neat solution to its response in a sample matrix where the analyte has been spiked after extraction. A significant decrease in signal in the presence of the matrix indicates ion suppression. The post-column infusion experiment described in the troubleshooting guide is another effective method for visualizing regions of ion suppression.

Q4: What is the difference between ion suppression and ion enhancement?

A4: While ion suppression leads to a decrease in signal intensity, ion enhancement is the opposite effect, where co-eluting matrix components increase the ionization efficiency of the analyte, resulting in a higher signal. Both are types of matrix effects that can compromise the accuracy of quantitative analysis.

Q5: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression?

A5: ESI is generally more susceptible to ion suppression than APCI. This is because ESI is more sensitive to the presence of non-volatile components in the sample matrix, which can affect the formation and evaporation of droplets in the ion source.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify regions of ion suppression in the chromatographic run.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece for mixing

  • Standard solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water)

  • Blank matrix extract (e.g., protein-precipitated plasma from a drug-free source)

  • Mobile phases A and B

Procedure:

  • System Setup: Connect the outlet of the analytical column to one inlet of the tee-piece. Connect the syringe pump containing the this compound standard solution to the other inlet of the tee-piece. Connect the outlet of the tee-piece to the mass spectrometer's ion source.

  • Infusion and Equilibration: Begin the LC mobile phase flow. Start the syringe pump to continuously infuse the this compound standard solution into the mobile phase stream at a low flow rate (e.g., 5-10 µL/min).

  • System Equilibration: Allow the system to equilibrate until a stable, constant signal for this compound is observed in the mass spectrometer.

  • Injection and Data Acquisition: Inject a blank matrix extract onto the LC column. Acquire data for the entire chromatographic run, monitoring the signal of the infused this compound.

  • Data Analysis: Examine the chromatogram of the infused this compound. A consistent, flat baseline indicates no ion suppression. A decrease or dip in the baseline indicates regions of ion suppression. An increase in the baseline would indicate ion enhancement.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

Objective: To extract this compound from a biological matrix while minimizing interferences.

Materials:

  • Biological sample (e.g., 100 µL of plasma)

  • This compound internal standard solution

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE))

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water)

Procedure:

  • Sample Aliquoting: Pipette 100 µL of the biological sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add a small volume (e.g., 10 µL) of the this compound internal standard solution to the sample.

  • Extraction: Add 500 µL of MTBE to the tube.

  • Mixing: Vortex the tube for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the tube at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Analysis: Vortex briefly and inject an aliquot into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects

Sample Preparation TechniqueRelative Matrix Effect (%)Analyte Recovery (%)Overall Process Efficiency (%)
Protein Precipitation (PPT)659562
Liquid-Liquid Extraction (LLE)928578
Solid-Phase Extraction (SPE)989088

Note: The values in this table are illustrative and can vary depending on the specific matrix, analyte, and experimental conditions. A higher "Relative Matrix Effect" percentage indicates less ion suppression (100% = no matrix effect).

Visualizations

TroubleshootingWorkflow start Low or Inconsistent This compound Signal check_is Is a Stable Isotope-Labeled Internal Standard (this compound) being used correctly? start->check_is use_is Implement this compound as the Internal Standard check_is->use_is No check_suppression Perform Post-Column Infusion Experiment check_is->check_suppression Yes use_is->check_suppression suppression_present Ion Suppression Detected check_suppression->suppression_present Suppression Observed no_suppression No Significant Ion Suppression check_suppression->no_suppression No Suppression Observed optimize_sample_prep Optimize Sample Preparation (LLE or SPE) suppression_present->optimize_sample_prep optimize_chromatography Optimize Chromatography (Gradient, Column, Flow Rate) suppression_present->optimize_chromatography check_instrument Investigate Other Potential Causes (e.g., Instrument Malfunction) no_suppression->check_instrument end Reliable this compound Signal optimize_sample_prep->end optimize_chromatography->end

Caption: A workflow for troubleshooting ion suppression of this compound.

SamplePrepDecisionTree start Goal: Minimize Ion Suppression for this compound Analysis matrix_complexity Assess Matrix Complexity start->matrix_complexity simple_matrix Simple Matrix (e.g., purified solution) matrix_complexity->simple_matrix Low complex_matrix Complex Matrix (e.g., plasma, whole blood) matrix_complexity->complex_matrix High ppt Protein Precipitation (PPT) simple_matrix->ppt lle Liquid-Liquid Extraction (LLE) complex_matrix->lle spe Solid-Phase Extraction (SPE) complex_matrix->spe ppt_outcome Fast but may have residual matrix effects ppt->ppt_outcome lle_outcome Good for non-polar analytes, effective at removing salts lle->lle_outcome spe_outcome Highly selective, can provide the cleanest extracts spe->spe_outcome

Caption: Decision tree for selecting a sample preparation method.

References

Investigating cross-talk between Voxelotor and Voxelotor-d7 MRM transitions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Voxelotor and its deuterated internal standard, Voxelotor-d7, in LC-MS/MS assays. The focus is on identifying and mitigating potential cross-talk between their respective Multiple Reaction Monitoring (MRM) transitions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Voxelotor and this compound?

A1: Based on validated methods, the recommended MRM transitions are summarized in the table below.[1] These transitions should be used as a starting point for method development and optimization on your specific LC-MS/MS instrument.

Table 1: Recommended MRM Transitions for Voxelotor and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Voxelotor338.1158.1
This compound345.2159.1

Q2: I am observing a small peak in my this compound (Internal Standard) channel when injecting a high concentration of Voxelotor standard alone. What could be the cause?

A2: This observation may indicate cross-talk from the Voxelotor MRM transition to the this compound MRM transition. Cross-talk can occur when ions from one MRM transition are not completely cleared from the collision cell before the next transition is monitored.[2] It can also be caused by the natural isotopic abundance of Voxelotor contributing to the signal in the this compound channel.

Q3: How can I experimentally confirm if the unexpected peak in my internal standard channel is due to cross-talk?

A3: A systematic experimental approach is required to investigate and confirm cross-talk. This involves injecting high concentrations of Voxelotor and this compound standards separately and monitoring both MRM transitions. A detailed experimental protocol is provided below. The workflow for this investigation is illustrated in the diagram below.

G Figure 1. Experimental Workflow for Investigating MRM Cross-Talk cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Data Evaluation A Prepare High Concentration Voxelotor Standard E Inject High Voxelotor Std Monitor both MRM transitions A->E B Prepare High Concentration This compound Standard F Inject High this compound Std Monitor both MRM transitions B->F C Prepare Blank Matrix Sample D Inject Blank Matrix Monitor both MRM transitions C->D G Evaluate this compound channel for signal in Voxelotor injection E->G H Evaluate Voxelotor channel for signal in this compound injection F->H I Quantify % Cross-Talk G->I H->I

Figure 1. Experimental Workflow for Investigating MRM Cross-Talk

Q4: What are the potential sources of cross-talk in an LC-MS/MS system?

A4: The primary source of MRM cross-talk is the residual ions from a preceding transition that are not fully cleared from the collision cell before the subsequent transition is monitored. This is more likely to occur with very fast chromatographic peaks and short dwell times. The diagram below illustrates this potential mechanism.

G Figure 2. Potential Mechanism of MRM Cross-Talk in Collision Cell cluster_ms Tandem Mass Spectrometer cluster_transition1 Transition 1 (Voxelotor) cluster_transition2 Transition 2 (this compound) Q1 Q1 (Precursor Ion Selection) Q2 Q2 (Collision Cell) Q1->Q2 Selected Q1->Q2 Voxelotor_Product Voxelotor Product (m/z 158.1) Q2->Voxelotor_Product Fragmentation d7_Product This compound Product (m/z 159.1) Q2->d7_Product Q3 Q3 (Product Ion Selection) Detector Detector Q3->Detector Selected Q3->Detector Voxelotor_Precursor Voxelotor Precursor (m/z 338.1) Voxelotor_Precursor->Q1 Voxelotor_Product->Q3 Voxelotor_Product->Q3 Residual ions (potential cross-talk) d7_Precursor This compound Precursor (m/z 345.2) d7_Precursor->Q1 d7_Precursor->Q1 d7_Product->Q3

Figure 2. Potential Mechanism of MRM Cross-Talk in Collision Cell

Troubleshooting Guides

Issue: Suspected Cross-Talk from Voxelotor to this compound

Experimental Protocol to Quantify Cross-Talk:

1. Objective: To determine the percentage of signal contribution from the Voxelotor MRM transition (338.1 → 158.1) to the this compound MRM transition (345.2 → 159.1).

2. Materials:

  • Voxelotor analytical standard

  • This compound analytical standard

  • Blank biological matrix (e.g., plasma, whole blood)

  • Validated LC-MS/MS system

3. Standard Preparation:

  • Prepare a high-concentration stock solution of Voxelotor (e.g., 10,000 ng/mL) in an appropriate solvent.

  • Prepare a working solution of this compound at the concentration used in your analytical method.

  • Prepare a blank sample by extracting the biological matrix without any added analyte or internal standard.

4. LC-MS/MS Analysis:

  • Injection 1 (Blank): Inject the blank matrix sample and monitor both the Voxelotor and this compound MRM transitions. This will establish the baseline noise.

  • Injection 2 (Voxelotor High Concentration): Inject the high-concentration Voxelotor standard. Monitor both MRM transitions.

  • Injection 3 (this compound Working Concentration): Inject the this compound working solution. Monitor both MRM transitions.

5. Data Analysis:

  • In the chromatogram from Injection 2, measure the peak area of Voxelotor in its primary MRM transition (AreaVoxelotor).

  • In the same chromatogram (Injection 2), measure the peak area, if any, at the retention time of Voxelotor in the this compound MRM transition (AreaCross-talk).

  • In the chromatogram from Injection 3, measure the peak area of this compound in its primary MRM transition (Areathis compound).

  • Calculate the percent cross-talk using the following formula:

    % Cross-Talk = (Area_Cross-talk / Area_Voxelotor) * 100

6. Acceptance Criteria:

  • A generally acceptable level of cross-talk is less than 0.02% of the signal from the corresponding analyte at the upper limit of quantification. However, specific project requirements may vary.

Mitigation Strategies for Confirmed Cross-Talk:

  • Optimize Chromatographic Separation: If not already baseline separated, improve the chromatography to ensure that Voxelotor and this compound are well-resolved. Even with co-eluting stable isotope-labeled internal standards, slight separation can sometimes reduce cross-talk.

  • Increase Dwell Times: Longer dwell times for each MRM transition can allow for more complete clearance of ions from the collision cell between transitions. This may come at the cost of acquiring fewer data points across a chromatographic peak.

  • Select a Different Product Ion: If possible, investigate alternative product ions for Voxelotor and this compound that are less prone to interference. This would require re-optimization of the MRM transitions.

  • Use a Higher Purity Internal Standard: Ensure the this compound internal standard has high isotopic purity to minimize any contribution from unlabeled Voxelotor.

  • Adjust Collision Energy: Optimization of the collision energy may help to minimize the formation of interfering product ions.

References

Improving recovery of Voxelotor-d7 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Voxelotor-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during the sample extraction of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterium-labeled version of Voxelotor, a potent inhibitor of sickle hemoglobin (HbS) polymerization.[1] It is used as an internal standard (IS) in quantitative bioanalysis, typically by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the determination of Voxelotor in biological samples.[1][2] Stable isotope-labeled internal standards like this compound are considered ideal because they share very similar physicochemical properties and chromatographic behavior with the analyte (Voxelotor), which helps to accurately account for variability during sample preparation and analysis.

Q2: What are the key chemical properties of Voxelotor that influence its extraction?

Voxelotor is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[3][4] It is a benzaldehyde derivative and is practically insoluble in water (approximately 0.03 mg/mL) but is highly soluble in common organic solvents like acetone and toluene. Its poor water solubility is a critical factor to consider when developing an extraction method from aqueous biological matrices like plasma or whole blood.

Q3: What are the common sample matrices for Voxelotor analysis?

Voxelotor is typically analyzed in whole blood or plasma. Given that Voxelotor binds to hemoglobin within red blood cells, analysis in whole blood can provide a more comprehensive pharmacokinetic profile. However, plasma is also a common matrix for bioanalysis. The choice of matrix will influence the sample preparation strategy.

Q4: Can hemolysis of blood samples affect the recovery of this compound?

Yes, hemolysis, the rupture of red blood cells, can significantly impact the recovery and quantification of analytes that have a high affinity for red blood cell components, such as Voxelotor. Hemolysis releases hemoglobin and other intracellular components into the plasma, which can bind to the analyte and internal standard, affecting their extraction efficiency. It can also introduce matrix effects that interfere with the LC-MS/MS analysis.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the sample extraction of this compound.

Issue 1: Low Recovery of this compound

Question: I am observing consistently low recovery of this compound in my sample extraction. What are the potential causes and how can I troubleshoot this?

Answer: Low recovery of this compound can stem from several factors related to the extraction procedure and the inherent properties of the molecule. A systematic approach is needed to identify and resolve the issue.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Incomplete Protein Precipitation Ensure a sufficient volume of cold organic solvent (e.g., acetonitrile or methanol) is used. A common starting ratio is 3:1 or 4:1 (solvent to sample volume). Vortex the sample vigorously after adding the solvent to ensure thorough mixing and complete protein denaturation.
Analyte Adsorption to Precipitated Protein After adding the precipitation solvent, allow the sample to incubate at a low temperature (e.g., -20°C) for a sufficient time (e.g., 30 minutes) to maximize protein precipitation and minimize analyte co-precipitation.
Poor Solubility in Extraction Solvent Given Voxelotor's hydrophobic nature, ensure the chosen organic solvent has adequate solubilizing power. While acetonitrile is common for protein precipitation, you could explore other solvents or mixtures. For liquid-liquid extraction, consider solvents like methyl tert-butyl ether (MTBE) or ethyl acetate.
pH-Dependent Extraction Efficiency The extraction efficiency of ionizable compounds can be pH-dependent. Although Voxelotor is not strongly acidic or basic, subtle pH changes in the sample matrix could influence its partitioning. Experiment with adjusting the sample pH prior to extraction to see if recovery improves.
Adsorption to Labware Voxelotor, being a hydrophobic compound, may adsorb to plastic surfaces. Use low-binding microcentrifuge tubes and pipette tips. Pre-rinsing pipette tips with the extraction solvent can also help.
Incomplete Elution in Solid-Phase Extraction (SPE) If using SPE, the elution solvent may not be strong enough to desorb this compound from the sorbent. Try a stronger elution solvent or increase the volume of the current solvent. Ensure the sorbent chemistry is appropriate for Voxelotor (e.g., a reversed-phase C18 or a polymer-based sorbent).
Issue 2: High Variability in this compound Recovery

Question: The recovery of this compound is inconsistent across my samples. What could be causing this variability?

Answer: High variability in recovery can compromise the precision of your assay. The following are common causes and solutions:

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Inconsistent Sample Handling Ensure uniform treatment of all samples. This includes consistent vortexing times, incubation temperatures, and centrifugation speeds and times. Automating liquid handling steps can reduce variability.
Matrix Effects Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte and internal standard, are a major source of variability. This is particularly a concern with protein precipitation, which provides limited sample cleanup. Consider implementing a more rigorous cleanup method like liquid-liquid extraction or solid-phase extraction.
Phospholipid Interference Phospholipids from cell membranes are a common source of matrix effects in plasma and whole blood samples. Techniques like HybridSPE® can be used to specifically remove phospholipids. Optimizing the chromatography to separate this compound from the phospholipid elution region is also a viable strategy.
Variable Hemolysis If your samples have varying degrees of hemolysis, this can lead to inconsistent recovery. It is important to assess the impact of hemolysis during method development. If it is found to affect recovery, steps should be taken to minimize hemolysis during sample collection and processing.
Internal Standard Stability While deuterated standards are generally stable, it's important to confirm the stability of this compound in the sample matrix and under the extraction conditions. Perform stability assessments at various stages of the sample handling and extraction process.

Experimental Protocols

Below are detailed methodologies for common extraction techniques that can be adapted for this compound.

Protocol 1: Protein Precipitation (PPT)

This is a rapid and simple method for sample cleanup, though it may be more susceptible to matrix effects.

Materials:

  • Whole blood or plasma sample

  • This compound internal standard solution

  • Ice-cold acetonitrile (ACN)

  • Vortex mixer

  • Centrifuge capable of reaching >10,000 x g

  • Low-binding microcentrifuge tubes

Procedure:

  • Pipette 100 µL of the sample (whole blood or plasma) into a 1.5 mL low-binding microcentrifuge tube.

  • Add 10 µL of the this compound internal standard solution and briefly vortex.

  • Add 400 µL of ice-cold acetonitrile to the sample.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Incubate the samples at -20°C for 30 minutes to enhance precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner extract compared to PPT, potentially reducing matrix effects.

Materials:

  • Whole blood or plasma sample

  • This compound internal standard solution

  • Methyl tert-butyl ether (MTBE)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

Procedure:

  • Pipette 100 µL of the sample into a glass tube.

  • Add 10 µL of the this compound internal standard solution and briefly vortex.

  • Add 1 mL of MTBE to the sample.

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution, vortex, and analyze by LC-MS/MS.

Visualizations

Experimental_Workflow_for_Voxelotor_d7_Extraction cluster_sample_prep Sample Preparation cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) Sample Whole Blood/Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add Cold Acetonitrile Vortex1->Add_ACN PPT Path Add_MTBE Add MTBE Vortex1->Add_MTBE LLE Path Vortex2 Vortex Vigorously Add_ACN->Vortex2 Incubate Incubate at -20°C Vortex2->Incubate Centrifuge_PPT Centrifuge Incubate->Centrifuge_PPT Supernatant_PPT Collect Supernatant Centrifuge_PPT->Supernatant_PPT LC_MS_Analysis LC-MS/MS Analysis Supernatant_PPT->LC_MS_Analysis To LC-MS/MS Vortex3 Vortex Add_MTBE->Vortex3 Centrifuge_LLE Centrifuge Vortex3->Centrifuge_LLE Collect_Organic Collect Organic Layer Centrifuge_LLE->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Supernatant_LLE Analyze Reconstitute->Supernatant_LLE Supernatant_LLE->LC_MS_Analysis To LC-MS/MS

This compound Extraction Workflow Diagram

Troubleshooting_Low_Recovery cluster_ppt_solutions PPT Solutions cluster_solubility_solutions Solubility Solutions cluster_adsorption_solutions Adsorption Solutions cluster_spe_solutions SPE Solutions Start Low this compound Recovery Check_PPT Review Protein Precipitation Step Start->Check_PPT Check_Solubility Assess Solvent Suitability Start->Check_Solubility Check_Adsorption Investigate Adsorption to Labware Start->Check_Adsorption Check_SPE Troubleshoot SPE (if applicable) Start->Check_SPE Increase_Solvent Increase Solvent:Sample Ratio Check_PPT->Increase_Solvent Vortex_Time Increase Vortexing Time Check_PPT->Vortex_Time Incubation Optimize Incubation Time/Temp Check_PPT->Incubation Change_Solvent Try Alternative Extraction Solvent Check_Solubility->Change_Solvent Adjust_pH Adjust Sample pH Check_Solubility->Adjust_pH Use_Low_Bind Use Low-Binding Labware Check_Adsorption->Use_Low_Bind Pre_Rinse_Tips Pre-rinse Pipette Tips Check_Adsorption->Pre_Rinse_Tips Stronger_Elution Use Stronger Elution Solvent Check_SPE->Stronger_Elution Check_Sorbent Verify Sorbent Choice Check_SPE->Check_Sorbent

Troubleshooting Low Recovery of this compound

References

Dealing with lot-to-lot variability of Voxelotor-d7 standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering lot-to-lot variability with the Voxelotor-d7 internal standard in their experiments.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to this compound lot-to-lot variability.

Issue 1: Unexpected Shift in this compound Retention Time

Symptoms:

  • The retention time of this compound in the current lot is noticeably different from previous lots.

  • Poor co-elution of this compound with the unlabeled Voxelotor analyte.

Potential Causes:

  • Deuterium Isotope Effect: The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small shift in retention time on a reversed-phase column. This effect can vary subtly between manufacturing lots.

  • Chromatographic Column Degradation: Over time, column performance can degrade, leading to shifts in retention time for all analytes.

  • Mobile Phase Preparation Inconsistency: Minor variations in mobile phase composition can affect retention times.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Retention Time Shift A Observe Retention Time Shift B Prepare Fresh Mobile Phase & Equilibrate System A->B C Analyze Previous Lot of this compound (if available) B->C D Retention Time Matches Previous Lot? C->D Compare E Issue Likely with New Lot (Isotope Effect Variation) D->E No F Retention Time Still Shifted? D->F Yes K Contact Supplier for Lot-Specific Information E->K G Evaluate Column Performance (e.g., inject standard mix) F->G H Column Performance Acceptable? G->H I Column Degradation Likely Cause. Replace Column. H->I No J Re-evaluate Method Parameters for New Lot H->J Yes G cluster_0 Troubleshooting Inconsistent Peak Area A Observe Inconsistent this compound Peak Area B Verify Solution Preparation Calculations and Technique A->B C Prepare Fresh Stock and Working Solutions B->C D Re-analyze Samples C->D E Peak Area Consistent? D->E F Issue Resolved (Preparation Error) E->F Yes G Peak Area Still Inconsistent? E->G No H Assess Purity of New Lot (Inject High Concentration) G->H J Evaluate Matrix Effects (Post-Column Infusion) G->J I Check for Unlabeled Voxelotor Signal H->I K Contact Supplier for Certificate of Analysis I->K J->K G cluster_0 Voxelotor Mechanism of Action A Voxelotor B Binds to Hemoglobin S (HbS) A->B C Increases Oxygen Affinity B->C D Inhibits HbS Polymerization C->D E Prevents Red Blood Cell Sickling D->E F Improves Red Blood Cell Function E->F G Reduces Hemolysis F->G

Technical Support Center: Optimization of Mass Spectrometer Source Parameters for Voxelotor-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometer source parameters for the analysis of Voxelotor-d7. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended mass transitions for Voxelotor and its deuterated internal standard, this compound?

A1: The validated multiple reaction monitoring (MRM) transitions for Voxelotor and this compound on a Sciex API 4000 LC-MS/MS system are as follows:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Voxelotor338.1158.1
This compound345.2159.1[1]

Q2: I am observing a chromatographic shift between Voxelotor and this compound. Is this normal?

A2: Yes, a slight chromatographic shift between a deuterated internal standard and its non-deuterated analog is a known phenomenon. This "isotope effect" can cause the deuterated standard to elute slightly earlier in reverse-phase chromatography. While often minor, it is crucial to ensure that the peaks are still closely co-eluting to ensure accurate quantification by minimizing differential matrix effects.

Q3: My this compound internal standard signal is showing high variability. What are the potential causes?

A3: High variability in the internal standard signal can be due to several factors, including:

  • Inconsistent sample preparation: Ensure that the internal standard is added consistently to all samples and that the extraction procedure is reproducible.

  • Matrix effects: Components in the biological matrix can suppress or enhance the ionization of this compound. A robust sample clean-up procedure is essential.

  • Instability of the standard: this compound, like other deuterated standards, can be susceptible to back-exchange of deuterium for hydrogen under certain pH and temperature conditions. It is advisable to prepare fresh stock solutions and store them appropriately.

Q4: What should I do if I suspect deuterium exchange is occurring with my this compound standard?

A4: To minimize deuterium back-exchange, consider the following:

  • pH control: Maintain a neutral pH for your sample and mobile phase where possible.

  • Temperature: Avoid excessively high temperatures in the ion source.

  • Solvent: Use aprotic solvents in your mobile phase as much as the chromatography allows. If the problem persists, consider using a stable isotope-labeled internal standard with labels in less exchangeable positions, or a ¹³C or ¹⁵N labeled standard.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No or Low Signal for this compound Incorrect MRM transition settings.Verify the precursor and product ion m/z values.
Suboptimal ionization source parameters.Systematically optimize source parameters (see Experimental Protocols).
Clogged or poorly positioned ESI probe.Clean and reposition the ESI probe.
Degradation of the internal standard.Prepare a fresh stock solution of this compound.
Inconsistent Peak Areas Variable matrix effects.Improve sample cleanup procedures (e.g., solid-phase extraction).
Inconsistent injection volume.Check the autosampler for proper function and ensure no air bubbles are in the syringe.
Instability of the analyte or internal standard in the processed sample.Analyze samples promptly after preparation or perform stability tests.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system.
Contaminated ion source.Clean the ion source components.
Co-eluting interferences from the sample matrix.Optimize the chromatographic method to separate the analyte from interferences.
Peak Tailing or Splitting Poor chromatography.Optimize the mobile phase composition, gradient, and column temperature.
Column degradation.Replace the analytical column.
Interaction with metal components in the LC system.Consider using a metal-free or PEEK-lined column and tubing.

Experimental Protocols

Optimization of ESI Source Parameters

A systematic approach is recommended for optimizing the electrospray ionization (ESI) source parameters for this compound. The following protocol is a general guideline for a Sciex API 4000 or similar triple quadrupole mass spectrometer.

1. Infusion and Precursor Ion Identification:

  • Prepare a 100-500 ng/mL solution of this compound in a solvent mixture that mimics the initial mobile phase conditions.

  • Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquire a full scan (Q1 scan) in positive ion mode to confirm the m/z of the protonated molecule, [M+H]⁺.

2. Product Ion Selection:

  • Perform a product ion scan by selecting the precursor ion of this compound (m/z 345.2) in Q1 and scanning a range of m/z values in Q3.

  • Identify the most intense and stable product ions.

3. Source Parameter Optimization:

  • Set up a method to monitor the most intense MRM transition for this compound.

  • Optimize the following parameters one at a time by infusing the standard solution and monitoring the signal intensity.

Table of Recommended Starting Ranges for Sciex API 4000 Source Parameters:

ParameterRecommended Starting RangeDescription
Nebulizer Gas (GS1)40 - 60 psiAssists in the formation of the spray from the ESI probe.
Turbo Gas (GS2)50 - 70 psiA heated gas that aids in desolvation of the droplets.
Curtain Gas (CUR)20 - 40 psiPrevents solvent droplets and neutral molecules from entering the mass analyzer.
IonSpray Voltage (IS)4500 - 5500 VThe voltage applied to the ESI needle to generate the spray.
Temperature (TEM)400 - 600 °CThe temperature of the turbo gas.
Declustering Potential (DP)50 - 150 VA voltage applied to prevent ion clusters from entering the mass analyzer.
Collision Energy (CE)20 - 50 VThe energy applied in the collision cell to induce fragmentation of the precursor ion.

Note: These are general starting ranges and should be optimized for your specific instrument and experimental conditions.

Visualizations

Voxelotor_MOA Voxelotor Mechanism of Action cluster_RBC Red Blood Cell Deoxy_HbS Deoxygenated Hemoglobin S (HbS) Oxy_HbS Oxygenated Hemoglobin S (HbS) Deoxy_HbS->Oxy_HbS Oxygenation Polymerization Polymerization Deoxy_HbS->Polymerization leads to Oxy_HbS->Deoxy_HbS Oxygen Release Sickling Cell Sickling Polymerization->Sickling Voxelotor Voxelotor Voxelotor->Oxy_HbS Binds to and stabilizes Voxelotor->Polymerization Inhibits

Caption: Mechanism of action of Voxelotor in preventing red blood cell sickling.

MS_Optimization_Workflow Mass Spectrometer Source Parameter Optimization Workflow Start Start Optimization Infusion Direct Infusion of This compound Standard Start->Infusion Q1_Scan Q1 Scan: Identify Precursor Ion (m/z 345.2) Infusion->Q1_Scan Product_Scan Product Ion Scan: Identify Major Fragments Q1_Scan->Product_Scan Select_MRM Select Most Intense MRM Transition Product_Scan->Select_MRM Optimize_DP Optimize Declustering Potential (DP) Select_MRM->Optimize_DP Optimize_CE Optimize Collision Energy (CE) Optimize_DP->Optimize_CE Optimize_Source Optimize Source Gases (GS1, GS2, CUR) Optimize_CE->Optimize_Source Optimize_Temp_Voltage Optimize Temperature (TEM) and IonSpray Voltage (IS) Optimize_Source->Optimize_Temp_Voltage Final_Method Final Optimized Method Optimize_Temp_Voltage->Final_Method

Caption: A stepwise workflow for the optimization of mass spectrometer source parameters.

Troubleshooting_Logic Troubleshooting Logic for Poor Signal Start Poor or No Signal for this compound Check_Transitions Are MRM Transitions Correct? Start->Check_Transitions Check_Infusion Is there a signal with direct infusion? Check_Transitions->Check_Infusion Yes Fix_Transitions Correct MRM Transitions Check_Transitions->Fix_Transitions No Check_LC Is the LC system functioning correctly? Check_Infusion->Check_LC Yes Troubleshoot_MS Troubleshoot MS hardware (e.g., clean source) Check_Infusion->Troubleshoot_MS No Check_Source Are source parameters optimized? Check_LC->Check_Source Yes Troubleshoot_LC Troubleshoot LC system (e.g., check for leaks, clogs) Check_LC->Troubleshoot_LC No Optimize_Source Re-optimize source parameters Check_Source->Optimize_Source No Resolved Issue Resolved Check_Source->Resolved Yes Fix_Transitions->Resolved Troubleshoot_MS->Resolved Troubleshoot_LC->Resolved Optimize_Source->Resolved

Caption: A logical workflow for troubleshooting poor signal intensity for this compound.

References

Technical Support Center: Strategies to Reduce Background Noise in Voxelotor-d7 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise during the analysis of Voxelotor-d7 by Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: High Background Noise Across the Entire Chromatogram

  • Question: Why is the baseline of my total ion chromatogram (TIC) significantly elevated, obscuring the this compound peak?

  • Answer: High background noise across the entire chromatogram is often due to chemical contamination from various sources.[1][2] Common culprits include contaminated solvents, impurities in the mobile phase, or a dirty LC-MS system.[1][3] Electronic noise from the mass spectrometer's detector and electronic components can also contribute.[1]

    Troubleshooting Steps:

    • Solvent and Reagent Check: Use fresh, high-purity, LC-MS grade solvents and reagents. Filter all mobile phases before use. If contamination is suspected, try a new batch of solvents.

    • LC System Flush: Disconnect the analytical column and flush the entire LC system with a strong solvent mixture (e.g., isopropanol, acetonitrile, water) to remove contaminants.

    • Ion Source Cleaning: A dirty ion source is a common cause of high background noise. Follow the manufacturer's instructions to clean the ion source components, such as the capillary and skimmer.

    • Blank Injections: Run several blank injections (mobile phase only) to ensure the background noise has been reduced to an acceptable level before analyzing your samples.

Issue 2: Specific, Recurring Background Peaks

  • Question: I observe the same interfering peaks in my blank injections and samples, which co-elute with or are near the this compound peak. What is the cause and how can I resolve this?

  • Answer: Recurring background peaks are typically due to specific chemical contaminants introduced into the system. These can originate from lab materials, sample carryover, or the sample matrix itself.

    Troubleshooting Steps:

    • Identify the Contaminant: If possible, use a mass library to identify the contaminant based on its m/z value. Common contaminants include plasticizers (e.g., phthalates), polymers (e.g., PEG, PPG), and slip agents (e.g., oleamide).

    • Eliminate the Source:

      • Plasticizers: Switch to glass or polypropylene labware and avoid storing solvents in plastic containers for extended periods.

      • Carryover: Implement a more rigorous needle and injection port wash routine between samples.

      • Matrix Effects: Complex biological matrices can introduce endogenous compounds that interfere with the analysis. Enhance your sample preparation method to more effectively remove these interferences.

Issue 3: Poor Signal-to-Noise (S/N) Ratio for this compound

  • Question: My this compound peak is present, but the signal-to-noise ratio is too low for accurate quantification. How can I improve it?

  • Answer: A low S/N ratio can be a result of either a weak signal from this compound or high background noise, or a combination of both.

    Troubleshooting Steps:

    • Optimize Mass Spectrometer Parameters: Ensure that the ion source temperature, ionization mode, gas flows, collision energy, and declustering potential are optimized for this compound.

    • Improve Chromatographic Resolution: Modify your LC method (e.g., gradient, flow rate, column chemistry) to better separate the this compound peak from any co-eluting interferences.

    • Enhance Sample Cleanup: A more effective sample preparation procedure can reduce matrix effects that suppress the ionization of this compound. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.

Issue 4: Isotopic "Cross-talk" from Unlabeled Voxelotor

  • Question: I am observing a signal at the m/z of this compound in my unlabeled Voxelotor samples. What could be causing this?

  • Answer: This "cross-talk" can occur due to the natural isotopic abundance of elements in the unlabeled Voxelotor, where some molecules will have a mass that overlaps with the deuterated internal standard.

    Troubleshooting Steps:

    • Check Purity of Standard: Ensure you are using a high-purity this compound internal standard with a high degree of isotopic enrichment (≥98%).

    • Optimize Mass Resolution: If your instrument allows, increase the mass resolution to better distinguish between the analyte and the internal standard.

    • Correction Factor: If cross-talk is unavoidable, you may need to determine a correction factor by analyzing multiple batches of unlabeled analyte and measuring the response at the internal standard's m/z.

Data Summary

The following table summarizes illustrative data on the impact of various noise reduction strategies on the signal-to-noise (S/N) ratio in this compound analysis.

StrategyInitial S/N Ratio (Illustrative)S/N Ratio After Intervention (Illustrative)Percent Improvement
Switched to high-purity, LC-MS grade solvents1545200%
Implemented a robust needle wash protocol2050150%
Optimized ion source parameters3075150%
Enhanced sample cleanup (SPE vs. PPT)2580220%

Experimental Protocols

Protocol 1: LC System Flush for Background Reduction

  • Disconnect the Column: Remove the analytical column from the LC system.

  • Prepare Flushing Solvents: Prepare a series of high-purity solvents, for example:

    • Solvent A: 100% LC-MS grade water

    • Solvent B: 100% Acetonitrile

    • Solvent C: 100% Isopropanol

    • Solvent D: 50:50 Acetonitrile/Isopropanol

  • Systematic Flush: Sequentially flush all LC lines at a high flow rate (e.g., 2-5 mL/min) with each solvent for at least 30 minutes. A common sequence is water, then acetonitrile, then isopropanol, and finally a mixture.

  • Equilibrate with Initial Mobile Phase: After flushing, equilibrate the system with your initial mobile phase conditions until a stable baseline is achieved.

  • Blank Injections: Perform several blank injections to confirm the reduction in background noise.

Protocol 2: Ion Source Cleaning (General Guidance)

Note: Always refer to your specific instrument manual for detailed instructions.

  • Vent the Instrument: Follow the manufacturer's procedure to safely vent the mass spectrometer.

  • Disassemble the Ion Source: Carefully remove the ion source components, such as the capillary, skimmer, and lenses.

  • Clean the Components: Sonicate the components in a sequence of high-purity solvents (e.g., water, methanol, isopropanol). A mild detergent solution can be used for stubborn residues, followed by thorough rinsing with ultrapure water and solvents.

  • Dry and Reassemble: Ensure all components are completely dry before reassembling the ion source.

  • Pump Down and Equilibrate: Pump down the mass spectrometer and allow it to equilibrate for several hours, or as recommended by the manufacturer, before use.

Visualizations

cluster_0 Troubleshooting High Background Noise Start High Background Noise Observed CheckSolvents Check Solvents & Reagents (Fresh, High-Purity) Start->CheckSolvents FlushLC Flush LC System CheckSolvents->FlushLC Noise Persists Resolved Noise Reduced CheckSolvents->Resolved Noise Resolved CleanSource Clean Ion Source FlushLC->CleanSource Noise Persists FlushLC->Resolved Noise Resolved OptimizeMethod Optimize Sample Prep & LC Method CleanSource->OptimizeMethod Noise Persists CleanSource->Resolved Noise Resolved OptimizeMethod->Resolved Noise Resolved

Caption: A troubleshooting workflow for addressing high background noise.

cluster_1 Sources of Background Noise in LC-MS Sources Potential Noise Sources Solvents Solvents & Mobile Phase (Impurities, Adducts) Sources->Solvents LCSystem LC System (Contamination, Leaks, Column Bleed) Sources->LCSystem Sample Sample Matrix & Prep (Endogenous Compounds, Plasticizers) Sources->Sample MS Mass Spectrometer (Dirty Ion Source, Electronic Noise) Sources->MS

Caption: Common sources of background noise in LC-MS analysis.

References

Validation & Comparative

Validation of an LC-MS/MS Method for Voxelotor using Voxelotor-d7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Voxelotor in biological matrices, utilizing Voxelotor-d7 as an internal standard. The superior performance of this method is compared with other analytical techniques, supported by experimental data, to assist researchers in selecting the most appropriate assay for their drug development needs.

Introduction to Voxelotor and its Quantification

Voxelotor is a first-in-class hemoglobin S (HbS) polymerization inhibitor approved for the treatment of sickle cell disease (SCD).[1][2] It acts by binding to hemoglobin to increase its oxygen affinity, thereby preventing the sickling of red blood cells.[3][4] Accurate and reliable quantification of Voxelotor in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. While various analytical methods exist, LC-MS/MS is considered the gold standard for its high sensitivity, specificity, and accuracy.[5] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variability in sample processing and instrument response.

Comparison of Analytical Methods

While LC-MS/MS is the benchmark for Voxelotor quantification, other methods like High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE) can be used for estimation. However, these methods are known to be affected by the presence of Voxelotor, which can interfere with hemoglobin variant analysis.

FeatureLC-MS/MS with this compoundHPLCCZE
Principle Separation by chromatography, detection by mass spectrometrySeparation by chromatography, detection by UV/VisSeparation by electrophoresis
Specificity Very High (based on mass-to-charge ratio)Moderate to HighModerate to High
Sensitivity Very High (pg/mL to ng/mL)Lower than LC-MS/MSLower than LC-MS/MS
Accuracy HighModerateModerate
Precision HighModerateModerate
Internal Standard This compound (stable isotope labeled)Typically a different compoundTypically a different compound
Application Definitive quantification, pharmacokineticsEstimation of concentrationEstimation of concentration
Limitations Higher cost and complexityInterference from Voxelotor on Hb analysisInterference from Voxelotor on Hb analysis

Validated LC-MS/MS Method for Voxelotor

A validated LC-MS/MS method for the determination of Voxelotor in human whole blood and plasma has been described in regulatory submissions. The method utilizes this compound as the internal standard to ensure high accuracy and precision.

Experimental Protocol

1. Sample Preparation:

  • Human K2-EDTA plasma (50 µL) or whole blood samples containing Voxelotor and the internal standard, this compound, are prepared.

  • Extraction is performed using liquid-liquid extraction.

2. Liquid Chromatography:

  • An aliquot of the extract is injected onto an HPLC column for chromatographic separation.

3. Mass Spectrometry:

  • A Sciex API 4000 LC-MS/MS system is used for detection.

  • The analysis is performed in the multiple reaction monitoring (MRM) mode.

  • The peak area of the Voxelotor product ion is measured against the peak area of the this compound internal standard product ion.

  • Mass Transitions:

    • Voxelotor: m/z 338.1 → 158.1

    • This compound (Internal Standard): m/z 345.2 → 159.1

Method Validation Summary

The bioanalytical method for Voxelotor was validated according to industry guidelines, demonstrating its reliability for routine analysis.

Validation ParameterResult
Analyte Voxelotor (GBT440)
Internal Standard This compound (GBT440-D7)
Calibration Range 120 to 300,000 ng/mL
Stability - 7 days in human plasma at room temperature (22°C) - 5 freeze-thaw cycles in plasma at -20°C - 1151 days in plasma at -20°C and at -70°C

Visualizing the Workflow

The following diagrams illustrate the logical flow of the LC-MS/MS method validation and sample analysis process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Whole Blood/Plasma Sample Spike Spike with this compound (IS) Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Injection Inject Extract Extraction->Injection LC HPLC Separation Injection->LC MS Tandem MS Detection (MRM) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Peak Area Ratio (Voxelotor / this compound) Integration->Ratio Quantification Quantify Concentration Ratio->Quantification

Caption: Experimental workflow for Voxelotor quantification by LC-MS/MS.

validation_process cluster_validation Method Validation Parameters cluster_acceptance Acceptance Criteria cluster_outcome Outcome Linearity Linearity & Range Criteria Meet Pre-defined Acceptance Criteria Linearity->Criteria Accuracy Accuracy Accuracy->Criteria Precision Precision Precision->Criteria Selectivity Selectivity Selectivity->Criteria Recovery Recovery Recovery->Criteria MatrixEffect Matrix Effect MatrixEffect->Criteria Stability Stability Stability->Criteria Validated Validated Method Criteria->Validated

Caption: Logical flow of the LC-MS/MS method validation process.

Conclusion

The validated LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific tool for the quantitative analysis of Voxelotor in biological matrices. While alternative methods like HPLC and CZE can offer estimations of Voxelotor concentration, the LC-MS/MS assay remains the definitive method for obtaining accurate pharmacokinetic and clinical data. The detailed protocol and validation parameters presented in this guide underscore the reliability of this method for supporting drug development programs for Voxelotor.

References

Voxelotor-d7 as an Internal Standard: A Performance Comparison for High-Precision Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Voxelotor, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison between Voxelotor-d7, a deuterated stable isotope-labeled internal standard (SIL-IS), and other potential internal standards, supported by established principles of bioanalytical method validation.

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for quantifying drugs like Voxelotor in biological matrices, an internal standard is indispensable.[1] It is added at a known concentration to all samples, calibrators, and quality controls to correct for variability throughout the analytical process, from sample preparation to instrument response.[2][3] The ideal IS co-elutes with the analyte and exhibits identical behavior during extraction and ionization, thereby compensating for matrix effects and ensuring robust and reproducible results.[1][4]

The Gold Standard: this compound

This compound is the deuterium-labeled analogue of Voxelotor. This means it is chemically identical to Voxelotor, with the exception that seven hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their physicochemical properties remain virtually identical. This near-perfect chemical and physical resemblance is what establishes deuterated standards as the preferred choice in bioanalysis. The U.S. Food and Drug Administration (FDA) has documented the use of this compound (also referred to as GBT1592) in validated LC-MS/MS methods for the determination of Voxelotor in human plasma and whole blood.

The Alternative: Structural Analogs

In the absence of a deuterated internal standard, a structural analog may be considered. A structural analog is a molecule with a chemical structure similar, but not identical, to the analyte. For Voxelotor, a potential structural analog could be a compound like GBT1118, which is described as a Voxelotor analog and also an allosteric modifier of hemoglobin. However, even minor differences in chemical structure can lead to significant variations in chromatographic retention time, extraction efficiency, and ionization response compared to the analyte. These differences can compromise the ability of the IS to accurately correct for analytical variability.

Performance Comparison: this compound vs. a Hypothetical Structural Analog

To illustrate the performance differences, the following table summarizes the expected outcomes from a comparative validation study of Voxelotor analysis in human plasma using this compound versus a hypothetical structural analog internal standard. The data is based on established principles of bioanalytical method validation.

Performance ParameterThis compound (Deuterated IS)Structural Analog ISRationale for Difference
Accuracy (% Bias) Within ±5%Can be up to ±15% or moreThis compound co-elutes and has the same extraction recovery and ionization response as Voxelotor, leading to more effective correction.
Precision (% CV) < 10%< 15%The consistent tracking of Voxelotor by its deuterated counterpart minimizes variability.
Matrix Effect (% CV) < 5%Can be > 15%A structural analog may have different susceptibility to ion suppression or enhancement from matrix components.
Extraction Recovery Identical to VoxelotorMay differ from VoxelotorSlight differences in polarity and chemical properties can affect recovery during sample preparation.
Retention Time Co-elutes with VoxelotorElutes at a different timeStructural differences lead to different interactions with the stationary phase of the chromatography column.

Experimental Protocol: Quantitative Analysis of Voxelotor in Human Plasma by LC-MS/MS

This protocol outlines a typical method for the analysis of Voxelotor in human plasma, employing this compound as the internal standard.

1. Preparation of Standards and Quality Control (QC) Samples:

  • Prepare stock solutions of Voxelotor and this compound in a suitable organic solvent (e.g., methanol or DMSO).

  • Generate calibration standards by spiking blank human plasma with known concentrations of Voxelotor.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, calibration standard, or QC, add 10 µL of this compound working solution.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • Voxelotor: m/z 338.1 → 158.1

      • This compound: m/z 345.2 → 159.1

    • Source Parameters: Optimized for maximum signal intensity.

4. Data Analysis:

  • Quantify Voxelotor by calculating the ratio of the peak area of Voxelotor to the peak area of this compound.

  • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

  • Determine the concentration of Voxelotor in the unknown samples and QCs from the calibration curve.

Visualizing the Workflow and Rationale

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical basis for the superiority of a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample/Standard/QC add_is Add Internal Standard (this compound) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection (MRM) separate->detect ratio Calculate Peak Area Ratio (Analyte/IS) detect->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Voxelotor Concentration curve->quantify

Caption: Experimental workflow for Voxelotor quantification.

G cluster_ideal Deuterated IS (this compound) cluster_analog Structural Analog IS d_chem Identical Chemistry d_extract Identical Extraction d_chem->d_extract d_elute Co-elution d_chem->d_elute d_ionize Identical Ionization d_chem->d_ionize a_chem Similar Chemistry d_result Accurate Correction d_extract->d_result d_elute->d_result d_ionize->d_result a_extract Different Extraction a_chem->a_extract a_elute Different Elution a_chem->a_elute a_ionize Different Ionization a_chem->a_ionize a_result Potential Inaccuracy a_extract->a_result a_elute->a_result a_ionize->a_result

Caption: Rationale for this compound superiority.

Conclusion

For the quantitative bioanalysis of Voxelotor, this compound is unequivocally the superior internal standard. Its isotopic labeling ensures that it behaves virtually identically to the analyte throughout the entire analytical process. This leads to more effective compensation for experimental variability and matrix effects, resulting in higher accuracy and precision. While a structural analog might be considered in the absence of a deuterated standard, it introduces a greater risk of analytical error due to potential differences in physicochemical properties. Therefore, for robust and reliable data in Voxelotor analysis, this compound is the recommended internal standard.

References

Cross-Validation of Voxelotor Bioanalytical Assays: A Guide for Inter-Laboratory Studies Using Voxelotor-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of Voxelotor bioanalytical assays between different laboratories, emphasizing the use of the stable isotope-labeled internal standard, Voxelotor-d7. The methodologies and performance metrics outlined here are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods reported in regulatory submissions and clinical trial documentation.

The accurate quantification of Voxelotor in biological matrices is critical for pharmacokinetic assessments and therapeutic drug monitoring in patients with sickle cell disease. Ensuring consistency and reproducibility of these measurements across different analytical laboratories is paramount for the integrity of clinical trial data and patient safety. This compound serves as the ideal internal standard for minimizing analytical variability due to its similar physicochemical properties to Voxelotor and its distinct mass, allowing for precise quantification.

Comparative Analysis of Bioanalytical Method Performance

While a direct head-to-head comparative study between multiple independent laboratories is not publicly available, the performance of validated Voxelotor assays has been documented. A successful cross-validation would require participating laboratories to demonstrate comparable performance within the established acceptance criteria for parameters such as accuracy, precision, linearity, and sensitivity. The following table summarizes the typical validation parameters for a Voxelotor assay in human whole blood and plasma, which can be used as a benchmark for inter-laboratory comparisons.

Validation ParameterMatrixTypical Performance
Linearity (Analytical Range) Whole Blood120 - 300,000 ng/mL[1]
Plasma6 ng/mL (LLOQ)[2]
Mixed Matrix0.100 - 25.0 ng/mL[1]
Internal Standard Whole Blood, PlasmaThis compound (GBT440-D7)[1][3]
Accuracy and Precision Whole Blood, PlasmaMethods satisfied criteria as per FDA Guidance for Industry: Bioanalytical Method Validation
Stability Whole Blood7 days at room temperature (22°C) and 4°C; 4 freeze-thaw cycles at -20°C; 1183 days at -20°C and -70°C

Experimental Protocol: Voxelotor Quantification by LC-MS/MS

The following is a representative protocol for the quantification of Voxelotor in human whole blood or plasma using this compound as an internal standard. This protocol is synthesized from information on validated methods used in clinical studies.

1. Sample Preparation:

  • Matrix: Human K2-EDTA whole blood or plasma.

  • Sample Aliquoting: Thaw frozen samples and aliquot the required volume (e.g., 50.0 µL of whole blood).

  • Internal Standard Spiking: Add a working solution of this compound to all samples, calibration standards, and quality control samples.

  • Extraction: Employ liquid-liquid extraction or solid-phase extraction to isolate Voxelotor and this compound from the biological matrix.

2. Chromatographic Conditions:

  • Instrument: A validated liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

  • Chromatographic Column: A suitable reverse-phase column for the separation of Voxelotor and its internal standard.

  • Mobile Phase: A gradient of aqueous and organic solvents (e.g., acetonitrile or methanol with additives like formic acid or ammonium formate) to achieve optimal separation.

  • Flow Rate: A constant flow rate to ensure reproducible retention times.

  • Injection Volume: A fixed volume of the extracted sample is injected into the LC system.

3. Mass Spectrometric Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions from the precursor ions to the product ions for both Voxelotor and this compound.

  • Data Analysis: The peak area ratio of Voxelotor to this compound is used to construct a calibration curve and quantify the Voxelotor concentration in unknown samples.

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of a Voxelotor bioanalytical assay between two laboratories.

G cluster_0 Phase 1: Method Transfer and Initial Validation cluster_1 Phase 2: Cross-Validation Sample Analysis cluster_2 Phase 3: Data Comparison and Acceptance A Originating Laboratory (Validated Voxelotor Assay) C Transfer of Standard Operating Procedures (SOPs) and Reagents A->C Provides B Receiving Laboratory B->C Receives D Initial Method Validation at Receiving Laboratory C->D E Preparation of Blinded Cross-Validation Samples (Spiked Plasma/Blood) F Analysis at Originating Lab E->F G Analysis at Receiving Lab E->G H Statistical Comparison of Concentration Data F->H G->H I Evaluation against Pre-defined Acceptance Criteria H->I J Successful Cross-Validation I->J Criteria Met K Investigation and Re-validation I->K Criteria Not Met

Caption: Workflow for Inter-Laboratory Cross-Validation of a Voxelotor Bioanalytical Assay.

Signaling Pathway and Experimental Logic

The mechanism of action of Voxelotor does not involve a classical signaling pathway. Instead, it directly binds to hemoglobin to modulate its oxygen affinity. The experimental logic for its bioanalysis is therefore centered on robust analytical chemistry principles rather than cell-based signaling assays.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification A Whole Blood/Plasma Sample (Containing Voxelotor) B Spike with this compound (Internal Standard) A->B C Extraction of Analytes B->C D Chromatographic Separation (LC) C->D E Mass Spectrometric Detection (MS/MS) D->E F Peak Area Ratio Calculation (Voxelotor / this compound) E->F H Determination of Voxelotor Concentration in Sample F->H G Calibration Curve (Known Concentrations) G->H

Caption: Logical Workflow for Voxelotor Quantification using an Internal Standard.

References

Voxelotor Quantification: A Comparative Analysis of Accuracy and Precision with Voxelotor-d7 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Voxelotor, a therapeutic agent for sickle cell disease. We will focus on the accuracy and precision of the validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Voxelotor-d7 as an internal standard, and compare it with alternative estimation methods, namely Capillary Zone Electrophoresis (CZE) and High-Performance Liquid Chromatography (HPLC).

Executive Summary

The gold standard for accurate and precise quantification of Voxelotor in biological matrices is a validated LC-MS/MS method employing a deuterated internal standard, this compound. This method offers high sensitivity and specificity. While CZE and HPLC can provide an estimation of Voxelotor concentration through indirect measurement of its effect on hemoglobin, they are not as precise or accurate as the LC-MS/MS method. The choice of method depends on the specific research or clinical question, with LC-MS/MS being essential for pharmacokinetic and bioequivalence studies, while CZE and HPLC may offer a more accessible, albeit less precise, option for monitoring patient adherence or estimating high-level exposure.

Quantitative Data Comparison

The following tables summarize the performance characteristics of the different analytical methods for Voxelotor quantification.

Table 1: Performance Characteristics of Voxelotor Quantification Methods

ParameterLC-MS/MS with this compoundCapillary Zone Electrophoresis (CZE)High-Performance Liquid Chromatography (HPLC)
Principle Direct quantification of analyte and internal standard by mass-to-charge ratioIndirect estimation based on hemoglobin peak splittingIndirect estimation based on hemoglobin peak splitting
Internal Standard This compoundNoneNone
Accuracy High (within ±15% of nominal value)Moderate (R² = 0.83 vs LC-MS/MS)[1]Moderate (R² = 0.76 vs LC-MS/MS)[1]
Precision (%CV) High (<15%)Lower (Estimated >15%)Lower (Estimated >15%)
Linearity Excellent over a wide dynamic rangeNot applicable for direct quantificationNot applicable for direct quantification
Lower Limit of Quantification (LLOQ) Low (e.g., 6 ng/mL in plasma)[2]Not applicable for direct quantificationNot applicable for direct quantification
Specificity High (mass-based detection)Low (prone to interferences)Low (prone to interferences)

Experimental Protocols

Gold Standard Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound

This method provides the most accurate and precise measurement of Voxelotor concentrations in biological samples.

Methodology:

  • Sample Preparation: Human plasma or whole blood samples containing Voxelotor are spiked with a known concentration of the internal standard, this compound. The analytes are then extracted from the biological matrix using liquid-liquid extraction.[2]

  • Chromatographic Separation: The extracted sample is injected into an HPLC system, where Voxelotor and this compound are separated from other components on a C18 column.

  • Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer (e.g., Sciex API 4000).[2] The instrument is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for Voxelotor (m/z 338.1 → 158.1) and this compound (m/z 345.2 → 159.1).

  • Quantification: The peak area ratio of Voxelotor to this compound is used to calculate the concentration of Voxelotor in the original sample, based on a calibration curve prepared with known concentrations of the drug.

Validation:

The method is validated according to regulatory guidelines (e.g., FDA and EMA) to ensure its accuracy, precision, selectivity, sensitivity, reproducibility, and stability. The validation of the Voxelotor LC-MS/MS assay has been reviewed and deemed acceptable by regulatory agencies for use in clinical trials.

Alternative Estimation Methods: CZE and HPLC

These methods are based on the observation that Voxelotor binds to hemoglobin, causing a "peak splitting" phenomenon that can be detected by CZE and HPLC instruments used for routine hemoglobin variant analysis. The magnitude of this peak splitting can be correlated with the Voxelotor concentration.

Methodology:

  • Sample Analysis: Whole blood samples are analyzed using standard clinical CZE or HPLC instruments for hemoglobinopathy screening.

  • Peak Splitting Measurement: The electropherogram or chromatogram is examined for the characteristic split in the hemoglobin peaks.

  • Concentration Estimation: The degree of peak splitting is used to estimate the Voxelotor concentration using a previously established correlation curve that was generated by comparing the peak splitting in samples with known Voxelotor concentrations (as determined by LC-MS/MS).

Limitations:

It is crucial to note that these methods provide an estimation and not a direct quantification of Voxelotor. The accuracy of the estimation is dependent on the instrument and the specific patient population. Furthermore, Voxelotor has been shown to interfere with the accurate quantification of hemoglobin species (e.g., HbS, HbA2), which is the primary purpose of these analytical techniques.

Visualizations

Voxelotor_Quantification_Workflow cluster_LCMS LC-MS/MS Quantification (Gold Standard) cluster_Alternative Alternative Estimation Methods lcms_start Biological Sample (Plasma/Blood) lcms_spike Spike with this compound (Internal Standard) lcms_start->lcms_spike lcms_extract Liquid-Liquid Extraction lcms_spike->lcms_extract lcms_hplc HPLC Separation lcms_extract->lcms_hplc lcms_ms Tandem Mass Spectrometry (MRM) lcms_hplc->lcms_ms lcms_quant Accurate Quantification lcms_ms->lcms_quant alt_start Whole Blood Sample alt_analysis CZE or HPLC Analysis alt_start->alt_analysis alt_peak Measure Hemoglobin Peak Splitting alt_analysis->alt_peak alt_correlate Correlate to Calibration Curve alt_peak->alt_correlate alt_estimate Estimated Concentration alt_correlate->alt_estimate

Caption: Workflow for Voxelotor quantification.

Logical_Relationship method Choice of Analytical Method lcms LC-MS/MS with this compound method->lcms alt_methods CZE / HPLC method->alt_methods lcms_adv High Accuracy High Precision High Specificity Regulatory Acceptance lcms->lcms_adv Advantages lcms_disadv Requires Specialized Equipment Higher Cost Longer Turnaround Time lcms->lcms_disadv Disadvantages alt_methods_adv High Accessibility Lower Cost Rapid Turnaround alt_methods->alt_methods_adv Advantages alt_methods_disadv Lower Accuracy (Estimation) Lower Precision Interference with Hb Quantification alt_methods->alt_methods_disadv Disadvantages

Caption: Comparison of analytical methods.

References

Comparative Stability of Voxelotor and its Deuterated Analog, Voxelotor-d7: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, understanding the stability profile of a drug candidate is paramount. This guide provides a comparative analysis of the stability of Voxelotor, a hemoglobin S polymerization inhibitor, and its deuterated analog, Voxelotor-d7. This comparison is based on established principles of drug metabolism, the kinetic isotope effect, and standardized stability testing protocols.

Voxelotor is a significant therapeutic agent for sickle cell disease.[1] Its deuterated form, this compound, is of interest for its potential to offer an improved pharmacokinetic profile. The primary mechanism by which deuteration is expected to enhance stability is through the kinetic isotope effect (KIE), where the substitution of hydrogen with the heavier isotope deuterium slows down the rate of metabolic reactions.[2][][4]

Executive Summary of Comparative Stability

While direct comparative stability studies for Voxelotor and this compound are not publicly available, a scientifically grounded comparison can be inferred from the known metabolic pathways of Voxelotor and the well-documented impact of deuteration on drug metabolism. Voxelotor is extensively metabolized in the liver, primarily through oxidation and reduction (Phase I metabolism) and glucuronidation (Phase II metabolism).[1] The cytochrome P450 enzyme CYP3A4 is the main catalyst for its oxidation.

Deuteration of Voxelotor at the sites of metabolic attack is expected to significantly enhance its metabolic stability. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by CYP450 enzymes. This enhanced stability is anticipated to translate into a longer half-life, increased drug exposure, and potentially a reduced dosing frequency for this compound compared to Voxelotor.

Quantitative Stability Analysis

The following tables present a summary of the expected comparative stability data for Voxelotor and this compound based on the principles of the kinetic isotope effect and typical findings for deuterated compounds metabolized by CYP3A4.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

ParameterVoxelotor (Estimated)This compound (Predicted)Fold Improvement
In vitro Half-life (t½, min) 30 - 6090 - 180~3x
Intrinsic Clearance (CLint, µL/min/mg protein) 23.1 - 46.27.7 - 15.4~3x

Note: The values for Voxelotor are estimated based on its known extensive metabolism. The values for this compound are predicted based on a conservative 3-fold improvement due to the kinetic isotope effect, a commonly observed magnitude for CYP3A4-mediated metabolism.

Table 2: Summary of Forced Degradation Studies

Stress ConditionVoxelotor (% Degradation)This compound (% Degradation)Major Degradants
Acid Hydrolysis (0.1 N HCl, 60°C, 24h) ~15%~15%Hydrolytic products
Alkaline Hydrolysis (0.1 N NaOH, 60°C, 24h) ~25%~25%Hydrolytic products
Oxidative Degradation (3% H₂O₂, RT, 24h) ~30%~20%Oxidation products (e.g., N-oxides)
Thermal Degradation (80°C, 48h) <5%<5%Minimal degradation
Photostability (ICH Q1B), Solid State <2%<2%Minimal degradation

Note: The degradation percentages for Voxelotor are illustrative based on typical drug stability profiles. This compound is predicted to show enhanced stability primarily against oxidative degradation due to the kinetic isotope effect slowing down oxidation reactions.

Experimental Protocols

The following are detailed methodologies for key experiments to determine and compare the stability of Voxelotor and this compound. These protocols are based on the International Council for Harmonisation (ICH) guidelines.

Protocol 1: Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Voxelotor and this compound in human liver microsomes.

Materials:

  • Voxelotor and this compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Prepare stock solutions of Voxelotor and this compound in a suitable organic solvent (e.g., DMSO).

  • Incubate the test compounds (at a final concentration of 1 µM) with HLM (0.5 mg/mL) in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) from the slope of the natural log of the remaining parent compound versus time.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Protocol 2: Forced Degradation Studies

Objective: To identify the degradation pathways and potential degradation products of Voxelotor and this compound under various stress conditions.

Procedure:

  • Acid Hydrolysis: Dissolve the test compound in 0.1 N HCl and heat at 60°C for 24 hours.

  • Alkaline Hydrolysis: Dissolve the test compound in 0.1 N NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of the test compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.

  • Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Analyze all stressed samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of degradation and to profile the degradation products.

Visualizations

Signaling Pathway of Voxelotor

Voxelotor_Mechanism cluster_RBC Red Blood Cell Deoxy-HbS Deoxy-HbS Oxy-HbS Oxy-HbS Deoxy-HbS->Oxy-HbS O₂ Binding Polymerization Polymerization Deoxy-HbS->Polymerization Aggregates Oxy-HbS->Deoxy-HbS O₂ Release Sickling Sickling Polymerization->Sickling Voxelotor Voxelotor Voxelotor->Oxy-HbS Stabilizes Voxelotor->Polymerization Inhibits

Caption: Mechanism of action of Voxelotor in preventing sickle cell formation.

Experimental Workflow for Comparative Stability Analysis

Stability_Workflow cluster_Compounds Test Articles cluster_Stability_Studies Stability Assessment cluster_Analysis Data Analysis Voxelotor Voxelotor Metabolic_Stability Metabolic Stability (HLM) Voxelotor->Metabolic_Stability Forced_Degradation Forced Degradation Voxelotor->Forced_Degradation Voxelotor_d7 This compound Voxelotor_d7->Metabolic_Stability Voxelotor_d7->Forced_Degradation LC_MS LC-MS/MS Analysis Metabolic_Stability->LC_MS HPLC HPLC Analysis Forced_Degradation->HPLC Data_Comparison Comparative Data Analysis LC_MS->Data_Comparison HPLC->Data_Comparison

Caption: Workflow for the comparative stability analysis of Voxelotor and this compound.

References

Performance of Voxelotor-d7 in Various Anticoagulant-Treated Plasmas: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected performance of Voxelotor-d7, the deuterated internal standard for Voxelotor, in human plasma treated with common anticoagulants: Ethylenediaminetetraacetic acid (EDTA), heparin, and citrate. The selection of an appropriate anticoagulant is a critical step in bioanalytical method development, as it can significantly impact the accuracy, precision, and reliability of results obtained from liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

While direct comparative studies on the performance of this compound across different anticoagulants are not publicly available, this guide synthesizes information from a validated bioanalytical method for Voxelotor and established knowledge of anticoagulant-induced matrix effects to provide researchers with a practical framework for decision-making.

Executive Summary

The choice of anticoagulant can introduce variability in the bioanalysis of Voxelotor and its deuterated internal standard, this compound, primarily through matrix effects that influence ionization efficiency in the mass spectrometer. Based on general principles of LC-MS/MS bioanalysis and available data for other small molecules, EDTA is often the preferred anticoagulant due to its chelation mechanism, which typically results in cleaner extracts and less ion suppression or enhancement compared to heparin and citrate.

Key Considerations:

  • EDTA: Generally recommended for quantitative LC-MS/MS bioanalysis of small molecules. It is known to cause minimal interference.

  • Heparin: A polymeric anticoagulant that can cause significant ion suppression in electrospray ionization (ESI) and may interfere with chromatographic separation.

  • Citrate: Can also lead to ion suppression and, due to its liquid form in collection tubes, can cause sample dilution that must be accounted for.

This guide will delve into the specifics of a validated analytical method for Voxelotor, likely utilizing EDTA plasma, and provide a qualitative comparison of the potential impacts of using heparin and citrate.

Comparative Performance of this compound in Different Anticoagulant Plasmas

The following table summarizes the expected performance characteristics of this compound in plasma collected with EDTA, heparin, and citrate. This comparison is based on a validated LC-MS/MS method for Voxelotor and the known general effects of these anticoagulants on bioanalytical assays.

Performance ParameterEDTA PlasmaHeparin PlasmaCitrate Plasma
Matrix Effect Low to negligible ion suppression/enhancement expected.High potential for ion suppression.Moderate potential for ion suppression and sample dilution.
Analyte Recovery High and consistent recovery is generally achievable.May experience lower and more variable recovery due to non-specific binding.Consistent recovery is possible, but dilution must be corrected.
Precision & Accuracy Expected to meet regulatory acceptance criteria (e.g., within ±15%).May be more challenging to achieve acceptable precision and accuracy due to matrix effects.Acceptable precision and accuracy are achievable with proper dilution correction.
Analyte Stability Voxelotor is expected to be stable.Potential for enzymatic degradation may be a concern for some analytes, though specific data for Voxelotor is unavailable.Voxelotor is expected to be stable.
Recommendation Highly Recommended Not Recommended without thorough evaluation Acceptable with caution and dilution correction

Experimental Protocols

While a specific, publicly available, detailed protocol comparing this compound performance across all three anticoagulants is not available, the following outlines a typical validated LC-MS/MS method for the quantification of Voxelotor in human plasma, which is presumed to use EDTA as the anticoagulant based on best practices.

Validated Bioanalytical Method for Voxelotor in Human Plasma (Presumed EDTA)

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma sample, add an appropriate volume of internal standard working solution (this compound in methanol).

  • Add 400 µL of a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex mix for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate Voxelotor and this compound from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Voxelotor: Specific precursor to product ion transition.

    • This compound: Specific precursor to product ion transition.

3. Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) and include assessments of:

  • Selectivity and Specificity

  • Linearity and Range

  • Precision and Accuracy (Intra- and Inter-day)

  • Recovery

  • Matrix Effect

  • Stability (Freeze-thaw, bench-top, long-term)

Mandatory Visualizations

Voxelotor Mechanism of Action

Voxelotor is a first-in-class allosteric modulator of hemoglobin that is designed to inhibit the polymerization of sickle hemoglobin (HbS). By binding to the alpha-chain of hemoglobin, Voxelotor increases hemoglobin's affinity for oxygen, thereby stabilizing the oxygenated state of hemoglobin and preventing the conformational changes that lead to sickling of red blood cells.

G cluster_0 Pathophysiology of Sickle Cell Disease cluster_1 Voxelotor's Mechanism of Action Deoxy_HbS Deoxygenated Sickle Hemoglobin (HbS) Polymerization Polymerization of HbS Deoxy_HbS->Polymerization RBC_Sickling Red Blood Cell Sickling Polymerization->RBC_Sickling Vaso_occlusion Vaso-occlusion RBC_Sickling->Vaso_occlusion Hemolysis Hemolysis RBC_Sickling->Hemolysis Voxelotor Voxelotor Hb_Binding Binds to α-chain of Hemoglobin Voxelotor->Hb_Binding O2_Affinity Increases Oxygen Affinity Hb_Binding->O2_Affinity Oxy_HbS_Stabilization Stabilizes Oxygenated HbS O2_Affinity->Oxy_HbS_Stabilization Oxy_HbS_Stabilization->Polymerization Inhibits

Caption: Voxelotor's mechanism of action in preventing HbS polymerization.

Experimental Workflow for this compound Bioanalysis

The following diagram illustrates a typical workflow for the quantitative analysis of Voxelotor and this compound in plasma samples.

G cluster_workflow Bioanalytical Workflow Sample_Collection Plasma Sample Collection (EDTA, Heparin, or Citrate) IS_Spiking Spiking with this compound (Internal Standard) Sample_Collection->IS_Spiking Sample_Prep Sample Preparation (Protein Precipitation) IS_Spiking->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Results Concentration Results Data_Processing->Results

Caption: A generalized workflow for the bioanalysis of this compound in plasma.

Logical Relationship: Impact of Anticoagulants on LC-MS/MS Analysis

This diagram illustrates the logical relationship between the choice of anticoagulant and its potential impact on the final bioanalytical results.

G cluster_logic Influence of Anticoagulant Choice Anticoagulant Choice of Anticoagulant (EDTA, Heparin, Citrate) Matrix_Composition Alters Plasma Matrix Composition Anticoagulant->Matrix_Composition Ionization_Efficiency Affects Ionization Efficiency (Ion Suppression/Enhancement) Matrix_Composition->Ionization_Efficiency Data_Quality Impacts Data Quality (Accuracy, Precision, Sensitivity) Ionization_Efficiency->Data_Quality Final_Result Influences Final Concentration Measurement Data_Quality->Final_Result

Caption: The cascading effect of anticoagulant choice on bioanalytical results.

Evaluating Voxelotor-d7 as an Internal Standard for the Bioanalysis of Voxelotor and its Metabolites: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Voxelotor-d7 as an internal standard for the quantitative analysis of Voxelotor and its metabolites in biological matrices. The content is based on a review of publicly available scientific literature and regulatory documents.

Introduction to Voxelotor and its Metabolism

Voxelotor is an oral, first-in-class hemoglobin S (HbS) polymerization inhibitor approved for the treatment of sickle cell disease (SCD) in adults and pediatric patients.[1][2] Its mechanism of action involves binding to hemoglobin and stabilizing the oxygenated state, thereby preventing the polymerization of deoxygenated HbS, a key pathological event in SCD.[3][4][5]

Voxelotor undergoes extensive metabolism in the body, primarily through Phase I (oxidation and reduction) and Phase II (glucuronidation) pathways. In vitro studies using human liver microsomes and hepatocytes, as well as in vivo human studies, have identified a number of metabolites. These include hydroxylated and reduced metabolites (Phase I) and their subsequent glucuronide conjugates (Phase II). Accurate quantification of Voxelotor and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.

The Role of Internal Standards in Bioanalysis

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is essential for correcting for the variability in sample preparation and instrument response. An ideal IS has physicochemical properties very similar to the analyte of interest, co-elutes with the analyte, and does not interfere with the analyte's signal. The most effective type of internal standard is a stable isotope-labeled (SIL) version of the analyte.

This compound as an Internal Standard for Voxelotor

This compound (GBT1592) is a deuterated analog of Voxelotor and is widely accepted as the most suitable internal standard for the quantification of the parent drug, Voxelotor.

Key Advantages of this compound for Voxelotor Quantification:

  • High Structural Similarity: this compound is chemically identical to Voxelotor, with the only difference being the substitution of seven hydrogen atoms with deuterium. This ensures that it behaves nearly identically during sample extraction, chromatography, and ionization.

  • Co-elution: It co-elutes with Voxelotor under typical chromatographic conditions, providing the most accurate correction for any variations during the analytical run.

  • Mass Difference: The mass difference of 7 Da allows for clear differentiation from the unlabeled Voxelotor in the mass spectrometer, preventing cross-interference.

  • Established Use: Regulatory submissions and published pharmacokinetic studies have successfully used this compound as the internal standard for Voxelotor quantification in various biological matrices, including whole blood and plasma.

Evaluating this compound as an Internal Standard for Voxelotor Metabolites

Comparison of Internal Standard Strategies for Voxelotor Metabolites
Internal Standard StrategyAdvantagesDisadvantagesSuitability for Voxelotor Metabolites
This compound Readily available (relative to labeled metabolites). Corrects for variability in the analysis of metabolites that are structurally very similar to the parent drug.May not perfectly mimic the extraction recovery and ionization efficiency of metabolites with significant structural modifications (e.g., glucuronides). Chromatographic retention time may differ significantly from more polar metabolites.Good starting point, but requires thorough validation. Most suitable for Phase I metabolites with minor modifications. Less ideal for Phase II glucuronide conjugates due to significant changes in polarity and chemical properties.
Stable Isotope-Labeled Metabolites Gold Standard. Identical chemical and physical properties to the specific metabolite, providing the most accurate quantification.Often not commercially available. Requires custom synthesis, which can be time-consuming and expensive.Ideal but often impractical. If available, this is the preferred approach for key metabolites.
Structural Analogs (Non-labeled) May be commercially available. Can offer better chromatographic co-elution with certain metabolites than the parent drug's SIL-IS.Differences in extraction recovery and ionization efficiency compared to the metabolites can lead to inaccurate quantification. Risk of matrix effects differing between the analog and the metabolite.Less desirable alternative. Should only be considered if a SIL-IS is not available and after extensive validation to demonstrate its suitability.
No Internal Standard -Highly susceptible to errors from sample preparation variability and instrument fluctuations. Generally not acceptable for regulatory submissions.Not recommended for quantitative bioanalysis.

Experimental Protocols

The following are representative experimental protocols for the quantification of Voxelotor and the conceptual approach for its metabolites.

Quantification of Voxelotor in Human Plasma using this compound

Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of human K2-EDTA plasma, add the internal standard working solution (this compound in methanol).

  • Vortex mix the samples.

  • Add methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Parameters

ParameterVoxelotorThis compound (GBT1592)
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acidGradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid
Flow Rate 0.5 mL/min0.5 mL/min
Injection Volume 10 µL10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MS/MS Transition (m/z) 338.1 → 158.1345.2 → 159.1
Collision Energy Optimized for the specific instrumentOptimized for the specific instrument
Conceptual Approach for Quantification of Voxelotor Metabolites

For the quantification of Voxelotor metabolites, a similar LC-MS/MS approach would be employed. The key differences would be:

  • Internal Standard Selection: As discussed, the ideal IS would be the SIL-metabolite. If unavailable, this compound could be evaluated.

  • Chromatographic Method Development: The gradient elution profile would need to be optimized to achieve chromatographic separation of the various metabolites from each other and from endogenous matrix components.

  • MS/MS Method Development: Unique MRM transitions for each metabolite would need to be identified and optimized.

Visualizations

Voxelotor Mechanism of Action: Inhibition of Hemoglobin S Polymerization

G cluster_0 Normal Physiology (Normoxia) cluster_1 Sickle Cell Disease Pathophysiology (Hypoxia) cluster_2 Voxelotor Intervention HbS_oxy Oxygenated HbS (R-state) O2 Oxygen HbS_oxy->O2 Releases O2 in tissues RBC_norm Normal, Biconcave Red Blood Cell HbS_oxy->RBC_norm HbS_deoxy Deoxygenated HbS (T-state) HbS_oxy->HbS_deoxy Oxygen Release HbS_oxy_Voxelotor Voxelotor-bound Oxygenated HbS HbS_oxy->HbS_oxy_Voxelotor O2->HbS_oxy Binds O2 in lungs Polymerization Polymerization HbS_deoxy->Polymerization RBC_sickle Sickled Red Blood Cell Polymerization->RBC_sickle Vaso_occlusion Vaso-occlusion RBC_sickle->Vaso_occlusion Voxelotor Voxelotor Voxelotor->HbS_oxy Binds to α-chain HbS_oxy_Voxelotor->HbS_deoxy Inhibits transition to T-state

Caption: Voxelotor's mechanism of action in preventing sickle cell polymerization.

Bioanalytical Workflow for Voxelotor Metabolite Quantificationdot

G cluster_0 Sample Collection and Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing and Quantification Sample Biological Sample (e.g., Plasma, Urine) IS_spike Spike with Internal Standard (this compound) Sample->IS_spike Extraction Liquid-Liquid or Solid-Phase Extraction IS_spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS System Evaporation->Injection Chromatography Chromatographic Separation (Analyte and IS) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Mass_Analysis Tandem Mass Spectrometry (MRM Detection) Ionization->Mass_Analysis Peak_Integration Peak Area Integration (Analyte and IS) Mass_Analysis->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantify Metabolite Concentration Ratio_Calculation->Quantification Calibration_Curve Calibration Curve (Known Concentrations) Calibration_Curve->Quantification

References

Precision in Voxelotor Quantification: A Comparative Guide to Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Voxelotor is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This guide provides a comparative overview of the established bioanalytical methods, with a focus on the inter- and intra-assay variability when using its deuterated analog, Voxelotor-d7, as an internal standard.

The primary method for the quantitative analysis of Voxelotor in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique, recognized as the "gold standard," offers high sensitivity and selectivity, ensuring reliable and reproducible results. This compound (also known as GBT1592) is consistently employed as the internal standard to correct for variability during sample processing and analysis.

Performance of Voxelotor Quantification using LC-MS/MS with this compound

Validated LC-MS/MS methods for the determination of Voxelotor in human plasma and whole blood have been reviewed and found acceptable by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[1][2] While specific inter- and intra-assay variability data from the validation reports are not publicly detailed, the methods have met the stringent criteria for bioanalytical method validation as outlined in industry guidance. These guidelines typically require the coefficient of variation (CV) for precision to be within ±15% (±20% at the lower limit of quantification) and the accuracy to be within 85-115% (80-120% at the lower limit of quantification).

Table 1: Summary of Bioanalytical Method for Voxelotor Quantification

ParameterDetails
Analytical Method Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)[1][2]
Analyte Voxelotor (GBT440)[2]
Internal Standard This compound (GBT440-D7, GBT1592)
Biological Matrices Human Plasma and Whole Blood
Sample Preparation Liquid-Liquid Extraction
Instrumentation Sciex API 4000 LC-MS/MS with an HPLC column
Ion Transitions (m/z) Voxelotor: 338.1 → 158.1; this compound: 345.2 → 159.1
Lower Limit of Quantification (LLOQ) 6 ng/mL in plasma

Comparison with Alternative Methods

While LC-MS/MS is the definitive method for Voxelotor quantification, recent studies have explored the utility of High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE) as more accessible alternatives for estimating Voxelotor concentrations in whole blood. These methods rely on the observation that Voxelotor binding to hemoglobin causes a characteristic "peak splitting" in the chromatogram or electrophoregram. The degree of this splitting can be correlated with the drug concentration.

Table 2: Comparison of Analytical Methods for Voxelotor Quantification

FeatureLC-MS/MS with this compoundHPLC / CZE
Principle Direct quantification based on mass-to-charge ratioEstimation based on hemoglobin peak splitting
Standardization Use of a deuterated internal standard (this compound)Relies on correlation with LC-MS/MS data
Accuracy & Precision High (meets regulatory standards)Lower, provides an estimation
Primary Use Definitive quantification for clinical and research studiesPotential for routine clinical monitoring where LC-MS/MS is unavailable
Throughput HighModerate

Experimental Protocols

A detailed, step-by-step experimental protocol for the validated LC-MS/MS assay is proprietary. However, based on publicly available documents, a general workflow can be outlined.

General Workflow for Voxelotor Quantification by LC-MS/MS
  • Sample Collection: Whole blood or plasma samples are collected from subjects.

  • Internal Standard Spiking: A known concentration of this compound is added to each sample.

  • Sample Preparation (Liquid-Liquid Extraction): An organic solvent is used to extract Voxelotor and this compound from the biological matrix. The organic layer is then separated and evaporated.

  • Reconstitution: The dried extract is reconstituted in a suitable solvent for injection into the LC-MS/MS system.

  • LC Separation: The reconstituted sample is injected onto an HPLC column, where Voxelotor and this compound are separated from other components.

  • MS/MS Detection: The separated compounds are ionized and detected by the mass spectrometer based on their specific mass-to-charge ratios and fragmentation patterns.

  • Quantification: The peak area ratio of Voxelotor to this compound is used to calculate the concentration of Voxelotor in the original sample, based on a calibration curve.

Visualizing the Process and Pathway

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of Voxelotor and the analytical workflow.

G Voxelotor's Mechanism of Action Deoxy_HbS Deoxygenated Hemoglobin S (HbS) Oxy_HbS Oxygenated Hemoglobin S (HbS) Deoxy_HbS->Oxy_HbS binds O2 Polymerization Polymerization Deoxy_HbS->Polymerization leads to Oxy_HbS->Deoxy_HbS releases O2 Sickling Red Blood Cell Sickling Polymerization->Sickling causes Voxelotor Voxelotor Voxelotor->Oxy_HbS binds to & stabilizes Voxelotor->Polymerization inhibits

Voxelotor's mechanism of action in inhibiting sickle hemoglobin polymerization.

G LC-MS/MS Workflow for Voxelotor Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Whole Blood) Spike Spike with This compound (IS) Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Separation) Recon->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS Quant Quantification (Peak Area Ratio) MSMS->Quant

A generalized workflow for the quantification of Voxelotor using LC-MS/MS.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated Internal Standards with a Focus on Voxelotor-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. The choice of an internal standard is a critical factor in achieving reliable and reproducible results in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison of deuterated internal standards, exemplified by Voxelotor-d7, with other alternatives, supported by regulatory guidelines and experimental data.

Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely recognized as the gold standard in quantitative bioanalysis. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their recommendations under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline, which strongly advocates for the use of SIL-ISs whenever feasible. This preference is rooted in the ability of deuterated standards to closely mimic the analyte of interest throughout sample preparation and analysis, thereby providing the most accurate and precise quantification.

This compound: The Preferred Internal Standard for Voxelotor Bioanalysis

Voxelotor, a hemoglobin S polymerization inhibitor, is a critical therapeutic agent for sickle cell disease. For the bioanalysis of Voxelotor in human plasma and whole blood, this compound has been successfully used as the internal standard in validated LC-MS/MS methods that meet the stringent criteria of regulatory authorities. The use of a deuterated version of the analyte is the preferred choice as it shares a high degree of structural and physicochemical similarity with the analyte.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of a deuterated internal standard like this compound over a non-deuterated (or analog) internal standard lies in its ability to compensate for variability during sample processing and analysis more effectively.

Performance ParameterDeuterated Internal Standard (e.g., this compound)Non-Deuterated (Analog) Internal Standard
Structural Similarity Identical to the analyte, with deuterium atoms replacing some hydrogen atoms.Structurally similar but not identical to the analyte.
Chromatographic Behavior Co-elutes with the analyte, ensuring it experiences the same matrix effects.May have a different retention time than the analyte, leading to differential matrix effects.
Extraction Recovery Similar extraction recovery to the analyte.Extraction recovery may differ from the analyte.
Ionization Efficiency Similar ionization efficiency, providing better correction for matrix effects.Ionization efficiency can be different, leading to less accurate correction.
Accuracy & Precision Generally provides higher accuracy and precision.May result in lower accuracy and precision compared to a deuterated standard.

Regulatory Framework for Deuterated Internal Standards

The ICH M10 guideline on bioanalytical method validation provides a unified framework for ensuring the quality and consistency of bioanalytical data. Key validation parameters that must be assessed when using a deuterated internal standard include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte and the internal standard from endogenous matrix components and other potential interferences.

  • Matrix Effect: The assessment of the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the internal standard.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter, respectively.

  • Stability: The stability of the analyte and the internal standard in the biological matrix under various storage and processing conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of a bioanalytical method using a deuterated internal standard. Below are representative protocols for key experiments.

Protocol 1: Evaluation of Matrix Effects

Objective: To assess the impact of the biological matrix on the ionization of Voxelotor and this compound.

Procedure:

  • Obtain at least six different lots of blank human plasma.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Voxelotor and this compound spiked into the reconstitution solvent.

    • Set B (Post-extraction Spike): Blank plasma is extracted first, and then Voxelotor and this compound are added to the extracted matrix.

    • Set C (Pre-extraction Spike): Voxelotor and this compound are spiked into the blank plasma and then extracted.

  • Analyze all samples by LC-MS/MS.

  • Calculate the matrix factor (MF) by comparing the peak areas of the analyte in Set B to Set A.

  • The coefficient of variation (CV) of the internal standard-normalized MF across the different lots should not exceed 15%.

Protocol 2: Bioanalytical Method for Voxelotor in Human Plasma

Sample Preparation:

  • To 50 µL of human plasma, add the this compound internal standard solution.

  • Perform a liquid-liquid extraction using an appropriate organic solvent.

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

LC-MS/MS Conditions (Illustrative):

  • LC Column: A suitable C18 column.

  • Mobile Phase: A gradient of acetonitrile and water with formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Voxelotor: m/z 338.1 → 158.1

    • This compound: m/z 345.2 → 159.1

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key workflows.

Bioanalytical Method Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Add_IS Add this compound Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: A typical workflow for the bioanalysis of Voxelotor using this compound.

Matrix Effect Evaluation cluster_sets Sample Sets cluster_analysis Analysis & Calculation SetA Set A: Neat Solution LCMS LC-MS/MS Analysis SetA->LCMS SetB Set B: Post-extraction Spike SetB->LCMS Calculate_MF Calculate Matrix Factor LCMS->Calculate_MF

Caption: Workflow for the evaluation of matrix effects as per regulatory guidelines.

Safety Operating Guide

Proper Disposal Procedures for Voxelotor-d7: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Voxelotor-d7, a deuterated analog of Voxelotor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.

Important Notice: In September 2024, Pfizer voluntarily withdrew all lots of OXBRYTA® (voxelotor) from worldwide markets due to safety concerns. While this withdrawal pertains to the therapeutic use of the drug, it underscores the importance of careful handling and disposal of all related research compounds, including this compound.

I. Chemical and Safety Data Overview

Proper disposal of any chemical compound begins with a thorough understanding of its properties and associated hazards. This compound is a deuterated version of Voxelotor, and its chemical and toxicological properties are considered to be essentially the same as the parent compound for the purposes of waste disposal.

PropertyThis compound InformationDisposal Implication
Chemical Name 2-Hydroxy-6-[[2-[1-(1-methylethyl)-1H-pyrazol-5-yl]-3-pyridinyl]methoxy]benzaldehyde-D7Use the full chemical name and CAS number on hazardous waste labels for accurate identification.
CAS Number 1446321-46-5 (unlabeled)Essential for regulatory documentation and waste manifests.
Molecular Formula C₁₉H₁₂D₇N₃O₃Helps in the characterization of the waste stream.
Physical Form Solid[1]Solid waste must be segregated from liquid waste.
Known Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]Personal Protective Equipment (PPE) is mandatory during handling and disposal. Avoid generating dust.
Environmental Hazards Toxic to aquatic organisms. Do not allow the product to reach groundwater, watercourses, or sewage systems.[1] Danger to drinking water if even small quantities leak into the ground.[1]Absolutely no drain disposal. All waste must be collected for hazardous waste treatment.
Regulatory Status Considered a hazardous waste based on its characteristics and toxicity.[2] Disposal is governed by local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA).The generator of the waste (the laboratory) is responsible for ensuring its proper disposal from generation to final treatment.

II. Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting. This procedure is based on general best practices for pharmaceutical and chemical waste management.

A. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE when handling this compound waste, including:

    • Nitrile gloves

    • Safety glasses or goggles

    • A lab coat

  • Conduct all waste handling and containerizing activities within a certified chemical fume hood to avoid inhalation of any dust or aerosols.

  • Have a spill kit readily available that is appropriate for solid chemical spills.

B. Waste Segregation and Collection:

  • Characterize Your Waste: Determine if your this compound waste is "pure" (e.g., expired or unused neat compound) or part of a mixture (e.g., contaminated lab supplies, solutions).

  • Solid Waste:

    • Collect unused or expired this compound solid powder in its original container if possible, or in a new, clean, and compatible container.

    • Place contaminated solid items such as weigh boats, pipette tips, and gloves into a designated, durable, and sealable plastic bag or container.

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, collect this liquid waste in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle).

    • Do not mix this compound waste with other incompatible waste streams. For example, keep acidic and basic solutions separate.

  • Sharps Waste:

    • Any sharps (needles, razor blades, etc.) contaminated with this compound must be placed in a designated, puncture-resistant sharps container.

C. Labeling and Storage:

  • Labeling: Immediately label all waste containers with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) office. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • All chemical components of the waste stream, including solvents and their percentages

    • The date accumulation started

    • The specific hazards (e.g., "Toxic," "Irritant")

  • Storage:

    • Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure all waste containers are tightly sealed to prevent leaks or spills.

    • Use secondary containment (e.g., a plastic tub or bin) for all liquid waste containers.

    • Store in a well-ventilated area, away from heat sources and incompatible materials.

D. Arranging for Disposal:

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) or equivalent department is your primary resource for waste disposal. They will provide specific guidance based on local, state, and federal regulations.

  • Schedule a Pickup: Once your waste container is full or has been in storage for the maximum allowable time (often 90-180 days, check with your EHS), submit a request for a hazardous waste pickup through your institution's established procedure.

  • Maintain Records: Keep a detailed log of all this compound waste generated and disposed of. This documentation is a regulatory requirement and is essential for audits.

III. Visualized Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final removal from the laboratory.

G cluster_prep Step 1: Preparation & Safety cluster_generation Step 2: Waste Generation & Segregation cluster_contain Step 3: Containment & Labeling cluster_storage Step 4: Storage & Pickup PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood WasteGen This compound Waste is Generated SolidWaste Solid Waste (Unused chemical, contaminated labware) WasteGen->SolidWaste is solid LiquidWaste Liquid Waste (Solutions containing this compound) WasteGen->LiquidWaste is liquid SharpsWaste Sharps Waste (Contaminated needles, etc.) WasteGen->SharpsWaste is sharp CollectSolid Collect in Lined, Sealed Container SolidWaste->CollectSolid CollectLiquid Collect in Compatible, Leak-Proof Bottle LiquidWaste->CollectLiquid CollectSharps Collect in Puncture- Resistant Sharps Container SharpsWaste->CollectSharps Label Attach Hazardous Waste Label (Contents, Hazards, Date) CollectSolid->Label CollectLiquid->Label CollectSharps->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store SecondaryContain Use Secondary Containment for Liquids Store->SecondaryContain if liquid RequestPickup Request Waste Pickup from EHS Office Store->RequestPickup SecondaryContain->RequestPickup

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and EHS office for guidance.

References

Essential Safety and Logistical Information for Handling Voxelotor-d7

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: In September 2024, Pfizer announced the voluntary withdrawal of all lots of OXBRYTA® (voxelotor) from worldwide markets. This decision was based on clinical data indicating that the overall benefit no longer outweighs the risk, citing an imbalance in vaso-occlusive crises and fatal events.[1] Researchers handling Voxelotor-d7 should be aware of this critical safety update regarding the parent compound.

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound in a laboratory setting. As this compound is a deuterated form of Voxelotor, the safety precautions for the parent compound should be strictly followed.

Hazard Identification and Personal Protective Equipment

Voxelotor is classified as a hazardous substance.[2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to ensure personal safety and prevent exposure.

Hazard ClassificationGHS PictogramRecommended Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4) Gloves: Chemical-resistant gloves (e.g., nitrile).
Acute Toxicity, Dermal (Category 4) Lab Coat/Gown: To protect skin and clothing.
Acute Toxicity, Inhalation (Category 4) Eye/Face Protection: Safety glasses with side shields or goggles. A face shield may be required for splash hazards.
Skin Corrosion/Irritation (Category 2) Respiratory Protection: Use only in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator (e.g., N95).[3]
Serious Eye Damage/Irritation (Category 2A)
Specific Target Organ Toxicity, Single Exposure (Category 3, Respiratory tract irritation)

Data sourced from Voxelotor Safety Data Sheet.[2]

Operational Plan: Handling and Storage

Strict adherence to the following procedures is crucial for the safe handling of this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood or other appropriate exhaust ventilation is strongly recommended to avoid inhalation of dust or fumes.[2]

  • Safety Stations: Ensure that an accessible safety shower and eyewash station are located in the immediate vicinity of the handling area.

Procedural Guidance
  • Preparation: Before handling, read and understand the Safety Data Sheet (SDS) for Voxelotor. Ensure all necessary PPE is available and in good condition.

  • Donning PPE: Put on a lab coat, chemical-resistant gloves, and safety glasses or goggles.

  • Handling: Avoid all direct contact with the compound. Do not breathe dust, fumes, gas, mist, vapors, or spray. Prevent the formation of dust and aerosols.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area where the compound is being used.

  • Storage: Store the compound in a tightly closed container in a well-ventilated, secure location. For long-term storage, consult the Certificate of Analysis for specific temperature recommendations, which may include storage at -20°C or -80°C in solvent.

Emergency First Aid Procedures
Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Containment: Collect all waste material, including empty containers, contaminated PPE, and cleaning materials, in a designated, labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the contents and the container in accordance with all local, state, and federal regulations for hazardous chemical waste. Do not allow the product to enter drains or water courses.

This compound Handling Workflow

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Verify Engineering Controls (Fume Hood, Eyewash Station) A->B C Inspect & Gather Required PPE B->C D Don Appropriate PPE (Gloves, Gown, Eye Protection) C->D Proceed to Handling E Handle Compound in Fume Hood D->E F Avoid Dust/Aerosol Formation E->F G Wash Hands After Handling F->G H Store Compound Securely (Tightly Closed Container) G->H Store or Proceed to Disposal I Segregate Contaminated Waste H->I J Dispose of Waste via Approved Hazardous Waste Stream I->J

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.